3-(2-Methoxyethoxy)prop-1-yne
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-8-6-5-7-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAUXHLFPCHTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146185-77-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146185-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50574408 | |
| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31995-08-1 | |
| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne
Abstract: This technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)prop-1-yne, CAS Number 31995-08-1, a bifunctional reagent of significant utility in modern medicinal chemistry and materials science. The document details its physicochemical properties, provides a field-proven protocol for its synthesis via the Williamson ether synthesis, outlines its characteristic spectroscopic signature, and explores its primary applications as a hydrophilic linker in bioconjugation and drug discovery, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Chemical Identity and Physicochemical Properties
This compound is a small molecule featuring a terminal alkyne for covalent modification and a hydrophilic methoxyethoxy group. This unique combination makes it an important tool for introducing a PEG-like spacer that can enhance the aqueous solubility and pharmacokinetic profile of target molecules.[1] Its core identifiers and computed physicochemical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 31995-08-1 | [2][3][4][5] |
| IUPAC Name | 1-methoxy-2-(prop-2-yn-1-yloxy)ethane | [5] |
| Molecular Formula | C₆H₁₀O₂ | [2][3] |
| Molecular Weight | 114.14 g/mol | [3][4] |
| Canonical SMILES | COCCOCC#C | [2][6] |
| InChIKey | QBAUXHLFPCHTQH-UHFFFAOYSA-N | [4][5] |
Table 2: Physicochemical & Computed Properties
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [4] |
| Hydrogen Bond Acceptors | 2 | [2][3] |
| Hydrogen Bond Donors | 0 | [2][3] |
| Rotatable Bond Count | 4 | [2][3] |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | [3][7] |
| LogP (Computed) | 0.283 | [2][3] |
| Purity | Typically ≥95% - 97% | [3][4] |
Synthesis and Purification
The most direct and reliable method for preparing this compound is the Williamson ether synthesis .[8] This classic Sɴ2 reaction provides an efficient means of forming the ether linkage from readily available starting materials.[9]
2.1. Synthetic Principle and Rationale
The synthesis involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide.[8] For this specific target, two disconnection pathways are theoretically possible. However, the most strategically sound approach involves the reaction of 2-methoxyethanol with a propargyl halide (e.g., propargyl bromide).
Causality: This pathway is preferred because it utilizes a primary, unhindered electrophile (propargyl bromide). The Sɴ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[9] Using a primary halide ensures a higher reaction rate and minimizes the competing E2 elimination side reaction, which would be a significant issue if a more sterically hindered halide were used.[10] The alkoxide is generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH), which irreversibly deprotonates the alcohol to drive the reaction forward.[10]
Diagram 1: Williamson Ether Synthesis of this compound
Caption: Reaction scheme for the synthesis of the target compound.
2.2. Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Reagents & Equipment:
-
2-Methoxyethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (e.g., 1.1 equivalents) washed with anhydrous hexanes to remove mineral oil.
-
Solvent Addition: Add 200 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Alcohol Addition: Slowly add 2-methoxyethanol (1.0 equivalent) dropwise to the stirred suspension via a dropping funnel over 30 minutes. Hydrogen gas will evolve.
-
Expert Insight: The slow addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen evolution.
-
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add propargyl bromide (1.1 equivalents) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Trustworthiness: Quenching with a weak acid like NH₄Cl safely neutralizes any unreacted NaH without causing violent decomposition.
-
-
Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield the final product as a clear, pale-yellow liquid.
Representative Spectroscopic Analysis
Confirming the structure and purity of the synthesized product is critical. The following are the expected NMR and IR spectral characteristics for this compound.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.20 (d, J=2.4 Hz, 2H, -O-CH₂ -C≡CH)
-
δ 3.68 (t, J=4.7 Hz, 2H, -O-CH₂ -CH₂-OCH₃)
-
δ 3.55 (t, J=4.7 Hz, 2H, -O-CH₂-CH₂ -OCH₃)
-
δ 3.39 (s, 3H, -OCH₃ )
-
δ 2.44 (t, J=2.4 Hz, 1H, -C≡CH )
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 79.8 (-C ≡CH)
-
δ 74.8 (-C≡CH )
-
δ 71.2 (-O-CH₂-CH₂ -OCH₃)
-
δ 69.1 (-O-CH₂ -CH₂-OCH₃)
-
δ 59.0 (-OCH₃ )
-
δ 58.5 (-O-CH₂ -C≡CH)
-
-
FT-IR (Neat, cm⁻¹):
-
~3290 cm⁻¹ (Terminal Alkyne, ≡C-H stretch)
-
~2900 cm⁻¹ (Aliphatic C-H stretch)
-
~2120 cm⁻¹ (Alkyne, C≡C stretch)
-
~1100 cm⁻¹ (Ether, C-O stretch)
-
Applications in Drug Discovery and Bioconjugation
The primary utility of this compound lies in its role as a bifunctional linker, most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the flagship reaction of "click chemistry".[11][12]
4.1. Role in Click Chemistry
The terminal alkyne group is a key participant in the CuAAC reaction, where it reacts with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11] This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates or for conjugating molecules to biological macromolecules.[13]
Diagram 2: Application in a Drug Discovery Workflow
Caption: Use of the title compound in a typical CuAAC reaction.
4.2. Strategic Advantages in Medicinal Chemistry
-
Improved Physicochemical Properties: The methoxyethoxy moiety acts as a short, non-immunogenic, hydrophilic spacer. Incorporating this linker can improve the aqueous solubility and reduce the aggregation of parent molecules, which are critical challenges in drug development.[1]
-
Combinatorial Library Synthesis: The reliability of the click reaction allows for the rapid synthesis of large libraries of compounds for high-throughput screening. By reacting a common azide-containing core with a diverse set of alkynes (or vice versa), chemists can efficiently explore structure-activity relationships (SAR).[11]
-
Bioconjugation: This linker can be used to attach small molecule drugs, imaging agents, or probes to larger biomolecules like proteins or antibodies. The hydrophilic spacer helps to preserve the native conformation and function of the biomolecule after conjugation.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.
-
GHS Pictograms: GHS02 (Flame)[4]
-
Hazard Statements: H225: Highly flammable liquid and vapor.[4]
-
Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a flame-retardant lab coat.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
LookChem. This compound. [Link]
-
PubChem. This compound | C6H10O2 | CID 15566577. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PubChem. This compound. [Link]
-
Organic-Chemistry.org. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
-
IT Medical Team. A Novel Loom of Click Chemistry in Drug Discovery. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
National Institutes of Health. Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
Allied Academies. Click chemistry: A novel tool in pharmaceutical research. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
Sources
- 1. rawsource.com [rawsource.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
An In-depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne: Properties, Synthesis, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Chemical Linker
In the landscape of modern medicinal chemistry and drug development, the demand for versatile, well-behaved, and synthetically accessible building blocks is insatiable. 3-(2-Methoxyethoxy)prop-1-yne emerges as a significant player in this domain. At its core, it is a bifunctional molecule featuring a terminal alkyne—a highly reactive handle for "click" chemistry—and a hydrophilic methoxyethoxy chain. This unique combination of functionalities allows it to serve as a critical linker or building block for modifying drug candidates, tuning their physicochemical properties, and enabling advanced bioconjugation strategies.
This guide provides an in-depth exploration of this compound, moving from its fundamental molecular properties to its synthesis and pivotal role in contemporary drug discovery workflows. The insights presented herein are curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's utility.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the bedrock of its application in drug design. These parameters dictate its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |
| Molecular Weight | 114.14 g/mol | [2][3] |
| Exact Mass | 114.068079557 Da | [1][3] |
| CAS Number | 31995-08-1 | [1][2][4] |
| IUPAC Name | This compound | [3] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 0.28 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1][3] |
| Rotatable Bond Count | 4 | [1][3] |
Expert Insights: The calculated LogP value of 0.28 indicates a well-balanced lipophilicity.[1][2] This is a critical feature in drug design, as molecules that are either too lipophilic or too hydrophilic often exhibit poor pharmacokinetic profiles. This moderate value suggests that incorporating this moiety can enhance aqueous solubility without drastically sacrificing membrane permeability. Furthermore, the TPSA of 18.46 Ų is relatively low, which is generally favorable for cell penetration.[5] The presence of two hydrogen bond acceptors (the ether oxygens) allows for interaction with aqueous environments, contributing to its utility as a solubilizing linker.[1][3]
Synthesis Protocol: A Reliable Pathway
The synthesis of this compound is most commonly achieved via a variation of the Williamson ether synthesis. This method is widely used in both academic and industrial settings due to its reliability and straightforward execution. The protocol involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide in an Sₙ2 reaction.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-methoxyethanol and propargyl bromide.
Reagents & Materials:
-
2-Methoxyethanol
-
Propargyl bromide (80% solution in toluene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.
-
Deprotonation: Anhydrous THF (100 mL) is added to the flask, followed by the careful, portion-wise addition of sodium hydride (1.1 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of 2-methoxyethanol (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 30 minutes.
-
Causality: Sodium hydride, a strong non-nucleophilic base, is used to quantitatively deprotonate the hydroxyl group of 2-methoxyethanol, generating the highly nucleophilic sodium 2-methoxyethoxide. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Alkylation: After stirring at 0 °C for 30 minutes, a solution of propargyl bromide (1.05 equivalents) in THF (15 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight (approx. 16 hours).
-
Causality: The generated alkoxide attacks the electrophilic carbon of propargyl bromide in a classic Sₙ2 displacement, forming the desired ether linkage and sodium bromide as a byproduct.
-
-
Workup & Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C to neutralize any unreacted sodium hydride. The mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water (2 x 50 mL) and then with brine (1 x 50 mL). The aqueous layers are combined and back-extracted with dichloromethane (2 x 30 mL).
-
Causality: The washing steps remove inorganic salts (NaBr, NH₄Cl) and any remaining water-soluble reagents. Back-extraction ensures maximum recovery of the product from the aqueous phase.
-
-
Drying & Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Trustworthiness: This purification step is critical for removing unreacted starting materials, byproducts, and residual mineral oil from the NaH dispersion, ensuring high purity of the final product. The fractions are typically monitored by thin-layer chromatography (TLC).
-
-
Characterization: The pure product is obtained as a colorless oil. Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Core Application: A Linchpin in Drug Development
The true value of this compound is realized in its application as a versatile tool in drug discovery. Its terminal alkyne functionality is a premier substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry."
Role in Click Chemistry and Bioconjugation
The CuAAC reaction provides a highly efficient and specific method for covalently linking two molecules, one bearing an alkyne (like our title compound) and one bearing an azide. This reaction is exceptionally reliable, proceeds under mild, often aqueous, conditions, and generates a stable triazole ring as the linkage.
In drug development, this has profound implications:
-
PROTACs and Molecular Glues: It can be used as a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, forming Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): It can link cytotoxic payloads to antibodies, directing the toxin specifically to cancer cells.
-
Improving Pharmacokinetics: The methoxyethoxy portion of the molecule is a short, hydrophilic polyethylene glycol (PEG) unit. Attaching this "mini-PEG" linker to a highly lipophilic drug candidate can significantly improve its aqueous solubility, reduce aggregation, and potentially prolong its circulation half-life.[] This strategy is a key part of lead optimization to create viable drug candidates from challenging lead compounds.[7]
CuAAC Reaction Mechanism Diagram
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. Based on available safety data, it is classified as a flammable liquid.
-
Hazard Statement: H225: Highly flammable liquid and vapor[4]
-
Precautionary Measures: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is more than just a chemical with a defined molecular weight. It is a strategically designed building block that addresses several key challenges in modern drug development. Its molecular weight of 114.14 g/mol is housed in a structure that provides a reactive handle for robust conjugation chemistry while simultaneously offering a means to fine-tune the physicochemical properties of a parent molecule.[2][3] For researchers aiming to improve solubility, enable targeted delivery, or construct complex molecular architectures, this compound represents an essential and powerful tool in their synthetic arsenal.
References
-
This compound. LookChem.[Link]
-
This compound | C6H10O2 | CID 15566577. PubChem, National Center for Biotechnology Information.[Link]
-
3-[Ethoxy(methoxy)methoxy]prop-1-yne | C7H12O3 | CID 87877702. PubChem, National Center for Biotechnology Information.[Link]
-
3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne. AFG Scientific.[Link]
-
This compound | 31995-08-1. J&K Scientific.[Link]
-
Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central, National Library of Medicine.[Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, Royal Society of Chemistry.[Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI (Multidisciplinary Digital Publishing Institute).[Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central, National Library of Medicine.[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 31995-08-1 [sigmaaldrich.com]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(2-Methoxyethoxy)prop-1-yne, a bifunctional molecule of increasing interest to researchers, scientists, and drug development professionals. Its unique structure, combining a terminal alkyne for bioorthogonal conjugation and a hydrophilic methoxyethoxy group, makes it a valuable building block in medicinal chemistry and bioconjugation.
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[2] |
| Molecular Weight | 114.14 g/mol | PubChem[2] |
| CAS Number | 31995-08-1 | PubChem[2] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich[1] |
| Purity | Typically ≥95% | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich[1] |
| LogP (computed) | 0.2826 | LookChem[3] |
| Hydrogen Bond Donor Count | 0 | LookChem[3] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[3] |
| Rotatable Bond Count | 4 | LookChem[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic data based on its chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The terminal alkyne proton will appear as a triplet, while the methylene and methyl protons will appear as singlets or multiplets depending on their coupling.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the carbon skeleton. The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts, as will the carbons of the methoxyethoxy group.
IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. A medium intensity band around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. Strong C-O stretching bands are expected in the region of 1100-1200 cm⁻¹.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5] In this case, the sodium salt of 2-methoxyethanol is reacted with propargyl bromide.
Reaction Principle
The synthesis proceeds in two main steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-methoxyethanol, forming a sodium alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the ether linkage.
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) to the THF and cool the suspension to 0°C in an ice bath.
-
Slowly add 2-methoxyethanol dropwise from the dropping funnel to the NaH suspension with vigorous stirring. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 2-methoxyethoxide.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0°C.
-
Slowly add propargyl bromide dropwise to the alkoxide solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its terminal alkyne functionality, which can participate in a variety of coupling reactions. This makes it an excellent linker for connecting different molecular entities, a crucial aspect of modern drug design.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The most prominent application of terminal alkynes like this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by coupling an alkyne with an azide. The reaction is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
This compound, with its PEG-like structure, can be incorporated into ADC linkers to improve their physicochemical properties. The methoxyethoxy group can enhance the water solubility of the linker-drug conjugate, which is often beneficial as many cytotoxic drugs are hydrophobic. The terminal alkyne provides a handle for attaching the linker to the antibody or the drug using click chemistry.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
The use of PEGylated linkers in ADCs can offer several advantages:
-
Improved Solubility: The hydrophilic nature of the methoxyethoxy group can help to mitigate aggregation issues that can arise from conjugating hydrophobic drugs to antibodies.
-
Enhanced Pharmacokinetics: The PEG-like structure can shield the ADC from proteolytic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.[7][8]
-
Modular Synthesis: The alkyne functionality allows for a modular approach to ADC synthesis, where the antibody, linker, and drug can be prepared separately and then conjugated in a final step.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to avoid contact with skin and eyes, and to work in a well-ventilated area. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical building block with significant potential in the field of drug development. Its combination of a reactive terminal alkyne and a hydrophilic methoxyethoxy group makes it an attractive component for the construction of linkers in bioconjugates, particularly antibody-drug conjugates. The ability to participate in robust and efficient "click" reactions allows for the modular and precise assembly of complex therapeutic molecules. As the demand for targeted therapies continues to grow, the utility of well-designed linkers incorporating structures like this compound is expected to increase, offering researchers new avenues for creating more effective and safer medicines.
References
- Sigma-Aldrich. This compound product page.
- PubChem. This compound compound summary. CID 15566577.
- LookChem. This compound chemical properties.
- Wikipedia. Williamson ether synthesis.
- Chem-St
- BenchChem. Application Notes and Protocols for Click Chemistry Reactions with 3-(Bromomethoxy)
- Wikipedia. Sonogashira coupling.
- J&K Scientific. Sonogashira Cross-Coupling.
- Wikipedia. Click chemistry.
- Suk et al. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. 2016.
- Knop et al. PEGylation: the past and the future.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- Ramos Tomillero, I. Linkers for bioconjugation.
- MedChemExpress. ADC Linker.
- Agarwal, P., & Bertozzi, C. R. Site-specific antibody-drug conjugates: the next generation of targeted cancer therapies.
- Su, Y., et al. Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. 2021.
- NJ Bio, Inc. Linkers for ADCs.
- NJ Bio, Inc. Recent Advances in ADCs.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
Sources
- 1. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluore.com.cn [confluore.com.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. Peptide-Pegylated Lipid Conjugation Via Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Overview: The Williamson Ether Synthesis
An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)prop-1-yne
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound (CAS No. 31995-08-1), a valuable bifunctional building block in modern organic chemistry.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying mechanistic principles, justify experimental choices, and provide a robust framework for successful synthesis and characterization.
The preparation of this compound is most effectively achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The strategy involves two primary stages:
-
Alkoxide Formation : The hydroxyl proton of 2-methoxyethanol is abstracted by a strong base to form a potent nucleophile, the 2-methoxyethoxide anion.
-
Nucleophilic Attack : The newly formed alkoxide attacks an electrophilic propargyl halide, displacing the halide leaving group to form the desired ether product.
This method is highly effective because it utilizes a primary alkyl halide (propargyl bromide), which is sterically unhindered and thus highly susceptible to the backside attack characteristic of an SN2 reaction, minimizing the potential for competing elimination (E2) side reactions.[4][5]
Reaction Mechanism
The core of this synthesis is the SN2 reaction pathway. A strong base, typically sodium hydride (NaH), deprotonates the 2-methoxyethanol. The resulting sodium 2-methoxyethoxide then acts as the nucleophile, attacking the carbon atom of propargyl bromide that is bonded to the bromine. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[3]
Caption: Overall reaction scheme for the synthesis.
Caption: The concerted SN2 mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Purity |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 7.61 g (8.0 mL) | 0.10 | 1.0 | ≥99% |
| Sodium Hydride | NaH | 24.00 | 2.64 g | 0.11 | 1.1 | 60% disp. in oil |
| Propargyl Bromide | C₃H₃Br | 118.96 | 13.1 g (8.8 mL) | 0.11 | 1.1 | 80% w/w in toluene |
| Anhydrous THF | C₄H₈O | - | 200 mL | - | - | Dri-Solv |
| Diethyl Ether | (C₂H₅)₂O | - | ~200 mL | - | - | ACS Grade |
| Saturated NaCl (aq) | NaCl | - | ~100 mL | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | - | ~10 g | - | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Dropping funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Caption: Experimental workflow from setup to purification.
-
Inert Atmosphere Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.
-
Reagent Addition : Under a positive flow of nitrogen, add the sodium hydride (60% dispersion in mineral oil) to the flask, followed by 100 mL of anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation : Cool the stirring suspension to 0 °C using an ice-water bath. Slowly add the 2-methoxyethanol dropwise via syringe over 15-20 minutes. Caution : Hydrogen gas is evolved during this step; ensure adequate ventilation to the bubbler. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Nucleophilic Substitution : Dissolve the propargyl bromide (80% in toluene) in 100 mL of anhydrous THF and add it to a dropping funnel attached to the flask. Add this solution dropwise to the cold alkoxide suspension over 30-40 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion : Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.
-
Work-up :
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Very carefully and slowly, quench the reaction by adding ~20 mL of deionized water dropwise to destroy any unreacted NaH.
-
Transfer the mixture to a 1 L separatory funnel and add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.
-
Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers and wash them with 100 mL of saturated aqueous sodium chloride (brine) to remove the bulk of the water.[6]
-
-
Drying and Concentration : Dry the combined organic phase over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate using a rotary evaporator.
-
Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a pale-yellow liquid.[1]
Safety and Hazard Management
Adherence to strict safety protocols is critical for this synthesis.
-
Sodium Hydride (NaH) : A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any water sources.
-
Propargyl Bromide : A toxic, corrosive, and lachrymatory (tear-inducing) substance. It is also flammable. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]
-
Anhydrous Ethers (THF, Diethyl Ether) : Highly flammable liquids that can form explosive peroxides upon standing. Use from freshly opened containers or bottles that have been tested for peroxides. Ground all equipment to prevent static discharge.[8]
-
General Precautions : Perform all operations within a certified chemical fume hood. Ensure an appropriate fire extinguisher (Class D for NaH, Class B for solvents) and a safety shower/eyewash station are readily accessible.[8]
Characterization and Quality Control
Confirming the identity and purity of the synthesized product is a crucial final step.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [2] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |
| CAS Number | 31995-08-1 | [1][2][9] |
Spectroscopic Data
The following table summarizes the expected spectral data for verifying the structure of this compound.
| Technique | Feature | Expected Signal | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.35 (s, 3H) | -OCH₃ |
| ~2.40 (t, 1H, J≈2.4 Hz) | -C≡CH | ||
| ~3.55 (m, 2H) | -OCH₂ CH₂OCH₃ | ||
| ~3.65 (m, 2H) | -OCH₂CH₂ OCH₃ | ||
| ~4.15 (d, 2H, J≈2.4 Hz) | -OCH₂ C≡CH | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~59.0 | -OC H₃ |
| ~58.5 | -OC H₂C≡CH | ||
| ~69.5 | -OC H₂C H₂OCH₃ | ||
| ~71.5 | -OC H₂C H₂OCH₃ | ||
| ~74.5 | -C≡C H | ||
| ~80.0 | -C ≡CH | ||
| FT-IR | Wavenumber (cm⁻¹) | ~3300 (strong, sharp) | ≡C-H stretch |
| ~2900 (medium) | sp³ C-H stretch | ||
| ~2120 (weak) | C≡C stretch | ||
| ~1100 (strong) | C-O-C ether stretch | ||
| Mass Spec. | m/z | 114.07 (M⁺) | Molecular Ion |
Note: NMR shifts are predictions based on analogous structures and may vary slightly depending on the solvent used (e.g., CDCl₃).[10][11]
Conclusion
The Williamson ether synthesis provides a robust and high-yielding pathway to this compound. The success of this protocol hinges on the careful exclusion of moisture to ensure the efficacy of the sodium hydride, controlled addition of reagents to manage the reaction exotherm and gas evolution, and a thorough purification process. The resulting product, verified by standard spectroscopic methods, is a versatile intermediate for further synthetic applications, particularly in click chemistry and the development of novel molecular architectures.
References
-
Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]
-
PubChem. This compound Compound Summary. [Link]
-
LookChem. This compound Supplier Information. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Williamson Ether Synthesis Lab. Procedure Example. [Link]
-
Organic Syntheses. Distillation Procedure Example. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis Overview. [Link]
-
AFG Scientific. Related Product Information. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. [Link]
-
The Royal Society of Chemistry. Experimental Section with Propargyl Bromide. [Link]
-
Beilstein Journals. Use of Propargyl Bromide in Synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Kang, H. C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]
-
PubChem. Related Compound Data. [Link]
-
ResearchGate. Discussion on Propargylation. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives. [Link]
-
PubChem. Related Compound Data. [Link]
-
National Institutes of Health. Synthesis using Propargyl Bromide. [Link]
-
ATB (Automated Topology Builder). 3,3-Dimethoxy-1-propyne NMR Data. [Link]
-
National Institutes of Health. Spectroscopic Characterization Example. [Link]
-
National Institutes of Health. Quantitative 1H-NMR analysis. [Link]
Sources
- 1. This compound | 31995-08-1 [sigmaaldrich.com]
- 2. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-(2-Methoxyethoxy)prop-1-yne: An In-depth Technical Guide
Introduction
3-(2-Methoxyethoxy)prop-1-yne is a bifunctional molecule incorporating both an ether and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and advanced materials. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and elucidate the mechanisms of action of more complex derivatives.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by authoritative references, offering field-proven insights into the relationship between the molecular structure and its spectral signature.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:
Caption: Numbering scheme for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
A. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the presence of pi systems.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~2.4 | t (triplet) | ~2.4 | 1H |
| H-3 | ~4.2 | d (doublet) | ~2.4 | 2H |
| H-5 | ~3.7 | t (triplet) | ~4.7 | 2H |
| H-6 | ~3.6 | t (triplet) | ~4.7 | 2H |
| H-8 | ~3.4 | s (singlet) | - | 3H |
Interpretation and Experimental Rationale:
-
H-1 (Terminal Alkyne): The acetylenic proton is expected to appear around 2.4 ppm.[1][2] This chemical shift is a result of the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the alkyne.[1][2] The signal is predicted to be a triplet due to long-range coupling with the two equivalent protons on C-3 (⁴J coupling).[1]
-
H-3 (Propargylic Protons): These protons are adjacent to both the alkyne and an ether oxygen. The electronegative oxygen atom deshields these protons, shifting their resonance downfield to approximately 4.2 ppm.[3][4] The signal will appear as a doublet due to coupling with the H-1 proton.
-
H-5 and H-6 (Ethoxy Protons): These methylene protons are part of the ethoxy group and are influenced by the adjacent ether oxygens. Their chemical shifts are expected in the 3.6-3.7 ppm range.[3][4] They are anticipated to be triplets due to coupling with each other.
-
H-8 (Methoxy Protons): The methyl protons of the methoxy group are in a relatively shielded environment and are expected to produce a singlet at approximately 3.4 ppm.[3]
Caption: Predicted ¹H NMR correlations for this compound.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~75 |
| C-2 | ~80 |
| C-3 | ~59 |
| C-5 | ~70 |
| C-6 | ~72 |
| C-8 | ~59 |
Interpretation and Experimental Rationale:
-
C-1 and C-2 (Alkynyl Carbons): The sp-hybridized carbons of the terminal alkyne are expected to resonate in the range of 70-85 ppm.[5] C-2, being internal, is typically slightly more deshielded than the terminal C-1.
-
C-3, C-5, C-6, and C-8 (Ether Carbons): The carbons attached to the ether oxygens are deshielded and typically appear in the 50-80 ppm region.[3][6] The specific chemical shifts are influenced by their position within the chain. C-3 and C-8, being adjacent to the terminal oxygen and in the propargyl and methyl groups respectively, are predicted to have similar chemical shifts around 59 ppm. The internal ethoxy carbons, C-5 and C-6, are expected at slightly different positions around 70-72 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch (alkyne) | 3300 - 3270 | Strong, narrow |
| C-H stretch (alkane) | 2950 - 2850 | Medium to strong |
| C≡C stretch (alkyne) | 2150 - 2100 | Weak to medium |
| C-O stretch (ether) | 1150 - 1050 | Strong |
Interpretation and Experimental Rationale:
-
≡C-H Stretch: The most characteristic peak for a terminal alkyne is the strong, sharp absorption band around 3300 cm⁻¹.[1][7] Its presence is a definitive indicator of the terminal alkyne functionality.
-
C-H Stretch: The sp³ C-H stretching vibrations of the methylene and methyl groups will appear in the typical alkane region of 2850-2950 cm⁻¹.
-
C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a weak to medium intensity band in the 2100-2150 cm⁻¹ region.[1][8] For terminal alkynes, this peak is generally observable.
-
C-O Stretch: The C-O stretching vibrations of the ether linkages will result in a strong, broad absorption band in the 1050-1150 cm⁻¹ range.[3][9] The presence of two ether linkages may lead to a complex or broad band in this region.
Caption: Key diagnostic peaks in the predicted IR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 114.14
-
Key Fragmentation Pathways:
-
α-cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen.[10][11]
-
Loss of an Alkoxy Group: Cleavage of the C-O bond can also occur.
-
Propargyl Cation Formation: Fragmentation at the bond beta to the triple bond is characteristic of alkynes, leading to a stable propargyl cation.[12]
-
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 113 | [M-H]⁺ | Loss of the acetylenic hydrogen |
| 99 | [M-CH₃]⁺ | α-cleavage, loss of the terminal methyl group |
| 83 | [M-OCH₃]⁺ | Loss of the methoxy group |
| 75 | [CH₂OCH₂CH₂OH]⁺ | Cleavage of the propargyl-oxygen bond |
| 59 | [CH₂OCH₃]⁺ | α-cleavage |
| 45 | [CH₂CH₂OH]⁺ | Cleavage of the ether linkage |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Interpretation and Experimental Rationale:
The molecular ion peak is expected at m/z 114. The fragmentation pattern will be dominated by pathways that lead to stable carbocations. The presence of the ether linkages provides multiple sites for α-cleavage, leading to fragments such as m/z 99, 59, and 45. The terminal alkyne can readily lose its acidic proton to give a strong M-1 peak at m/z 113.[12] The formation of the resonance-stabilized propargyl cation at m/z 39 is also a highly probable fragmentation pathway.[12]
Caption: Predicted major fragmentation pathways for this compound.
IV. Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, best-practice protocols for the techniques discussed.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
B. IR Spectroscopy Protocol
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Perform a background subtraction.
-
C. Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Conclusion
The spectroscopic data presented in this guide provide a detailed electronic and vibrational profile of this compound. The predicted ¹H and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key ether and terminal alkyne functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic analysis serves as an essential reference for scientists engaged in the synthesis, characterization, and application of this versatile chemical entity.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Oregon State University. (2020). Ether Spectroscopy. [Link]
-
YouTube. (2023). Mass Spectrometry of Aliphatic Ethers. [Link]
-
YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy. [Link]
-
Fiveable. Spectroscopy of Ethers. [Link]
-
Chemistry LibreTexts. (2021). Physical and Spectroscopic Properties of Alkenes and Alkynes. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. [Link]
-
UCLA. IR Spectroscopy Tutorial: Alkynes. [Link]
-
Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]
-
OpenOChem Learn. Alkynes. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
Química Orgánica. IR spectrum: Alkynes. [Link]
-
ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
Chemical shifts. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]
-
Neuman, R. C., Jr. (2003). Chapter 8: Alkenes and Alkynes. [Link]
-
The Journal of Organic Chemistry. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. [Link]
-
13C NMR Chemical Shift Table. [Link]
-
California State Polytechnic University, Pomona. Calculating 1H NMR Chemical Shifts. [Link]
-
YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
YouTube. (2022). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne. [Link]
-
Fragmentation and Interpretation of Spectra. [Link]
-
Fragmentation of Alkane. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. people.whitman.edu [people.whitman.edu]
- 12. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
A Comprehensive Technical Guide to the Purity Analysis of 3-(2-Methoxyethoxy)prop-1-yne
Foreword: The Imperative of Purity in Chemical Synthesis
In the realms of pharmaceutical development, materials science, and specialized organic synthesis, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 3-(2-Methoxyethoxy)prop-1-yne, a versatile building block featuring both an ether linkage and a terminal alkyne, is increasingly utilized in complex molecular architectures, including bioconjugation and the synthesis of active pharmaceutical ingredients (APIs). Its functional handles demand a high degree of purity to prevent side reactions, ensure predictable stoichiometry, and avoid the introduction of potentially toxic impurities.
This in-depth guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. Moving beyond a simple listing of procedures, this document elucidates the scientific rationale behind the selection of each analytical technique, offering a self-validating framework for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in established principles and are designed to be robust, specific, and fit for purpose, adhering to the rigorous standards expected in the scientific community.
Physicochemical Profile and Synthetic Considerations
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| Chemical Formula | C₆H₁₀O₂ | PubChem[2] |
| Molecular Weight | 114.14 g/mol | PubChem[2] |
| CAS Number | 31995-08-1 | PubChem[2] |
| Appearance | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |
| Boiling Point | Not explicitly stated, but expected to be moderately volatile | Inferred |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) | Inferred |
| Structure | PubChem |
Anticipating Impurities: A Synthesis-Based Approach
The most common and efficient route to synthesizing this compound is the Williamson ether synthesis .[3][4][5] This S_N2 reaction involves the deprotonation of 2-methoxyethanol to form an alkoxide, which then displaces a halide from propargyl halide (typically bromide).
-
Reaction Scheme:
-
CH₃OCH₂CH₂OH + NaH → CH₃OCH₂CH₂O⁻Na⁺ + H₂
-
CH₃OCH₂CH₂O⁻Na⁺ + HC≡CCH₂Br → CH₃OCH₂CH₂OCH₂C≡CH + NaBr
-
This synthetic pathway allows us to predict a logical profile of potential process-related impurities.
Table 2: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Origin | Analytical Concern |
| 2-Methoxyethanol | CH₃OCH₂CH₂OH | Unreacted starting material | Highly polar, may be difficult to remove. Requires methods sensitive to polar analytes. |
| Propargyl Bromide | HC≡CCH₂Br | Unreacted starting material | Volatile and reactive. Can interfere with GC analysis if not fully removed. |
| Dipropargyl Ether | HC≡CCH₂OCH₂C≡CH | Side reaction (self-condensation of propargyl bromide) | Similar volatility to the main compound, requiring high-resolution separation. |
| Solvents (e.g., THF, DMF) | - | Residual reaction solvent | Common process impurity, easily detectable by GC Headspace. |
The Analytical Workflow: A Multi-Modal Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our strategy integrates chromatographic separation for quantitative assessment of impurities and spectroscopic analysis for structural confirmation and absolute quantification.
Caption: Overall workflow for the purity assessment of this compound.
Chromatographic Purity Determination
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.
Gas Chromatography (GC)
Given its expected volatility, GC is an ideal first-line technique for analyzing this compound and its non-polar or moderately polar impurities. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Rationale for Method Design:
-
Column Selection: A mid-polarity column (e.g., containing 5% phenyl polysiloxane) is chosen to provide a good balance of interactions for separating the ether-containing analyte from potential non-polar (e.g., dipropargyl ether) and more polar (e.g., 2-methoxyethanol) impurities.[6][7]
-
Temperature Program: A gradient temperature program ensures the efficient elution of both highly volatile components (like residual solvents) and the main analyte, while maintaining sharp peak shapes.
-
Detector: FID is selected for its wide linear range and near-universal response to hydrocarbons, allowing for accurate area-percent quantification.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Acetone or Dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.
-
GC Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL, with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100%.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique, particularly valuable for detecting non-volatile or thermally labile impurities that may not be suitable for GC analysis. Given the polar nature of the ether groups, a reversed-phase method is a logical starting point.
Rationale for Method Design:
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and is suitable for retaining small to moderately polar molecules.[8]
-
Mobile Phase: A gradient of water and acetonitrile allows for the separation of compounds with a range of polarities. A small amount of acid (e.g., formic acid) can improve peak shape.
-
Detector: The analyte lacks a strong chromophore, so a Refractive Index Detector (RID) or a low-wavelength UV detector (e.g., 210 nm) would be appropriate. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) could also be employed. For this protocol, we will specify RID.
Experimental Protocol: HPLC-RID Analysis
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and Refractive Index Detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: RID, temperature controlled at 35 °C.
-
-
Data Analysis: As with GC, calculate purity using the area percent method.
Spectroscopic Analysis for Identity and Absolute Purity
Spectroscopic methods provide definitive structural confirmation and an orthogonal method for purity assessment, which is a critical aspect of a self-validating protocol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying volatile impurities. By coupling the separation power of GC with the structural information from MS, we can tentatively identify any peaks observed in the GC-FID chromatogram.
Expected Fragmentation Pattern: The mass spectrum of this compound is predicted to be dominated by fragmentation alpha to the ether oxygens (α-cleavage), a common pathway for ethers.[9][10][11]
-
Molecular Ion (M⁺): A peak at m/z = 114 should be observable, corresponding to the molecular weight.
-
Key Fragments: Expect to see characteristic fragments from the cleavage of C-O and C-C bonds, such as:
-
m/z = 85 ([M - CH₂CH₃]⁺)
-
m/z = 71 ([M - CH₂OCH₃]⁺)
-
m/z = 59 ([CH₃OCH₂CH₂]⁺)
-
m/z = 45 ([CH₃OCH₂]⁺)
-
m/z = 39 ([C₃H₃]⁺, propargyl cation)
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation. For purity analysis, its true power lies in its quantitative application (qNMR).
¹H NMR for Structural Confirmation: The proton NMR spectrum provides a unique fingerprint of the molecule.
-
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~ 4.15 ppm (d, 2H, -OCH₂C≡CH)
-
δ ~ 3.65 ppm (t, 2H, -OCH₂CH₂O-)
-
δ ~ 3.55 ppm (t, 2H, -OCH₂CH₂O-)
-
δ ~ 3.40 ppm (s, 3H, -OCH₃)
-
δ ~ 2.45 ppm (t, 1H, -C≡CH)
-
¹³C NMR for Structural Confirmation: The carbon NMR confirms the carbon framework.
-
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 80 ppm (-C ≡CH)
-
δ ~ 75 ppm (-C≡C H)
-
δ ~ 71 ppm (-OC H₂CH₂O-)
-
δ ~ 69 ppm (-OC H₂C≡CH)
-
δ ~ 59 ppm (-OC H₃)
-
δ ~ 58 ppm (-OCH₂C H₂O-)
-
Quantitative NMR (qNMR) for Absolute Purity Assay
qNMR is a primary ratio method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[1][5] It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.
Rationale for Method Design:
-
Internal Standard Selection: A good internal standard should be stable, non-volatile, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be accurately weighable. Maleic acid or 1,4-Dinitrobenzene are excellent choices.
-
Experimental Conditions: To ensure accurate quantification, long relaxation delays (D1) are crucial to allow for complete T1 relaxation of all protons, ensuring the signal integral is directly proportional to the number of nuclei.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into an NMR tube. Record the weight (m_analyte).
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity P_std) into the same NMR tube. Record the weight (m_std).
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds (or 5 x longest T1)
-
Number of Scans: ≥ 16 (for good signal-to-noise)
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Record the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Method Validation: Ensuring Trustworthiness
To ensure the reliability of these analytical procedures, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[4]
Table 3: Validation Parameters for Purity Methods
| Parameter | GC-FID Assay | HPLC-RID Assay | qNMR Assay |
| Specificity | Yes | Yes | Yes |
| Linearity | Yes | Yes | Yes |
| Range | Yes | Yes | Yes |
| Accuracy | Yes | Yes | Yes |
| Precision | Yes | Yes | Yes |
| Limit of Detection (LOD) | For impurities | For impurities | For impurities |
| Limit of Quantitation (LOQ) | For impurities | For impurities | For impurities |
| Robustness | Yes | Yes | Yes |
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, namely impurities. This is demonstrated by spiking the sample with known potential impurities.
-
Accuracy: The closeness of test results to the true value. Determined by spike recovery studies or by comparison to a certified reference material (if available). For qNMR, accuracy is inherent to the primary method.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of dilutions of the sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., temperature, flow rate).
Conclusion: An Integrated Approach to Purity Certification
The purity analysis of this compound is a comprehensive task that requires a carefully designed, multi-modal analytical strategy. By combining high-resolution chromatographic techniques like GC and HPLC for impurity profiling with the definitive structural and quantitative power of spectroscopic methods like MS and qNMR, a complete and reliable purity assessment can be achieved. This guide provides the foundational protocols and the scientific rationale necessary to implement such a strategy. Adherence to these principles and rigorous method validation ensures that the stated purity value is not just a number, but a scientifically defensible statement of quality, empowering confidence in subsequent research and development activities.
References
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: this compound | C6H10O2 | CID 15566577 Source: PubChem URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook Source: Lumen Learning URL: [Link]
-
Title: What is qNMR (quantitative NMR) ? | Applications Notes Source: JEOL Ltd. URL: [Link]
-
Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges Source: Docsity URL: [Link]
-
Title: The values for proton and C-13 chemical shifts given below are typical approximate ranges only Source: University of Alberta URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: MS Fragmentation Source: OpenOChem Learn URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Source: University of California, Davis URL: [Link]
-
Title: 18.9: Spectroscopy of Ethers Source: Chemistry LibreTexts URL: [Link]
-
Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]
-
Title: Tables For Organic Structure Analysis Source: University of Colorado Boulder URL: [Link]
-
Title: 12.4: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-(2-Methoxyethoxy)prop-1-yne in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Methoxyethoxy)prop-1-yne, a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering insights into the solvent selection process and providing methodologies for solubility determination.
Executive Summary
Understanding the solubility of this compound is paramount for its effective use in chemical synthesis, purification, and formulation. While specific quantitative solubility data is not extensively documented in public literature, a robust qualitative and predictive understanding can be established by examining its molecular structure and the physicochemical properties of its constituent functional groups. This guide synthesizes this predictive analysis with detailed experimental protocols to empower researchers in their practical applications.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[1] The molecular structure of this compound (C₆H₁₀O₂) dictates its solubility profile.
Key Structural Features:
-
Ether Linkages (-O-): The two ether groups contain lone pairs of electrons on the oxygen atoms, making them hydrogen bond acceptors.[2] This feature suggests solubility in protic solvents (e.g., alcohols) and polar aprotic solvents.
-
Terminal Alkyne (-C≡CH): The terminal alkyne group is weakly polar and can participate in weak hydrogen bonding and dipole-dipole interactions.
-
Aliphatic Backbone (-CH₂-): The hydrocarbon portion of the molecule contributes to van der Waals forces, suggesting some solubility in nonpolar solvents.
The combination of these features results in a molecule of moderate polarity. Its predicted LogP value (a measure of lipophilicity) is approximately 0.28, indicating a relatively balanced affinity for both aqueous and organic phases.[2][3]
Logical Flow for Solubility Prediction
The following diagram illustrates the decision-making process for predicting the solubility of this compound based on its structural components and the properties of the solvent.
Caption: Predictive solubility workflow for this compound.
Predicted Solubility Profile
Based on the structural analysis and comparison with analogous compounds like 2-methoxyethanol, which is miscible with water and most organic solvents, a qualitative solubility profile for this compound can be predicted.[4][5][6][7] Glycol ethers, in general, are known for their broad solvency.[1]
| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |
| Alcohols | Methanol, Ethanol | Miscible | Hydrogen Bonding, Dipole-Dipole |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Dipole-Dipole |
| Esters | Ethyl Acetate | Miscible | Dipole-Dipole |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Dipole-Dipole, Van der Waals |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Van der Waals, π-π stacking |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Partially Soluble to Insoluble | Van der Waals |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Dipole-Dipole, Van der Waals |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | Dipole-Dipole |
| Water | Partially Soluble | Hydrogen Bonding |
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The following protocols outline both a qualitative miscibility test and a quantitative gravimetric method.
Qualitative Miscibility Test
This rapid test provides a preliminary assessment of solubility.
Procedure:
-
Label a series of clean, dry vials for each solvent to be tested.
-
Add 1 mL of the chosen solvent to the corresponding vial.
-
Add this compound dropwise (up to 10 drops), shaking after each addition.[1]
-
Observe the mixture for the formation of a single, clear phase (miscible) or the presence of cloudiness, separation, or undissolved droplets (immiscible/partially soluble).
-
Record the observations for each solvent.
Quantitative Gravimetric Method
This method determines the solubility of a solute at a specific temperature.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature bath and agitate (e.g., with a magnetic stirrer) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed at the same temperature until any undissolved solute has settled.
-
Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant.
-
Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or in a fume hood until a constant mass of the dissolved solute is obtained.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Experimental Workflow for Quantitative Solubility Determination
The following diagram outlines the key steps in the quantitative gravimetric method.
Caption: Workflow for quantitative solubility determination.
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions. Always work in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
Conclusion
This compound is predicted to be a versatile compound with good solubility in a wide range of common organic solvents, particularly polar protic and aprotic solvents. This broad solubility is attributed to its molecular structure, which incorporates both hydrogen bond accepting ether functionalities and a hydrocarbon backbone. For critical applications, the experimental protocols provided in this guide should be employed to determine precise solubility data.
References
-
ChemBK. (n.d.). 2-Methoxyethanol. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol. Retrieved from [Link]
-
chemeurope.com. (n.d.). 2-Methoxyethanol. Retrieved from [Link]
-
LookChem. (n.d.). METHYL PROPARGYL ETHER. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-[Ethoxy(methoxy)methoxy]prop-1-yne. Retrieved from [Link]
-
LookChem. (n.d.). Chemical Property of this compound. Retrieved from [Link]
-
AFG Scientific. (n.d.). 3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne. Retrieved from [Link]
-
PubChem. (n.d.). Propargyl ether. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]
-
PubChem. (n.d.). Methyl propyl ether. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Ethyl Ketone. Retrieved from [Link]
-
PubChem. (n.d.). Propyne. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 3-(2-Methoxyethoxy)prop-1-yne
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-(2-Methoxyethoxy)prop-1-yne (CAS No. 31995-08-1), a bifunctional molecule of significant interest in pharmaceutical sciences and drug development. By integrating data from safety data sheets, principles of organic chemistry, and analysis of structurally related compounds, this document offers a detailed examination of the factors influencing the compound's integrity. It outlines potential degradation pathways, provides field-proven protocols for storage and handling, and details analytical methodologies for purity assessment. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile terminal alkyne in their work.
Introduction: A Molecule of Versatility
This compound is a valuable building block in modern organic synthesis. Its structure incorporates two key functional groups: a terminal alkyne and an ether linkage reminiscent of a short polyethylene glycol (PEG) chain. This unique combination makes it a versatile reagent, particularly in the realm of bioconjugation and medicinal chemistry. The terminal alkyne serves as a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific linkage of molecules. The methoxyethoxy moiety imparts increased hydrophilicity, which can be advantageous for improving the solubility and pharmacokinetic properties of drug candidates.
Given its application in sensitive and highly regulated fields like drug development, a thorough understanding of the stability and proper storage of this compound is paramount to ensure the reliability and reproducibility of experimental results. This guide delves into the chemical principles governing its stability and provides actionable recommendations for its handling and storage.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 31995-08-1 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1][3] |
| Molecular Weight | 114.14 g/mol | [1][3] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [4] |
| Purity | ≥95-97% | [2][4] |
| SMILES | COCCOCC#C | [1][2] |
| InChIKey | QBAUXHLFPCHTQH-UHFFFAOYSA-N | [1][4] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is governed by the reactivity of its two primary functional groups: the terminal alkyne and the ether linkage. While generally stable under standard ambient conditions, several factors can promote its degradation.[5]
The Terminal Alkyne: A Locus of Reactivity
The terminal alkyne is the most reactive site of the molecule. Its stability is compromised by several factors:
-
Basicity and Metal Acetylide Formation: The proton on the sp-hybridized carbon of a terminal alkyne is weakly acidic (pKa ≈ 25).[6] In the presence of strong bases, it can be deprotonated to form a nucleophilic acetylide anion. More critically, certain metal ions, particularly copper (Cu), silver (Ag), and mercury (Hg), can react with the terminal alkyne to form highly unstable and potentially explosive metal acetylides. This is the primary reason for the strict incompatibility with these metals and their oxides.[7]
-
Oxidative Cleavage: Strong oxidizing agents, such as ozone or potassium permanganate, can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids.[5] This highlights the importance of avoiding contact with strong oxidizers.
-
Dimerization/Polymerization: Under conditions of heat or in the presence of certain catalysts (especially copper), terminal alkynes can undergo oxidative dimerization (Glaser coupling) or polymerization.[6] This can lead to the formation of colored impurities and a decrease in the purity of the material.
The Ether Linkage: General Stability with Key Vulnerabilities
Ethers are generally considered to be chemically robust. However, the ether linkages in this compound can be susceptible to degradation under specific conditions:
-
Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HI, HBr, or trifluoroacetic acid), the ether oxygen can be protonated, converting the alkoxy group into a good leaving group.[5][8] Subsequent nucleophilic attack by the conjugate base of the acid can cleave the C-O bond. While this reaction often requires harsh conditions, prolonged exposure to acidic environments should be avoided.
-
Oxidative Degradation: The polyethylene glycol-like moiety can be susceptible to oxidative degradation, particularly in the presence of heat and oxygen. This process can be initiated at the ether bonds, leading to chain scission.[9][10]
-
Thermal Decomposition: At elevated temperatures, ether linkages can undergo thermal decomposition through radical-mediated pathways. Studies on related propargyl ethers and alcohols indicate that the initial step in thermal decomposition is often the cleavage of the C-O bond.[11][12]
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
Storage Conditions
Proper storage is the most critical factor in maintaining the quality of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential thermal degradation and polymerization.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation of the ether linkage and potential oxidative coupling of the alkyne. |
| Container | Tightly sealed, amber glass vial or bottle | To protect from light, which can catalyze degradation, and to prevent exposure to atmospheric moisture and oxygen. |
| Location | Dry, well-ventilated, and approved for flammable liquids | To comply with safety regulations and prevent accidental ignition.[7] |
Handling Procedures
Safe and proper handling is essential to prevent both degradation and laboratory hazards.
-
Work Environment: Always handle the compound in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Incompatible Materials: Avoid all contact with strong acids, strong bases, strong oxidizing agents, copper, silver, mercury, and their salts.[7]
-
Dispensing: Use clean, dry glassware. Avoid using metal spatulas, especially those containing copper or silver alloys.
-
Static Discharge: The compound is flammable. Take precautionary measures against static discharge, such as grounding equipment.[7]
-
Heating: Avoid exposure to high heat, sparks, and open flames.[7]
Assessment of Stability and Purity
Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. Several analytical techniques are suitable for this purpose.
Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Observations for Pure Compound | Potential Impurity Signatures |
| ¹H NMR | Structural confirmation and purity assessment | Clean, well-resolved peaks corresponding to the protons of the molecule. Integral ratios should match the expected values. | Broadening of peaks, appearance of new signals (e.g., in the vinylic or aldehydic region), or changes in integral ratios. |
| GC-MS | Purity assessment and identification of volatile impurities | A single major peak with the correct mass-to-charge ratio (m/z = 114.14).[13][14] | Appearance of additional peaks corresponding to degradation products or residual solvents. |
| FT-IR | Functional group confirmation | Characteristic peaks for the terminal alkyne (≡C-H stretch ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹) and the ether (C-O stretch ~1100 cm⁻¹). | Diminution or disappearance of the alkyne peaks, or the appearance of new peaks (e.g., C=O or O-H). |
| Karl Fischer Titration | Quantification of water content | Low water content. | Elevated water content can indicate improper storage and may facilitate hydrolysis under acidic conditions. |
Experimental Protocol: Stability Study Workflow
The following protocol outlines a general workflow for conducting a stability study on this compound.
-
Initial Analysis (T=0):
-
Obtain a fresh sample of the compound.
-
Perform a full analytical characterization using ¹H NMR, GC-MS, and Karl Fischer titration to establish a baseline purity and identity.
-
-
Sample Aliquoting and Storage:
-
Aliquot the compound into several amber glass vials under an inert atmosphere.
-
Store the vials under the desired stress conditions (e.g., elevated temperature, exposure to light, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform the same set of analytical tests as in the initial analysis.
-
-
Data Analysis and Comparison:
-
Compare the analytical data from each time point to the T=0 baseline.
-
Look for any changes in purity, the appearance of new peaks (impurities), or changes in physical appearance (e.g., color).
-
-
-
Based on the data, determine the shelf-life and optimal storage conditions for the compound under the tested parameters.
-
Sources
- 1. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 31995-08-1 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Microbial degradation of polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. tandfonline.com [tandfonline.com]
- 12. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
Technical Guide to the Safe Handling and Application of 3-(2-Methoxyethoxy)prop-1-yne
An In-depth Technical Guide
Introduction
3-(2-Methoxyethoxy)prop-1-yne (CAS No. 31995-08-1) is a bifunctional organic molecule featuring both an ether linkage and a terminal alkyne.[1] This structure makes it a valuable building block in synthetic chemistry, particularly in the field of bioconjugation and materials science via "click chemistry" reactions.[2] Its applications can range from the synthesis of specialized polymers and surface coatings to the modification of biological molecules.[3]
This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the safety profile of this compound, moving beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and protocols. The core objective is to ensure that this versatile reagent is handled with the highest degree of safety, grounded in a thorough understanding of its chemical properties and potential hazards. We will explore not only the documented hazards but also the structurally-inferred risks, providing a framework for self-validating safety protocols.
Chemical and Physical Identity
A precise understanding of the compound's properties is the foundation of safe handling. This compound is a liquid whose physical characteristics dictate its storage and handling requirements.
| Property | Value | Source |
| CAS Number | 31995-08-1 | [1][2][4] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(2-methoxyethoxy)-1-propyne, 3-(2-Methoxy-ethoxy)propyne | [4] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | |
| Canonical SMILES | COCCOCC#C | [1][4] |
| Recommended Storage | Sealed in dry, 2-8°C |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The primary documented hazard for this compound is its flammability.
Official GHS Classification
| GHS Element | Classification | Details | Source |
| Pictogram | GHS02: Flame | ||
| Signal Word | Danger | Indicates a severe hazard. | |
| Hazard Statement | H225 | Highly flammable liquid and vapor. |
The H225 classification places this compound in Flammable Liquid Category 2.[5] This implies it has a flash point below 23°C and a boiling point above 35°C, meaning it can be ignited by sparks, open flames, or hot surfaces at typical room temperatures.
Structurally-Inferred Hazards: The Risk of Peroxide Formation
Beyond the documented flammability, an expert analysis of the molecule's structure—specifically the ether linkage (-C-O-C-)—necessitates a discussion of a critical, and often unlisted, hazard: peroxide formation .
Ethers are known to react with atmospheric oxygen over time to form explosive peroxide crystals.[6] While this specific compound may not have documented incidents, its chemical class is well-known for this risk. The process is autocatalytic and peroxides can concentrate to dangerous levels, especially if the solvent is distilled or evaporated. These peroxide crystals are highly sensitive to shock, friction, and heat, posing a severe explosion hazard.[6] Therefore, it is imperative to treat this compound as a potential peroxide former.
Safe Handling and Storage Protocols
A multi-layered approach combining engineering controls, rigorous personal protection, and proactive chemical management is required for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind these recommendations is the dual threat of flammable vapors and unknown inhalation toxicity.
-
Engineering Control: All manipulations must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains flammable vapors, prevents them from reaching ignition sources in the lab, and provides a barrier in case of a splash or fire.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Nitrile gloves are commonly used, but it is critical to consult a glove compatibility chart for the specific glove model. Double-gloving is recommended for extended operations.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Prudent Storage Practices
The recommended storage condition of "Sealed in dry, 2-8°C" is based on sound chemical principles.
-
Temperature (2-8°C): Refrigeration lowers the vapor pressure of the liquid, reducing the concentration of flammable vapors in the container's headspace. It also slows the rate of potential decomposition and peroxide formation.
-
Atmosphere (Sealed in dry): The container must be tightly sealed with an inert gas (e.g., argon or nitrogen) in the headspace. This serves two purposes: it displaces atmospheric oxygen, directly inhibiting peroxide formation, and it prevents the ingress of moisture.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[7] Keep the compound in a dedicated flammables cabinet.
Peroxide Detection and Management Workflow
This protocol establishes a self-validating system to manage the risk of peroxide formation.
Step-by-Step Protocol:
-
Receiving: Upon receipt, write the date on the bottle.
-
First Opening: When the seal is first broken, write "Date Opened" on the bottle. This is the start of the peroxide formation risk period.
-
Testing Schedule: Test the material for peroxides every 3-6 months after opening, and always before any distillation or concentration step.
-
Testing Method: Use commercially available peroxide test strips (e.g., potassium iodide-based). Dip the strip into the liquid (do not contaminate the bulk solution) and compare the resulting color to the chart provided.
-
Documentation: Record the date and peroxide level (in ppm) on the bottle's label.
-
Action Threshold: If peroxide levels exceed 50 ppm, the material is considered hazardous. Do not use it. Contact your institution's Environmental Health and Safety (EHS) office for immediate disposal guidance.[6]
Caption: Workflow for managing the risk of peroxide formation.
Emergency and First-Aid Procedures
Rapid and correct response during an emergency is critical.
-
In Case of Fire:
-
The primary hazard is flammability. Vapors can flash back to an ignition source.[7]
-
Use a CO₂, dry chemical, or alcohol-resistant foam extinguisher. Do not use water , as it may be ineffective and can spread the flammable liquid.
-
If the fire is not immediately extinguishable, evacuate the area and call emergency services.
-
-
In Case of Accidental Release (Spill):
-
Immediately extinguish all nearby ignition sources.
-
Evacuate non-essential personnel.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]
-
-
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Caption: Decision tree for emergency response procedures.
Toxicological Profile
A comprehensive search of authoritative databases, including PubChem, reveals a lack of specific, published toxicological data (e.g., LD50, carcinogenicity) for this compound.[1]
Guidance in the Absence of Data: When specific toxicity data is unavailable, the principle of prudent practice dictates that the substance be handled as if it were potentially hazardous. The potential for central nervous system effects or respiratory irritation, common with organic solvents, should be assumed.[7] Therefore, minimizing all routes of exposure—dermal, inhalation, and ingestion—through the consistent use of the engineering controls and PPE outlined in Section 3 is the only acceptable approach.
Conclusion
This compound is a valuable synthetic reagent whose safe use hinges on a comprehensive understanding of its hazards. The primary, documented risk is its high flammability (GHS H225). However, a critical analysis of its ether structure mandates proactive management of the unlisted but significant risk of explosive peroxide formation. Adherence to the detailed protocols for handling, storage, and emergency response outlined in this guide will enable researchers to utilize this compound's synthetic potential while maintaining the highest standards of laboratory safety.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. This compound. [Link]
-
J&K Scientific. This compound. [Link]
-
AFG Scientific. 3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne. [Link]
-
MySkinRecipes. This compound. [Link]
-
Polyone Corporation. SAFETY DATA SHEET (Generic Example 4). [Link]
-
University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]
-
University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
Sources
- 1. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound|lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. fishersci.com [fishersci.com]
Introduction: The Strategic Utility of a Bifunctional Linker
An In-Depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, particularly in the realm of bioconjugation and targeted therapies, the selection of appropriate linker molecules is a critical determinant of success. This compound, a seemingly simple molecule, has emerged as a valuable building block due to its unique bifunctional nature. It incorporates a short, hydrophilic polyethylene glycol (PEG) segment, which can enhance solubility and pharmacokinetic properties, and a terminal alkyne group, a key participant in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions—the cornerstone of "click chemistry."
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical overview for researchers and drug development professionals. It moves beyond a simple catalog of suppliers to offer a strategic framework for sourcing, validating, and effectively utilizing this reagent in your research endeavors. We will explore the causality behind experimental choices, from selecting a supplier to implementing robust quality control protocols, ensuring that your work is built on a foundation of chemical integrity.
Section 1: Physicochemical Profile & Molecular Characteristics
Understanding the intrinsic properties of this compound is fundamental to its application. These characteristics influence its reactivity, solubility, and its potential impact on the biological properties of the conjugates it is used to create. For instance, its calculated LogP and Polar Surface Area (TPSA) are key indicators for predicting the permeability and overall drug-likeness of a final construct, crucial considerations in medicinal chemistry.[1][2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31995-08-1 | [3][4] |
| Molecular Formula | C₆H₁₀O₂ | [3][4] |
| Molecular Weight | 114.14 g/mol | [3][4] |
| IUPAC Name | 1-methoxy-2-(prop-2-yn-1-yloxy)ethane | [4] |
| Canonical SMILES | COCCOCC#C | [4][5] |
| Physical Form | Liquid | [6] |
| LogP | 0.2826 | [3][5] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [3] |
| Hydrogen Bond Acceptors | 2 | [3][5] |
| Hydrogen Bond Donors | 0 | [3][5] |
| Rotatable Bond Count | 4 | [3][5] |
Section 2: Sourcing and Procurement Strategy
The commercial availability of this compound is robust, with numerous suppliers offering various grades and quantities.[5] However, a strategic approach to procurement is essential. The choice of supplier can impact not only cost and availability but also the purity profile, which can have downstream consequences on experimental reproducibility and success.
Commercial Availability Landscape
The following table summarizes a selection of commercial suppliers. It is important to note that availability and pricing are subject to change, and researchers should always obtain the latest information directly from the vendors.
Table 2: Comparison of Commercial Suppliers
| Supplier | Purity Specification(s) | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 95%, 97% | 100mg, Custom | Often provides extensive documentation (CoA, SDS) and technical support.[6] |
| AK Scientific, Inc. | >97% | 1g, 5g | A common supplier for research-grade chemicals.[5] |
| ChemScene | ≥97% | Custom Synthesis, Commercial Production | Offers a range of services beyond simple supply, including process optimization.[3] |
| Activate Scientific | 95+% | 1g, 5g | Provides research chemicals for various applications.[5] |
| BLD Pharmatech (via Dana Bioscience) | Not specified | 5g | Available through various distributors.[7] |
| Arctom | Not specified | 5g, 25g | Offers a range of package sizes for laboratory scale-up.[5] |
Selecting the Appropriate Grade: Causality in Purity
The choice between a 95% and a >97% pure reagent is not merely a cost consideration; it is a critical experimental variable.
-
For initial proof-of-concept studies or screening: A purity of 95% may be sufficient. The primary goal is to establish feasibility, and minor impurities are less likely to confound the primary outcome.
-
For quantitative biological assays, late-stage drug development, or cGMP applications: A purity of ≥97%, and preferably ≥99%, is essential. Uncharacterized impurities could be reactive, leading to unintended side products, or they could possess biological activity, leading to false positives or unexpected toxicity. The investment in higher purity material is a direct investment in the reliability and validity of your data.
Section 3: Quality Control & In-House Purity Verification
Upon receiving any chemical reagent, and particularly before its use in sensitive applications, performing in-house quality control is a cornerstone of good scientific practice. This serves as a self-validating system to confirm the identity and purity stated by the supplier.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts, integration, and coupling patterns provide an unambiguous fingerprint of the molecule.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is an excellent method for assessing the purity of volatile compounds like this one. GC-FID can provide a quantitative measure of purity based on peak area, while GC-MS can help identify the chemical nature of any volatile impurities.
Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
This protocol describes a standard method for assessing the purity of this compound.
Objective: To quantify the purity of the analyte and identify the presence of volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Gas Chromatograph with FID
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent. Create a dilution series if necessary for calibration.
-
GC Instrument Setup (Typical Conditions):
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5, or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Causality: The temperature ramp ensures that impurities with a wide range of boiling points can be separated and detected. The FID is chosen for its robust and near-uniform response to hydrocarbons, making area percent a reliable estimation of purity.
-
Workflow for Reagent Qualification
The following diagram outlines a logical workflow for qualifying a new batch of this compound.
Caption: Logical workflow for incoming reagent qualification.
Section 4: Synthetic Considerations
While this guide focuses on commercial suppliers, understanding the likely synthetic route is invaluable for a researcher. It provides insight into potential impurities that might be present even in high-purity material. A common and efficient method for synthesizing this compound is the Williamson ether synthesis.
Common Synthetic Route
This synthesis involves the deprotonation of 2-methoxyethanol followed by nucleophilic substitution on a propargyl halide.
-
Deprotonation: 2-Methoxyethanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This step is crucial for activating the alcohol to act as a nucleophile.
-
Nucleophilic Substitution (Sₙ2): The resulting sodium 2-methoxyethoxide is then reacted with propargyl bromide. The alkoxide displaces the bromide ion in a classic Sₙ2 reaction to form the desired ether linkage.
Potential Impurities: Unreacted starting materials (2-methoxyethanol, propargyl bromide) or side products from elimination reactions could be present.
Caption: Williamson ether synthesis of the target compound.
Section 5: Applications in Drug Discovery
The true value of this compound lies in its application as a heterobifunctional linker.
Role in Bioconjugation and "Click Chemistry"
The terminal alkyne is the reactive handle for "click chemistry." When paired with a molecule bearing an azide group (e.g., an antibody, a fluorescent dye, or another small molecule), it undergoes a highly efficient and specific cycloaddition reaction to form a stable triazole linkage. This reaction is orthogonal to most biological functional groups, meaning it can be performed in complex biological media with high fidelity. This strategy is a cornerstone of creating Antibody-Drug Conjugates (ADCs), where a potent cytotoxic payload is attached to a tumor-targeting antibody.
Caption: Role as a linker in bioconjugation via click chemistry.
Section 6: Safety and Handling
A review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.
-
Hazards: The compound is classified as a flammable liquid.[8] Some sources indicate potential reproductive toxicity and the ability to cause drowsiness or dizziness.
-
Handling: Use in a well-ventilated area or chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is often under refrigeration (2-8 °C).
Conclusion
This compound is more than a catalog chemical; it is a strategic tool for molecular innovation. For the researcher in drug discovery or chemical biology, a successful outcome depends not only on the clever design of an experiment but also on the rigorous selection and validation of its fundamental components. By adopting a comprehensive approach to sourcing, implementing in-house quality control, and understanding the chemical context of its synthesis and application, scientists can leverage this versatile linker to its full potential, ensuring the integrity and reproducibility of their groundbreaking research.
References
-
This compound - LookChem. [Link]
-
This compound | C6H10O2 | CID 15566577 - PubChem. [Link]
-
3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne - AFG Scientific. [Link]
-
This compound 5g - Dana Bioscience. [Link]
-
Prodrugs as empowering tools in drug discovery and development - Chemical Society Reviews (RSC Publishing). [Link]
-
3-[Ethoxy(methoxy)methoxy]prop-1-yne | C7H12O3 | CID 87877702 - PubChem. [Link]
-
HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol - PubMed. [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. [Link]
Sources
- 1. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 31995-08-1 [sigmaaldrich.com]
- 7. danabiosci.com [danabiosci.com]
- 8. This compound | 31995-08-1 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 3-(2-Methoxyethoxy)prop-1-yne in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Introduction: The Strategic Advantage of a PEGylated Alkyne in CuAAC Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and highly reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and remarkable tolerance of a wide array of functional groups, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4]
Within the diverse toolkit of alkynes available for CuAAC reactions, 3-(2-Methoxyethoxy)prop-1-yne emerges as a reagent of significant interest. Its defining feature is the short methoxy-terminated polyethylene glycol (PEG) chain. This seemingly simple structural modification imparts valuable physicochemical properties to the alkyne and its subsequent triazole products. The incorporation of this hydrophilic PEG motif can enhance aqueous solubility, improve pharmacokinetic profiles of bioconjugates, and provide a flexible linker in various molecular architectures.[5] These attributes are particularly sought after in the development of therapeutic agents and biological probes.[6]
This guide offers a comprehensive overview of the application of this compound in CuAAC reactions, providing detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanistic Overview
The CuAAC reaction is not a concerted process but rather a multi-step catalytic cycle that ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[7] The catalytically active species is copper(I), which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[8]
The key mechanistic steps are as follows:
-
Formation of the Copper-Acetylide Intermediate: The reaction initiates with the formation of a copper-acetylide intermediate from the terminal alkyne, this compound, and the Cu(I) catalyst.
-
Coordination and Cyclization: The azide component then coordinates to the copper-acetylide complex. This is followed by a cyclization step to form a six-membered copper-containing intermediate.
-
Rearrangement and Product Release: This intermediate rearranges to a more stable triazole-copper derivative. Subsequent protonolysis releases the desired 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst for the next cycle.
To enhance reaction rates and prevent the disproportionation of the Cu(I) catalyst, especially in aqueous media, a stabilizing ligand is often employed.[4] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are common choices that protect the copper ion and facilitate the catalytic cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on the specific azide substrate and desired scale.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the synthesis of discrete triazole products in organic or mixed aqueous/organic solvent systems.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation:
-
In a suitable reaction vessel, dissolve the azide (1.0 eq) and this compound (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand, prepare a stock solution of THPTA (e.g., 0.1 M in water).
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the THPTA solution (if used, typically 5 mol % relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol %).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 10-20 mol %). A color change is often observed, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed. Reactions are often complete within 1-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
-
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is designed for the labeling of biomolecules (e.g., proteins, nucleic acids) that are functionalized with an azide group.
Materials:
-
Azide-functionalized biomolecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the azide-functionalized biomolecule in the phosphate buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule solution and the this compound solution (typically 2-10 equivalents relative to the biomolecule).
-
Prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is common) and add it to the reaction mixture to achieve a final copper concentration of 50-250 µM.[9]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.[9]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the copper catalyst and excess reagents using a suitable method for the biomolecule, such as dialysis against a buffer containing EDTA, size-exclusion chromatography, or spin filtration.
-
Data Presentation: Expected Outcomes
The CuAAC reaction is known for its high efficiency. While yields are substrate-dependent, the use of this compound is generally expected to proceed with high conversion.
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Alkyne Equivalents | 1.05 - 1.2 | 2 - 50 |
| Cu(I) Catalyst (mol %) | 1 - 5 | Typically used in µM to low mM concentrations |
| Reducing Agent (mol %) | 10 - 20 | Often in excess (mM concentrations) |
| Ligand (mol %) | 5 - 10 | Typically 5x the copper concentration |
| Solvent | H₂O/t-BuOH, DMF, DMSO | Aqueous Buffer (e.g., PBS, Phosphate) |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Typical Reaction Time | 1 - 12 hours | 0.5 - 4 hours |
| Typical Yield | > 85% | Varies with substrate, often high conversion |
Note: The data presented are representative and may require optimization for specific applications.
Troubleshooting Common Issues
While the CuAAC reaction is robust, certain issues can arise. The following workflow provides a guide to diagnosing and resolving common problems.
Caption: A simplified workflow illustrating the use of this compound in a drug discovery context.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with extreme care. Avoid heat, shock, and friction. Always work behind a safety shield.
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and prevent skin contact.
-
Sodium Ascorbate: While generally regarded as safe, avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a versatile and valuable reagent for CuAAC reactions, offering a straightforward means of introducing a short, hydrophilic PEG linker into a wide range of molecules. Its application can significantly enhance the drug-like properties of small molecules and biologics, making it a key component in the modern medicinal chemist's and chemical biologist's toolbox. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this reagent in your research and development endeavors.
References
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved January 22, 2026, from [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved January 22, 2026, from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved January 22, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
- Bioconjugation reagent and methods. (n.d.). Google Patents.
-
PEGylated therapeutics in the clinic. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis and conjugation strategies of alkyne-functionalized PEG. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
-
Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. Retrieved January 22, 2026, from [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
(PDF) A Practical Flow Synthesis of 1,2,3-Triazoles. (2022, October 1). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. labinsights.nl [labinsights.nl]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020174086A2 - Bioconjugation reagent and methods - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Bioconjugation using 3-(2-Methoxyethoxy)prop-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Bioconjugates with a Hydrophilic Alkyne Linker
The covalent modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for imaging and diagnostics.[1] The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this field by offering a highly efficient, specific, and biocompatible ligation strategy.[2][3][4] The choice of the alkyne-containing reagent is critical, as its properties can significantly influence the characteristics of the final bioconjugate.
This guide focuses on the application of 3-(2-Methoxyethoxy)prop-1-yne , a short-chain polyethylene glycol (PEG) functionalized terminal alkyne, for the bioconjugation of proteins. The incorporation of the methoxyethoxy motif imparts beneficial properties, most notably increased hydrophilicity. This is a significant advantage in bioconjugation, as it can enhance the water solubility of the resulting protein conjugate, potentially reducing aggregation and improving its pharmacokinetic profile.[5][6] The small size and flexibility of this linker also minimize structural perturbation of the target protein.[1]
These application notes provide a comprehensive overview of the principles, protocols, and considerations for utilizing this compound in protein bioconjugation.
The Chemistry of Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly specific method for covalently linking an azide-modified molecule to an alkyne-modified molecule, forming a stable triazole linkage.[2][3] The reaction is bio-orthogonal, meaning that the azide and alkyne functional groups are largely unreactive within a biological milieu, thus preventing side reactions with native functional groups in proteins.[7][8]
The key components of a CuAAC reaction for protein bioconjugation are:
-
An Alkyne-Modified Protein: The protein of interest must first be functionalized with a terminal alkyne group. This can be achieved through various methods, including the reaction of lysine or cysteine residues with alkyne-containing activated esters or maleimides, or through the incorporation of unnatural amino acids bearing an alkyne moiety.
-
An Azide-Containing Molecule: This is the molecule to be conjugated to the protein, such as a drug, a fluorescent dye, or a biotin tag, which has been derivatized with an azide group.
-
A Copper(I) Catalyst: The active catalyst is the Cu(I) ion. This is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][9][10]
-
A Stabilizing Ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in aqueous bioconjugation to stabilize the Cu(I) oxidation state, prevent its disproportionation, and protect the protein from oxidative damage.[2][10]
Visualizing the Workflow: From Protein to Bioconjugate
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Note & Protocol: Site-Specific Peptide Labeling using 3-(2-Methoxyethoxy)prop-1-yne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide provides a comprehensive overview and a detailed protocol for the covalent labeling of azide-modified peptides with 3-(2-Methoxyethoxy)prop-1-yne. The methodology is centered on the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This document is intended for researchers in biochemistry, drug development, and chemical biology who require robust methods for peptide modification.
Part I: Principle of the Method
Bioconjugation, the process of covalently linking molecules, is a fundamental tool for creating novel molecular probes, therapeutics, and diagnostics.[1][2] The labeling of peptides allows for the attachment of functional moieties such as fluorophores, affinity tags, or pharmacokinetic modifiers. The strategy detailed herein utilizes this compound, a bifunctional reagent featuring a terminal alkyne for conjugation and a short, hydrophilic polyethylene glycol (PEG) chain to enhance the properties of the final conjugate.
The CuAAC Reaction: A Chemoselective Ligation
The foundation of this protocol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction independently developed by the laboratories of Sharpless and Meldal.[3][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining a terminal alkyne (from our labeling reagent) and an azide (incorporated into the peptide).[5]
The key features that make CuAAC exceptionally suited for bioconjugation include:
-
High Specificity: The azide and alkyne groups are virtually non-reactive under biological conditions, ensuring that the reaction proceeds only between the desired partners.[6][7]
-
Efficiency: The reaction is high-yielding and often proceeds to completion rapidly under mild, aqueous conditions.[4]
-
Robustness: It is tolerant of a wide range of functional groups found in peptides and is generally insensitive to pH in the 4-11 range.[4][7]
The reaction is catalyzed by a Cu(I) species, typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.
The Triazole Linkage: A Stable Amide Bond Isostere
The resulting 1,2,3-triazole ring is not merely a linker; it is a critical structural element. It is exceptionally stable to hydrolytic, oxidative, and enzymatic degradation.[4] Furthermore, the triazole ring is considered an isostere of the peptide bond, mimicking the planarity and dipole moment of an amide group, which helps to minimize structural perturbation of the parent peptide.[3][7]
Spotlight on this compound
This specific labeling reagent was chosen for its dual functionality. The terminal alkyne provides the reactive handle for the CuAAC reaction. The methoxyethoxy moiety is a short, monodisperse PEG linker. PEGylation is a well-established strategy in drug development to improve the physicochemical properties of peptides and proteins.[8][9] Even a short PEG chain can confer significant benefits:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides in aqueous buffers.[1][10]
-
Enhanced Bioavailability: PEGylation can increase a peptide's hydrodynamic radius, reducing renal clearance and extending its circulation half-life in vivo.[11][12]
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the peptide, potentially reducing an immune response.[8][11]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 31995-08-1[13][14][15] |
| Molecular Formula | C₆H₁₀O₂[13][14][15] |
| Molecular Weight | 114.14 g/mol [13][15] |
| Appearance | Pale-yellow to Yellow-brown Liquid |
Part II: Experimental Design and Optimization
A successful labeling experiment depends on careful preparation and consideration of each reaction component.
Prerequisites: Preparing the Azide-Modified Peptide
The protocol assumes the starting material is a peptide bearing an azide functional group. This is typically achieved by incorporating an azido-amino acid (e.g., L-azidohomoalanine) during solid-phase peptide synthesis (SPPS) at a specific site (N-terminus, C-terminus, or an internal position). This ensures site-specific labeling. Alternatively, post-synthetic modification of a specific amino acid side chain can be performed, though this is often less precise.
Critical Reagents & Their Roles
The success of the CuAAC reaction hinges on the interplay of several key reagents.
| Reagent | Typical Compound | Role & Rationale |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Provides the copper catalyst. It is stable, soluble in water, and inexpensive. It is reduced in situ to the active Cu(I) form. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state and scavenges oxygen to prevent re-oxidation of Cu(I).[5] |
| Cu(I) Ligand | TBTA, BTTAA | Crucial for success. Tris-(benzyltriazolylmethyl)amine (TBTA) or similar ligands stabilize the Cu(I) oxidation state, preventing disproportionation and protecting the peptide from potential oxidative damage.[5] |
| Solvent System | DMSO/Water, t-BuOH/Water | A mixed solvent system is often required. DMSO or t-BuOH helps to solubilize the peptide and alkyne reagent, while water is necessary for the copper salts and ascorbate.[5] |
Optimizing Reaction Conditions
-
Stoichiometry: The labeling reagent, this compound, is typically used in slight excess (1.5-5 equivalents) relative to the peptide to drive the reaction to completion. The catalyst components (CuSO₄, Sodium Ascorbate, Ligand) are also used in excess relative to the peptide.
-
Concentration: The reaction should be run at a reasonably high concentration (e.g., 1-10 mM peptide) to favor the bimolecular reaction.
-
Temperature: The reaction proceeds efficiently at room temperature.[5]
-
Atmosphere: To prevent the oxidation of the Cu(I) catalyst, it is recommended to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged reactions.[6]
Part III: Step-by-Step Labeling Protocol
This protocol provides a general guideline. Optimal conditions may vary depending on the specific peptide sequence and its solubility.
Materials and Equipment
-
Azide-modified peptide
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water (18 MΩ·cm)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge
-
Analytical and Preparative HPLC system
-
Mass Spectrometer (e.g., ESI-MS)
Stock Solution Preparation
It is critical to prepare fresh stock solutions, especially for sodium ascorbate, to ensure maximum activity.
| Solution | Solute | Solvent | Concentration | Notes |
| Peptide | Azide-Peptide | Water/DMSO | 10 mM | Adjust solvent for peptide solubility. |
| Alkyne | This compound | DMSO | 50 mM | |
| CuSO₄ | CuSO₄·5H₂O | Deionized Water | 100 mM | |
| TBTA | TBTA | DMSO | 50 mM | May require gentle warming to dissolve. |
| Ascorbate | Sodium Ascorbate | Deionized Water | 500 mM | Prepare immediately before use. |
Detailed Labeling Procedure (100 nmol Scale)
-
Peptide Preparation: In a 1.5 mL microcentrifuge tube, add 10 µL of the 10 mM azide-peptide stock solution (100 nmol).
-
Add Alkyne and Ligand: Add 4 µL of the 50 mM alkyne stock solution (200 nmol, 2 eq) and 4 µL of the 50 mM TBTA stock solution (200 nmol, 2 eq).
-
Solvent Addition: Add 78 µL of a 1:1 DMSO:Water co-solvent to bring the pre-catalyst volume to 96 µL. Vortex briefly to mix.
-
Catalyst Premix: In a separate tube, mix 2 µL of the 100 mM CuSO₄ stock with 2 µL of the 500 mM sodium ascorbate stock. The solution should turn a faint yellow, indicating the formation of the Cu(I)-ascorbate complex.
-
Initiate Reaction: Immediately add the 4 µL of the catalyst premix to the peptide solution. The final reaction volume is 100 µL.
-
Incubation: Vortex the reaction mixture gently. Incubate at room temperature for 1-4 hours. For sensitive peptides, the reaction can be performed at 4°C for a longer duration (e.g., 16 hours).[6]
-
Monitoring (Optional): At various time points (e.g., 30 min, 1 hr, 2 hr), a small aliquot (2-5 µL) can be removed, quenched with EDTA, and analyzed by LC-MS to monitor the conversion of the starting material to the product.
-
Quenching: Once the reaction is complete, it can be stopped by adding a chelating agent like EDTA to sequester the copper catalyst or directly subjected to HPLC purification.
Part IV: Purification and Analysis
Purification of the Labeled Peptide via RP-HPLC
The most common method for purifying the final peptide conjugate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The labeled peptide will typically be more hydrophobic than the starting material and will elute later.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Collection: Collect the fractions corresponding to the major product peak.
-
Post-Purification: The collected fractions are typically lyophilized to yield the purified peptide as a fluffy white powder.
Characterization by Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is essential to confirm the identity of the product.
-
Calculate the expected exact mass of the labeled peptide.
-
Analyze the purified fraction by ESI-MS.
-
The observed mass should match the calculated mass, confirming the successful conjugation of the this compound moiety.
Part V: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Efficiency | 1. Inactive Sodium Ascorbate. 2. Oxidation of Cu(I) catalyst. 3. Peptide or alkyne insolubility. 4. Inaccessible azide/alkyne group due to peptide folding. | 1. Prepare a fresh stock solution of sodium ascorbate immediately before use. 2. Degas solvents and perform the reaction under an inert (N₂ or Ar) atmosphere. Increase ligand concentration. 3. Increase the percentage of organic co-solvent (e.g., DMSO, t-BuOH). 4. Add a denaturant (e.g., Guanidine HCl) if compatible with the peptide's integrity. |
| Peptide Degradation or Precipitation | 1. Oxidative damage from copper ions. 2. Peptide aggregation at reaction concentration. | 1. Ensure a sufficient excess of the stabilizing ligand (TBTA). Decrease reaction time or temperature. 2. Lower the overall reaction concentration. Screen different solvent systems. |
| Multiple Product Peaks in HPLC | 1. Side reactions (e.g., disulfide bond formation if Cys is present). 2. Incomplete reaction. | 1. Add a mild reducing agent like TCEP if disulfide bridging is a concern and does not interfere with peptide structure. 2. Increase reaction time or the excess of the alkyne reagent. |
| Poor Purification Yield | 1. Labeled peptide is sticking to beads or surfaces.[16] 2. Poor separation between starting material and product. | 1. For affinity purification, consider including a mild detergent (e.g., 0.05% SDS) in elution buffers.[16] 2. Optimize the HPLC gradient to be shallower around the elution time of the peaks of interest. |
References
-
I. N. T. Z. I. A. Permana, D. P. Fairlie, "Peptide Conjugation via CuAAC 'Click' Chemistry," Molecules, 2013, [Link]
-
Y. Oe, et al., "Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags," Chemical Science, 2023, [Link]
-
S. K. Samanta, et al., "Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins," Bioorganic & Medicinal Chemistry Letters, 2019, [Link]
-
CD Formulation, "Fluorescence Labeled Peptide Synthesis," CD Formulation, [Link]
-
SB-PEPTIDE, "Peptide fluorescent labeling," SB-PEPTIDE, [Link]
-
GenScript, "Click Chemistry in Peptide Synthesis | CuAAC & SPAAC," GenScript, [Link]
-
D. P. Fairlie, I. N. T. Z. I. A. Permana, "Peptide conjugation via CuAAC 'click' chemistry," UQ eSpace, 2013, [Link]
-
A. D. Warren, et al., "High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers," Journal of the American Chemical Society, 2021, [Link]
-
S. K. Guchhait, "CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates," ResearchGate, 2023, [Link]
-
LookChem, "this compound," LookChem, [Link]
-
A. E. G. Baker, et al., "Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes," Methods in Molecular Biology, 2019, [Link]
-
SB-PEPTIDE, "Affinity tags peptides," SB-PEPTIDE, [Link]
-
PubChem, "this compound," National Center for Biotechnology Information, [Link]
-
B. Yin, "Why azide agarose beads give a poor enrichment efficiency of alkyne tagged protein?," ResearchGate, 2017, [Link]
-
H. Zhang, et al., "Research progress on the PEGylation of therapeutic proteins and peptides (TPPs)," Frontiers in Bioengineering and Biotechnology, 2023, [Link]
-
Biocompare, "PEGylation for Improving the Properties of Peptide-Based APIs," Biocompare, 2017, [Link]
-
Z. Li, et al., "Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling," RSC Advances, 2022, [Link]
-
A. Gimenez, et al., "Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking," ACS Omega, 2019, [Link]
-
T. R. M. Bakkum, et al., "Recent Advances in Bioorthogonal Ligation and Bioconjugation," Molecules, 2023, [Link]
-
H. S. G. M. D. C. M. D. S. H. Lee, "Development of Bioorthogonal Reactions and Their Applications in Bioconjugation," Bulletin of the Korean Chemical Society, 2017, [Link]
-
Y. Lu, et al., "Bioconjugate Therapeutics: Current Progress and Future Perspective," Molecular Pharmaceutics, 2017, [Link]
-
M. G. Finn, V. V. Fokin, "Advances in Bioconjugation," Chemical Society Reviews, 2010, [Link]
-
J. A. L. Man-Wah, et al., "Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications," Bioorganic & Medicinal Chemistry, 2008, [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. bachem.com [bachem.com]
- 9. biocompare.com [biocompare.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. biochempeg.com [biochempeg.com]
- 13. lookchem.com [lookchem.com]
- 14. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-(2-Methoxyethoxy)prop-1-yne as a Versatile Linker in Modern Drug Discovery
Abstract
In the landscape of modern drug discovery, particularly in the development of complex therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the chemical linker is not merely a spacer but a critical component that dictates the efficacy, selectivity, and physicochemical properties of the entire construct. This document provides an in-depth guide to the application of 3-(2-Methoxyethoxy)prop-1-yne , a hydrophilic, terminal alkyne-bearing linker. We will explore its strategic advantages and provide detailed, field-tested protocols for its use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
The Strategic Value of this compound in Conjugate Design
This compound is a heterobifunctional linker distinguished by two key features: a terminal alkyne and a short, hydrophilic methoxyethoxy chain. This unique combination offers a compelling solution to several challenges in drug development.
-
The Bioorthogonal Handle: The terminal alkyne group is one half of the most robust and widely used bioorthogonal reactions in chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the precise and stable connection of molecular fragments under mild conditions.[1][2] The resulting 1,4-disubstituted triazole ring is exceptionally stable in biological environments and can even contribute favorably to target engagement through hydrogen bonding.[3]
-
Enhancing Physicochemical Properties: Many advanced therapeutic candidates, such as PROTACs and payload-bearing ADCs, are large, complex molecules that often suffer from poor aqueous solubility and high lipophilicity.[4][5] This can lead to challenges in formulation, poor cell permeability, and an increased risk of off-target toxicity.[5] The integrated methoxyethoxy moiety, a minimal polyethylene glycol (PEG) unit, imparts hydrophilicity. Incorporating this linker can improve the overall solubility and polarity of the final conjugate, helping to mitigate these liabilities and create drug candidates with more favorable pharmacokinetic profiles.[6][7]
Physicochemical Properties
A clear understanding of a linker's intrinsic properties is fundamental to its rational application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [8][9] |
| Molecular Weight | 114.14 g/mol | [9][10] |
| CAS Number | 31995-08-1 | [10][11] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [10] |
| LogP | 0.2826 | [8][11] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [8][11] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 4 | [8] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [10] |
Core Applications in Drug Discovery
The versatility of this linker makes it suitable for several high-impact applications.
Modular Synthesis of PROTACs
PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[12][13] The linker connecting the POI ligand and the E3 ligand is a critical determinant of the stability and productivity of the resulting ternary complex (POI-PROTAC-E3).[6]
The use of this compound enables a highly efficient, modular "click chemistry" approach to PROTAC synthesis.[12] Researchers can synthesize libraries of POI ligands and E3 ligase ligands with corresponding azide functionalities. These components can then be rapidly combined with the alkyne linker to generate a diverse set of PROTACs, allowing for the systematic optimization of linker length, attachment points, and vector.[12]
Caption: Modular synthesis of a PROTAC using a bifunctional alkyne linker.
Construction of Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[14][15] The linker's role is twofold: to ensure the payload remains securely attached to the antibody in circulation (stability) and to allow for its efficient release inside the target cell.[14]
This compound can be used to conjugate payloads to antibodies that have been engineered to contain azide groups (e.g., through the incorporation of an azido-amino acid). The resulting hydrophilic conjugate can exhibit improved pharmacokinetics and a better safety profile.[16]
Caption: Workflow for creating an ADC via click chemistry conjugation.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization for specific substrates and reaction scales is highly recommended. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General CuAAC for Small Molecule Conjugation
This protocol describes the conjugation of an azide-containing molecule to this compound.
Principle of the Method: The CuAAC reaction relies on a catalytically active Cu(I) species.[2] This is most reliably generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (sodium ascorbate).[1] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents, is crucial to prevent copper oxidation and disproportionation, thereby ensuring high reaction efficiency.[1][3]
Materials and Reagents:
| Reagent | Supplier | Notes |
|---|---|---|
| Azide-containing molecule (Substrate A) | N/A | Prepare as a 10 mM stock in DMSO or appropriate solvent. |
| This compound (Substrate B) | Sigma-Aldrich, etc. | Prepare as a 12 mM stock in the same solvent. |
| Copper(II) Sulfate (CuSO₄) | Standard Supplier | Prepare a 100 mM stock solution in deionized water. |
| Sodium Ascorbate | Standard Supplier | Prepare fresh as a 1 M stock solution in deionized water. |
| THPTA Ligand | Standard Supplier | Prepare a 100 mM stock solution in deionized water. |
| Solvents | Anhydrous Grade | DMSO, t-Butanol/H₂O (1:1), or other as required. |
Step-by-Step Procedure:
-
Reaction Setup: In a clean vial, add Substrate A (1.0 eq., e.g., 100 µL of 10 mM stock).
-
Add this compound (1.2 eq., e.g., 120 µL of 10 mM stock).
-
Add the reaction solvent (e.g., t-Butanol/H₂O) to achieve a final substrate concentration of ~5-10 mM.
-
Catalyst Preparation: In a separate microfuge tube, prepare the catalyst premix. Add the THPTA solution (0.3 eq., e.g., 3 µL of 100 mM stock) followed by the CuSO₄ solution (0.1 eq., e.g., 1 µL of 100 mM stock). Vortex briefly. Let this mixture stand for 2-3 minutes to allow for complexation.[1]
-
Initiation: Add the catalyst premix to the main reaction vial.
-
Add the freshly prepared sodium ascorbate solution (2.0 eq., e.g., 2 µL of 1 M stock) to initiate the reaction.
-
Incubation: Seal the vial (if using volatile solvents) and stir or shake the reaction at room temperature for 1-4 hours. For less reactive substrates, heating to 35-45°C may be beneficial.[17]
-
Monitoring: Track reaction progress using LC-MS or TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Protocol 2: Bioconjugation - Labeling an Azide-Modified Protein
This protocol is optimized for labeling a protein in an aqueous environment, prioritizing biocompatibility.
Principle of the Method: Protein labeling requires strict adherence to aqueous conditions at or near physiological pH to maintain protein structure and function. The water-soluble THPTA ligand is essential for this application as it chelates the copper catalyst, preventing it from binding to and denaturing the protein while maintaining high catalytic activity.[1]
Materials and Reagents:
| Reagent | Notes |
|---|---|
| Azide-Modified Protein | In a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers with chelating agents (EDTA) or reducing agents (DTT). |
| This compound Linker | Prepare a 10 mM stock in DMSO. |
| Copper(II) Sulfate (CuSO₄) | 20 mM stock in deionized water. |
| THPTA Ligand | 100 mM stock in deionized water. |
| Sodium Ascorbate | Prepare fresh as a 300 mM stock in deionized water. |
| Purification System | Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette (e.g., 10 kDa MWCO). |
Step-by-Step Procedure:
-
Protein Preparation: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS buffer.
-
Reagent Addition: To 100 µL of the protein solution, add the following reagents sequentially, vortexing gently after each addition:
-
10 µL of this compound stock (final concentration ~1 mM).
-
10 µL of THPTA stock (final concentration ~10 mM).
-
10 µL of CuSO₄ stock (final concentration ~2 mM).
-
-
Initiation: Add 10 µL of the freshly prepared sodium ascorbate solution to start the reaction.[1] The final volume is now ~140 µL.
-
Incubation: Protect the reaction from light (especially if using a fluorescent probe attached to the linker). Incubate at room temperature for 30-60 minutes on a gentle rocker.
-
Purification:
-
Size-Exclusion Chromatography: Equilibrate a desalting column (e.g., PD-10) with PBS. Apply the entire reaction mixture to the column and elute with PBS according to the manufacturer's protocol. The labeled protein will elute in the void volume, separated from the smaller, unreacted reagents.
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette and dialyze against 2-4 L of PBS at 4°C, with at least two buffer changes over 24 hours.
-
-
Characterization:
-
Confirm successful conjugation by analyzing the purified protein via SDS-PAGE (observe a molecular weight shift) or intact protein mass spectrometry (LC-MS).
-
Quantify labeling efficiency using UV-Vis spectroscopy if a chromophore was attached.
-
Caption: Step-by-step workflow for protein bioconjugation via CuAAC.
Data Analysis and Troubleshooting
Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS | Monitor reaction progress; confirm product mass. | Disappearance of starting material peaks and appearance of a new peak with the expected m/z for the conjugate. |
| ¹H NMR | Structural verification of small molecule products. | Disappearance of the alkyne proton signal (~2.5 ppm); appearance of the triazole proton signal (~7.5-8.0 ppm). |
| SDS-PAGE | Confirm protein conjugation. | A shift to a higher molecular weight for the labeled protein compared to the unlabeled control. |
| HPLC | Assess purity of the final product. | A single major peak for the purified conjugate. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Oxidized/degraded sodium ascorbate; inactive copper; substrate insolubility. | Always use freshly prepared sodium ascorbate. Ensure proper ligand-to-copper ratio (≥2:1). Try a different solvent system (e.g., add DMSO as a co-solvent). |
| Protein Precipitation | Copper-mediated denaturation; high concentration of organic co-solvent (DMSO). | Increase the concentration of the THPTA ligand to 5-10 mM. Limit DMSO in the final reaction volume to <10%. |
| Multiple Products | Side reactions; substrate degradation. | Degas solutions to remove oxygen, which can lead to side reactions. Check the pH of the reaction buffer. Ensure the purity of starting materials. |
Conclusion
This compound is a powerful and versatile building block for the modern medicinal chemist. Its combination of a bioorthogonal alkyne handle and a hydrophilicity-enhancing ether chain provides a reliable tool for constructing complex and effective therapeutic conjugates. By leveraging the robust and efficient CuAAC reaction, researchers can streamline the synthesis of PROTACs, ADCs, and other labeled biomolecules, accelerating the path of drug discovery and development.
References
-
LookChem. This compound. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
McBerney, R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2038–2047. Available from: [Link]
-
An, H., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. Available from: [Link]
-
McBerney, R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PubMed. Available from: [Link]
-
PubChem. 3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene. National Center for Biotechnology Information. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(2), 81-102. Available from: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Popowycz, F., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. Available from: [Link]
-
metabion. Click Chemistry Manual. Available from: [Link]
-
baseclick GmbH. Protocols. Available from: [Link]
-
Ge, Y., et al. (2009). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. PubMed. Available from: [Link]
-
St. Amant, M., et al. (2020). Current ADC Linker Chemistry. Pharmaceuticals (Basel), 13(9), 245. Available from: [Link]
-
ResearchGate. (2022). Classification of most common linkers used in PROTAC design. Available from: [Link]
-
Fadzen, C. M., et al. (2002). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Biophys J, 82(5), 2690-2699. Available from: [Link]
-
Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. J Clin Invest, 115(8), 1958-1965. Available from: [Link]
-
Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 47(3), 887-936. Available from: [Link]
-
Pro-Ad, C., et al. (2020). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. mAbs, 12(1), 1735513. Available from: [Link]
-
NJ Bio, Inc. (2025). Recent Advances in ADCs. Available from: [Link]
-
Su, D., et al. (2019). Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation. Bioconjug Chem, 30(11), 2724-2730. Available from: [Link]
-
ResearchGate. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available from: [Link]
-
Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. J Med Chem, 64(1), 101-115. Available from: [Link]
-
Sugihara, K., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. J Med Chem, 62(24), 11215-11224. Available from: [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of Linkers in Chemical Biology [bldpharm.com]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 31995-08-1 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njbio.com [njbio.com]
- 16. researchgate.net [researchgate.net]
- 17. metabion.com [metabion.com]
Application Notes & Protocols: Advanced Surface Functionalization Using 3-(2-Methoxyethoxy)prop-1-yne
Abstract
The precise control over the chemical and biological properties of material surfaces is a cornerstone of innovation in fields ranging from biomedical engineering to advanced materials science.[1] This guide provides an in-depth exploration of 3-(2-Methoxyethoxy)prop-1-yne , a versatile reagent for creating highly functional and bio-inert surfaces. The molecule's unique structure, combining a terminal alkyne for "click" chemistry with a hydrophilic, short ethylene glycol linker, offers a powerful platform for covalent immobilization of biomolecules while simultaneously reducing non-specific protein adsorption.[2][3] We present the core principles behind its utility, detailed protocols for surface modification via self-assembled monolayers (SAMs), and subsequent bioconjugation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Thiol-Yne click chemistry.
Introduction: The Strategic Advantage of this compound
Surface functionalization aims to modify the interface of a material to introduce new properties without altering its bulk characteristics.[4][5] An ideal surface modification agent for biological applications should offer two key features: a robust and specific anchor for the covalent attachment of desired ligands, and an inherent ability to resist the unwanted, non-specific adsorption of proteins and cells from the surrounding environment—a phenomenon known as biofouling.[2][4][6]
This compound (CAS: 31995-08-1) is strategically designed to meet these requirements.[7][8] Its structure features:
-
A Terminal Alkyne (-C≡CH): This functional group is the cornerstone of its reactivity, serving as a versatile handle for a suite of highly efficient and orthogonal "click" chemistry reactions.[9][10]
-
A Methoxyethoxy Spacer (-O-CH₂-CH₂-O-CH₃): This short, hydrophilic chain mimics Poly(ethylene glycol) (PEG), a polymer widely recognized for its ability to create a hydration layer that sterically hinders the approach of proteins, thus minimizing non-specific binding.[2][6][11][12]
This dual functionality allows researchers to first create a stable, bio-inert foundation and then precisely attach biomolecules of interest, such as peptides, antibodies, or nucleic acids, in a controlled and specific manner.
Figure 1: Chemical structure of this compound.
Core Methodologies: Click Chemistry for Surface Ligation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for modifying complex surfaces and biological molecules.[1][13] The terminal alkyne of our reagent is a gateway to several powerful click reactions.
Figure 2: Major click chemistry pathways for alkyne-functionalized surfaces.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most prominent click reaction, forming a highly stable 1,4-disubstituted triazole ring between a terminal alkyne and an azide.[1][14] It is known for its exceptional efficiency and reliability.[1]
-
Mechanism: A copper(I) catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with an azide.[15]
-
Causality Behind Choices: This method is ideal for robustly attaching small molecules, peptides, or other durable biomolecules where ultimate stability is paramount. The use of a stabilizing ligand like THPTA or TBTA is critical to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to minimize potential damage to sensitive biomolecules from reactive oxygen species.[15][16][17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative, making it perfectly suited for applications in living systems or with delicate proteins where copper toxicity is a concern.[18][]
-
Mechanism: The reaction relies on the high ring strain of a cyclooctyne derivative (like DBCO) on one of the binding partners, which is released upon reaction with an azide to form the triazole linkage.[]
-
Causality Behind Choices: Choose SPAAC when biocompatibility is the primary concern.[20] While reaction kinetics can be slower than CuAAC, they are highly specific and proceed efficiently under physiological conditions without any cytotoxic additives.[21]
Thiol-Yne Radical Reaction
This metal-free reaction involves the addition of a thiol to an alkyne, typically initiated by UV light in the presence of a photoinitiator.[22][23][24]
-
Mechanism: The reaction proceeds via a radical-mediated mechanism. A key advantage is that two thiol molecules can sequentially add across the alkyne, leading to a doubly functionalized product.[23][25]
-
Causality Behind Choices: The thiol-yne reaction offers excellent spatial and temporal control; the reaction only occurs where and when UV light is applied.[22] This makes it a powerful tool for creating micropatterned surfaces.[24][26]
Application Protocol 1: Formation of a Bio-Inert Self-Assembled Monolayer (SAM)
The first step in leveraging this compound is to form an ordered, alkyne-terminated monolayer on a suitable substrate. Gold (Au) is a common model substrate due to the strong coordination between gold and alkyne groups, which drives the formation of stable and well-ordered SAMs.[27][28]
Detailed Step-by-Step Methodology
-
Substrate Preparation (Exemplified for Gold):
-
Cut gold-coated silicon wafers or glass slides to the desired size.
-
Rinse substrates sequentially with acetone, isopropanol, and deionized (DI) water.
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).
-
Expert Insight: Immediately before use, treat the substrates with UV-Ozone for 15-20 minutes to remove organic contaminants and ensure a pristine surface for assembly. This is a critical step for forming a well-ordered monolayer.
-
-
Preparation of SAM-Forming Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol.
-
Trustworthiness Check: Use of anhydrous solvent is crucial as trace amounts of water can interfere with the assembly process on some surfaces. Ensure the reagent is pure and stored under dry conditions.
-
-
SAM Formation:
-
Place the cleaned, dried substrates in a glass container.
-
Completely immerse the substrates in the alkyne solution.
-
Seal the container and incubate at room temperature for 12-24 hours in a dark, vibration-free environment.
-
Expert Insight: While room temperature is sufficient, gentle heating to 60°C can sometimes improve the ordering and packing density of alkyne SAMs on gold.[27]
-
-
Post-Formation Rinsing:
-
Carefully remove the substrates from the solution.
-
Rinse thoroughly with fresh, copious amounts of the same solvent used for deposition (e.g., ethanol) to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of inert gas.
-
Store under vacuum or in an inert atmosphere until further use.
-
Validation and Characterization Data
The success of SAM formation must be validated. The following table summarizes the expected outcomes from standard surface characterization techniques.
| Characterization Technique | Parameter Measured | Expected Result for Successful SAM Formation | Causality/Interpretation |
| Contact Angle Goniometry | Static Water Contact Angle | Decrease from ~90° (bare gold) to 40-50° . | The hydrophilic methoxyethoxy groups orient towards the interface, increasing surface wettability.[27] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical States | Appearance of C 1s (~285 eV) and O 1s (~532 eV) peaks. High-resolution C 1s scan will show C-C, C-O, and C≡C components.[27][29] | Confirms the presence of the organic monolayer on the gold surface. |
| Ellipsometry | Monolayer Thickness | A uniform thickness of ~0.8 - 1.2 nm . | Provides a quantitative measure of the monolayer's presence and uniformity. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Vibrational Modes | Characteristic peaks for C-H stretching (~2900 cm⁻¹), C-O-C stretching (~1100 cm⁻¹), and terminal alkyne C≡C-H stretching (~3300 cm⁻¹).[27] | Confirms the chemical identity and orientation of the assembled molecules. |
Application Protocol 2: Covalent Immobilization of Biomolecules
With the alkyne-terminated surface prepared, it now serves as a versatile platform for covalently attaching azide- or thiol-modified molecules.
Figure 3: General workflow for biomolecule immobilization on the functionalized surface.
Protocol: CuAAC Conjugation of an Azide-Peptide
This protocol describes the immobilization of a peptide modified with an azide group (e.g., Azido-GRGDS).
-
Reagent Preparation:
-
Peptide Solution: Dissolve the azide-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 100 µM - 1 mM.
-
Catalyst Premix: In a separate tube, prepare a fresh premix. For a 1 mL final reaction volume, combine:
-
50 µL of 50 mM Copper(II) Sulfate (CuSO₄)
-
250 µL of 50 mM THPTA (water-soluble ligand)
-
Expert Insight: Premixing the copper and ligand before addition to the reaction prevents copper precipitation and protects biomolecules.[15][16] The 5:1 ligand-to-copper ratio is crucial for catalytic efficiency and stability.[30]
-
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in DI water.
-
-
Conjugation Reaction:
-
Place the alkyne-functionalized substrate in a small reaction vessel.
-
Prepare the final reaction solution by adding reagents in the following order:
-
Add the peptide solution to the vessel, ensuring it covers the surface.
-
Add the Copper/THPTA premix.
-
Initiate the reaction by adding the sodium ascorbate solution. Final concentrations should be approximately: 2.5 mM CuSO₄, 12.5 mM THPTA, and 25 mM Sodium Ascorbate.
-
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Washing and Finalization:
-
Remove the substrate and wash extensively with a buffer containing 10 mM EDTA to chelate and remove any residual copper ions.
-
Rinse thoroughly with DI water and dry under a stream of inert gas.
-
Protocol: SPAAC Conjugation of a DBCO-Antibody
This protocol details a copper-free method for immobilizing a sensitive antibody.
-
Reagent Preparation:
-
Dissolve a DBCO-functionalized antibody in PBS (pH 7.4) to a concentration of 0.1-1.0 mg/mL.
-
-
Conjugation Reaction:
-
Immerse the alkyne-functionalized substrate in the DBCO-antibody solution.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Causality Behind Choices: The reaction is performed under simple, mild, buffered conditions to preserve the antibody's structure and function.[20] No catalysts or additives are needed.[][21]
-
-
Washing and Finalization:
-
Remove the substrate and wash three times with PBS containing a mild surfactant (e.g., 0.05% Tween-20) to remove non-covalently bound antibody.
-
Rinse with PBS, followed by DI water, and dry carefully.
-
Comparison of Key Bioconjugation Protocols
| Feature | CuAAC | SPAAC | Thiol-Yne |
| Catalyst/Initiator | Copper(I) | None (Strain-promoted) | Photoinitiator + UV Light |
| Biocompatibility | Moderate (potential copper cytotoxicity)[31] | High (bioorthogonal)[][20] | High (metal-free)[22][23] |
| Reaction Speed | Fast (minutes to a few hours) | Moderate to Slow (hours) | Fast (seconds to minutes under UV) |
| Key Advantage | High efficiency, robust linkage | Ideal for live cells and sensitive proteins | Spatiotemporal control, patterning |
| Primary Reactant | Azide-modified molecule | Strained alkyne (e.g., DBCO) modified molecule | Thiol-modified molecule |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent/Incomplete SAM Formation | Contaminated substrate; impure solvent or reagent; insufficient incubation time. | Ensure rigorous substrate cleaning (UV-Ozone recommended). Use fresh, anhydrous solvents. Extend incubation time to 24 hours. |
| Low Click Reaction Efficiency (CuAAC) | Oxidation of Cu(I) to inactive Cu(II); degraded sodium ascorbate; steric hindrance. | Use a stabilizing ligand (THPTA). Always use freshly prepared sodium ascorbate solution. Consider inserting a longer spacer on the biomolecule. |
| High Non-Specific Binding | Incomplete SAM coverage; insufficient washing; biomolecule aggregation. | Verify SAM quality with contact angle/XPS. Increase washing steps and include a mild surfactant (e.g., Tween-20). Centrifuge biomolecule solution before use. |
| No Reaction (Thiol-Yne) | Inactive photoinitiator; incorrect UV wavelength or intensity; oxygen inhibition. | Use a fresh photoinitiator solution. Check the specifications of your UV lamp (typically 365 nm). Degas solutions and perform the reaction under an inert atmosphere. |
References
- Expanding (Bio)
- "Clicking" polymer brushes with thiol-yne chemistry: indoors and out. Semantic Scholar.
- Revolutionizing Surface Engineering: A Guide to Azide-Alkyne Click Chemistry for Advanced Functionaliz
- CHAPTER 13: The Application of Thiol‐Ene/Yne Radical Click Chemistry in Surface Modification and Functionaliz
- Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Co
- Non-Specific Adsorption Reduction Methods in Biosensing. MDPI.
- reducing non-specific adsorption of proteins via the hpg modification on the surface of magnetic nanoparticles. SciELO.
- Silane PEG alkyne, Mp 20000. Polysciences.
- Surface Functionalization by Strain-Promoted Alkyne-Azide Click Reactions. Request PDF.
- CHAPTER 12: Surface Engineering with Thiol‐click Chemistry. Books.
- Formation of highly ordered self-assembled monolayers of alkynes on Au(111)
- Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on Au{111} Surface through Substitution of 1-Decaboranethiolate.
- Click Chemistry Surfaces. PolyAn.
- How can we decrease nonspecific protein adsorption?.
- Click Chemistry for Liposome Surface Modific
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis.
- Reactive self-assembled monolayers: from surface functionalization to gradient form
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- This compound | C6H10O2. CID 15566577 - PubChem.
- Self-assembled monolayers of terminal alkynes on gold. Semantic Scholar.
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- Surface modification of biomaterials by covalent binding of poly(ethylene glycol) (PEG).
- Modification of Protein Scaffolds via Copper-C
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
- This compound | 31995-08-1. Sigma-Aldrich.
- 31995-08-1 | this compound. ChemScene.
- One of PEG Applications: Surface Modific
- Development of Bioorthogonal Reactions and Their Applications in Bioconjug
- One-Step Multipurpose Surface Functionalization by Adhesive C
- Advances in Bioconjug
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. biochempeg.com [biochempeg.com]
- 5. One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Click Chemistry Surfaces: PolyAn [poly-an.de]
- 10. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation [ouci.dntb.gov.ua]
- 14. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. books.rsc.org [books.rsc.org]
- 24. books.rsc.org [books.rsc.org]
- 25. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. semanticscholar.org [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(3-(2-Methoxyethoxy)prop-1-yne): A Thermoresponsive Polymer Platform
Introduction
3-(2-Methoxyethoxy)prop-1-yne, also known as 2-methoxyethyl propargyl ether, is a functional alkyne monomer that holds significant promise in the synthesis of advanced, stimuli-responsive polymers. Its unique molecular architecture, featuring a terminal alkyne for versatile post-polymerization modification and a methoxyethoxy side chain, suggests the potential for creating polymers with tunable thermoresponsive properties. Specifically, the presence of the ethylene glycol-based ether linkage is known to impart Lower Critical Solution Temperature (LCST) behavior to polymers in aqueous solutions, making them soluble at lower temperatures and insoluble above a certain critical temperature.[1][2] This property is highly sought after for a range of biomedical applications, including targeted drug delivery, tissue engineering, and smart coatings.[3]
This guide provides detailed, generalized protocols for the synthesis of poly(this compound) via two robust and controlled polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and transition-metal-catalyzed polymerization. While specific literature on the polymerization of this exact monomer is scarce, the following protocols are based on well-established methods for structurally related functional alkynes and monomers bearing oligo(ethylene glycol) side chains.[4][5][6] These application notes are intended to serve as a comprehensive starting point for researchers and drug development professionals venturing into the synthesis and exploration of this novel polymer system.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value |
| Chemical Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 31995-08-1 |
| Appearance | Colorless liquid (typical) |
| Boiling Point | Data not widely available; expected to be in the range of similar ethers and alkynes. |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, chloroform, toluene).[7] |
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity (Đ).[8] The choice of RAFT agent is critical and depends on the monomer's reactivity. For propargyl-containing monomers, dithiobenzoates or trithiocarbonates are often suitable.[4][9]
Conceptual Workflow for RAFT Polymerization
Caption: Experimental workflow for RAFT polymerization of this compound.
Materials
-
Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
-
Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501)
-
Solvent: Anhydrous 1,4-dioxane or toluene
-
Non-solvent for precipitation: Cold hexane or methanol
-
Equipment: Schlenk flask, magnetic stirrer, oil bath, vacuum line, liquid nitrogen
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPAD, 27.9 mg, 0.1 mmol) and the initiator (e.g., AIBN, 3.3 mg, 0.02 mmol).
-
Monomer and Solvent Addition: Add the purified this compound (1.14 g, 10 mmol) and anhydrous 1,4-dioxane (5 mL) to the Schlenk flask. The target degree of polymerization in this example is 100.
-
Degassing: Seal the Schlenk flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. To do this, freeze the mixture using liquid nitrogen, apply a vacuum for several minutes, close the vacuum line, and then thaw the mixture.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the sealed flask in a preheated oil bath at 70 °C and stir.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points (under an inert atmosphere) and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached (e.g., after 12-24 hours), terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.[4]
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred, cold non-solvent (e.g., 200 mL of hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven at room temperature to a constant weight.
Mechanism of RAFT Polymerization
Caption: Key steps of the RAFT polymerization mechanism.[]
Protocol 2: Synthesis of Poly(this compound) via Transition-Metal Catalysis
Transition-metal catalysts, particularly those based on rhodium and palladium, are effective for the polymerization of substituted alkynes, often proceeding through a living polymerization mechanism.[11][12] This approach can provide excellent control over the polymer's stereochemistry and molecular weight.
Conceptual Workflow for Transition-Metal-Catalyzed Polymerization
Caption: Experimental workflow for transition-metal-catalyzed polymerization.
Materials
-
Monomer: this compound (purified and thoroughly dried)
-
Catalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or a similar late transition metal complex.
-
Co-catalyst/Initiator (optional): A suitable base or nucleophile (e.g., triethylamine) may be required depending on the specific catalyst system.
-
Solvent: Anhydrous and deoxygenated solvent (e.g., THF or toluene)
-
Non-solvent for precipitation: Methanol
-
Equipment: Glovebox or Schlenk line, dry glassware
Detailed Step-by-Step Methodology
-
Catalyst Preparation: Inside a glovebox or under a strict inert atmosphere, dissolve the transition metal catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mg, 0.005 mmol) in the anhydrous, deoxygenated solvent (5 mL).
-
Monomer Preparation: In a separate flask, dissolve the purified and dried this compound (0.57 g, 5 mmol) in the same solvent (10 mL).
-
Initiation: While stirring vigorously, add the monomer solution to the catalyst solution at room temperature. A color change is often observed, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-12 hours). The viscosity of the solution will typically increase as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of a proton source, such as methanol (5 mL).
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of stirred methanol (200 mL). Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Expected Polymer Properties and Characterization
The resulting poly(this compound) is expected to be a thermoresponsive polymer. The following table summarizes the anticipated properties and the techniques used for their characterization.
| Property | Expected Behavior | Characterization Technique |
| Molecular Weight (Mn) and Polydispersity (Đ) | Controllable by adjusting the monomer-to-initiator/catalyst ratio. Low Đ (< 1.3) is expected for controlled polymerizations. | Gel Permeation Chromatography (GPC) |
| Chemical Structure | Confirmation of the polymer backbone and the integrity of the side chains. | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) |
| Thermoresponsive Behavior | Exhibits a Lower Critical Solution Temperature (LCST) in aqueous solution, leading to a reversible phase transition upon heating. The LCST value can be tuned by altering the polymer's molecular weight and concentration.[2][13] | UV-Vis Spectroscopy (by monitoring the transmittance as a function of temperature), Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature (Tg) | A single Tg is expected, the value of which will depend on the polymer's molecular weight. | Differential Scanning Calorimetry (DSC) |
Conclusion and Outlook
The protocols outlined in this application note provide a robust foundation for the synthesis of poly(this compound), a promising candidate for the development of novel, thermoresponsive materials. The ability to control the polymerization process using techniques like RAFT and transition-metal catalysis opens up avenues for creating polymers with tailored molecular weights and architectures, such as block copolymers. The pendant alkyne groups on the polymer backbone serve as valuable handles for post-polymerization modification via "click" chemistry, allowing for the attachment of a wide range of functional molecules, including therapeutic agents and targeting ligands. Further research into the solution properties and self-assembly behavior of this polymer will undoubtedly unlock its full potential in advanced biomedical and materials science applications.
References
- Konkolewicz, D., et al. (2022). RAFT-Based Polymers for Click Reactions. Polymers, 14(3), 549.
- Lee, J., et al. (2025).
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(18), 6013–6027.
-
Boron Molecular. RAFT General Procedures. [Link]
- Gkartziou, F., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(15), 3289.
- Chang, Y.-W. (2015). Clickable poly(propargyl methacrylate) prepared by atom transfer radical polymerization and its derivatives as enzyme stabilizers.
- Zhang, Y., et al. (2023). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv.
- Arotcarena, M., et al. (2022). Thermoresponsive Polymers with LCST Transition: Synthesis, Characterization, and Their Impact on Biomedical Frontiers.
- Zhang, L., & Eisenberg, A. (2006). Facile Atom Transfer Radical Polymerization of Methoxy-Capped Oligo(Ethylene Glycol) Methacrylate in Aqueous Media at Ambient Temperature. Macromolecules, 39(25), 8525–8531.
- Liu, J., et al. (2018). Tuning of lower critical solution temperature of thermoresponsive 2-hydroxy-3-alkoxypropyl hydroxyethyl cellulose by alkyl side chains and additives. BioResources, 13(4), 7586-7598.
-
Wikipedia. (2024). Living polymerization. [Link]
- Roos, S. G., et al. (1998). Atom Transfer Radical Polymerization of Poly(vinyl ether) Macromonomers. Macromolecules, 31(26), 9449–9452.
- Boydston, A. J., et al. (2024). Cyclic polymers from alkynes: a review. Polymer Chemistry, 15(2), 117-128.
- Lutz, J.-F. (2008). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Polymer Chemistry, 1(1), 54-62.
-
Organic Mystery. Reactions of Alkynes. [Link]
-
CK-12 Foundation. (2025). Physical and Chemical Properties of Alkynes. [Link]
- Moore, J. S., & Zhang, J. (2026). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society.
- Seiffert, S. (2017). Constrained thermoresponsive polymers – new insights into fundamentals and applications. Progress in Polymer Science, 75, 1-23.
- Mecking, S. (2001). Olefin Polymerization by Late Transition Metal Complexes : A Root of Ziegler Catalysts Gains New Ground.
- Mecking, S. (2001). Transition Metal Catalyzed Polymerization in Aqueous Systems.
- van der Aa, L. J., et al. (2016). Thermoresponsive Polymers with Lower Critical Solution Temperature- or Upper Critical Solution Temperature-Type Phase Behaviour Do Not Induce Toxicity to Human Endothelial Cells. Basic & Clinical Pharmacology & Toxicology, 119(4), 362-368.
- Zhang, D., et al. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Polymers, 15(7), 1698.
- Boydston, A. J., et al. (2023). Cyclic Polymers from Alkynes: Scope and Degradation. Journal of the American Chemical Society, 145(51), 27896–27903.
- Schinski, M., & Schlaad, H. (2018). Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes. eScholarship@McGill.
-
Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes. [Link]
- Abdullah, A. H., et al. (2015). Synthesis and Characterization of poly(3-hexylthiophene). International Journal of Scientific & Engineering Research, 6(10), 123-129.
- Sever, R. R. (Ed.). (2011).
- Bryce, M. R. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. Chemical Society Reviews, 50(10), 5927-5972.
-
Wikipedia. (2024). Polyyne. [Link]
- Avgeropoulos, A., et al. (2020). Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. Polymers, 12(10), 2345.
- Sever, R. R. (Ed.). (2011).
- Ohshita, J., et al. (2011). Synthesis and Characterization of Poly(3-hexylthiophene)
- Abdullah, A. H., et al. (2015). Synthesis and Characterization of poly(3-hexylthiophene). Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 3. Thermoresponsive Polymers with Lower Critical Solution Temperature- or Upper Critical Solution Temperature-Type Phase Behaviour Do Not Induce Toxicity to Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Living polymerization - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. Tuning of lower critical solution temperature of thermoresponsive 2-hydroxy-3-alkoxypropyl hydroxyethyl cellulose by alkyl side chains and additives :: BioResources [bioresources.cnr.ncsu.edu]
Applications of 3-(2-Methoxyethoxy)prop-1-yne in Materials Science: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-(2-Methoxyethoxy)prop-1-yne in materials science. With full editorial control, this guide is structured to provide in-depth, field-proven insights into the utilization of this versatile molecule. The content is grounded in scientific literature to ensure technical accuracy and trustworthiness.
Introduction to this compound: A Versatile Building Block
This compound is a terminal alkyne functionalized with a short ethylene glycol ether chain. This unique structure imparts a favorable combination of reactivity and hydrophilicity, making it a valuable building block in the synthesis of advanced materials. The terminal alkyne group is a key participant in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The methoxyethoxy group enhances solubility in a range of solvents and can impart biocompatibility to the resulting materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 31995-08-1 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Pale-yellow to Yellow-brown Liquid |
| Purity | ≥95% |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound in materials science stems from its participation in the CuAAC reaction. This reaction forms a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule. The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the synthesis of complex macromolecular architectures.[1][2]
A general representation of the CuAAC reaction is depicted below:
Caption: General workflow of the CuAAC reaction.
Application I: Synthesis of Functional Polymers
The hydrophilic nature of the methoxyethoxy group makes this compound an excellent monomer for the synthesis of functional polymers with tailored properties. These polymers can be designed for a variety of applications, including drug delivery, bio-imaging, and as advanced materials.
Synthesis of Amphiphilic Block Copolymers
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form micelles or other nanostructures.[3] These structures are of great interest for drug delivery applications, as they can encapsulate hydrophobic drugs within their core while the hydrophilic shell provides stability and biocompatibility.
Protocol: Synthesis of an Alkyne-Functionalized Poly(ethylene glycol) (PEG) Macroinitiator and Subsequent "Click" Reaction
This protocol describes a two-step process to create an amphiphilic block copolymer. First, an alkyne-functionalized PEG macroinitiator is synthesized. This is then used in a "grafting onto" approach with an azide-terminated hydrophobic polymer.
Part A: Synthesis of Alkyne-Functionalized PEG Macroinitiator
Materials:
-
Poly(ethylene glycol) methyl ether (mPEG-OH)
-
This compound
-
Toluene (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve mPEG-OH in anhydrous toluene.
-
Carefully add sodium hydride to the solution at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0°C and add propargyl bromide dropwise.
-
Let the reaction proceed overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product in cold diethyl ether and dry under vacuum to obtain the alkyne-functionalized PEG.
Part B: "Click" Grafting of a Hydrophobic Polymer
Materials:
-
Alkyne-functionalized PEG (from Part A)
-
Azide-terminated hydrophobic polymer (e.g., poly(ε-caprolactone)-N₃)
-
N,N-Dimethylformamide (DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
Dissolve the alkyne-functionalized PEG and the azide-terminated hydrophobic polymer in DMF in a reaction vessel.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O in a minimal amount of water.
-
In another vial, prepare a solution of sodium ascorbate in a minimal amount of water.
-
Add the CuSO₄ solution to the polymer mixture and stir.
-
Add the sodium ascorbate solution to initiate the click reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the resulting amphiphilic block copolymer by dialysis against a suitable solvent to remove the copper catalyst and unreacted starting materials.
-
Lyophilize the dialyzed solution to obtain the pure polymer.
Caption: Workflow for surface modification of silica nanoparticles.
Application III: Hydrogel Formation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are widely used in biomedical applications such as tissue engineering and drug delivery. This compound can be incorporated into hydrogel networks as a crosslinker or as a pendant group for post-fabrication modification via click chemistry.
Preparation of a "Clickable" Hydrogel
Protocol: Synthesis of a "Clickable" Poly(acrylamide-co-propargyl acrylate) Hydrogel
Materials:
-
Acrylamide
-
Propargyl acrylate
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve acrylamide, propargyl acrylate, and BIS in deionized water.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Add APS and TEMED to initiate the polymerization.
-
Pour the solution into a mold and allow it to polymerize at room temperature for several hours.
-
The resulting hydrogel will contain pendant alkyne groups from the propargyl acrylate, which can be further functionalized with azide-containing molecules using the CuAAC reaction.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Tornoe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-[4][5][6]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Lutz, J.-F., & Zarafshani, Z. (2008). Efficient Construction of Poly(oligo(ethylene glycol) methyl ether methacrylate)-Based Biohybrids via Copper-Mediated "Click" Chemistry. Macromolecules, 41(13), 4568–4573. [Link]
-
Gao, H., & Matyjaszewski, K. (2007). Synthesis of Functional Polymers with Controlled Architecture by ATRP in the Presence of Functional Monomers. Progress in Polymer Science, 32(3), 317-353. [Link]
-
Parrish, B., Breitenkamp, R. B., & Emrick, T. (2005). PEG- and Peptide-Grafted Aliphatic Polyesters by "Click" Chemistry. Journal of the American Chemical Society, 127(20), 7404–7405. [Link]
-
Schlaad, H., & Antonietti, M. (2003). Block Copolymers with One Polypeptide Block. European Physical Journal E, 10(1), 17-23. [Link]
-
Sun, X.-L., Stabler, C. L., Cazalis, C. S., & Chaikof, E. L. (2006). Carbohydrate and Protein Immobilization onto Solid Surfaces by Sequential Diels−Alder and Azide−Alkyne Cycloadditions. Bioconjugate Chemistry, 17(1), 52–57. [Link]
-
Nottelet, B., Gasc, F., & Coudane, J. (2008). Surface modification of biodegradable polymers by "click" chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 46(21), 7233-7243. [Link]
-
Slavin, S., Burns, J., Haddleton, D. M., & Rannard, S. P. (2010). "Clickable" core-shell nanoparticles. Journal of Materials Chemistry, 20(48), 10839-10846. [Link]
-
De, S., Khan, A., & Seeberger, P. H. (2015). A General Approach for the Synthesis of Glyco-Nanoparticles. Journal of the American Chemical Society, 137(23), 7444–7451. [Link]
-
Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. (2016). PMC - NIH. [Link]
-
Grafting of poly(ethylene glycol) on click chemistry modified Si(100) surfaces. (2013). PubMed. [Link]
-
Click Chemistry for Well-Defined Graft Copolymers. (2024). MDPI. [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Preparation and Properties of Self-Cross-Linking Hydrogels Based on Chitosan Derivatives and Oxidized Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Combination of Ring-Opening Polymerization and “Click Chemistry”: Toward Functionalization and Grafting of Poly(ε-caprolactone) / Macromolecules, 2007 [sci-hub.jp]
- 3. Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed 3-(2-Methoxyethoxy)prop-1-yne Click Reactions
Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically tailored for experiments involving 3-(2-methoxyethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this powerful bioconjugation and material science reaction. Here, you will find a structured troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is showing low to no product formation. What are the most common initial checks I should perform?
A1: Low or no yield in a CuAAC reaction can often be traced back to a few common culprits. Before diving into more complex troubleshooting, start with these fundamental checks:
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Catalyst Inactivation: The active catalyst in CuAAC is the copper(I) ion. It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen.[1][2] Ensure all your solvents and reagent solutions have been properly degassed. Maintaining an inert atmosphere with nitrogen or argon throughout the reaction is crucial.[1]
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Reagent Quality: Verify the purity of your this compound and your azide partner. Impurities in starting materials can significantly hinder the reaction.[2] Azides, in particular, can be unstable, so using freshly prepared or properly stored azides is recommended.
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Suboptimal Reaction Conditions: Double-check your reaction stoichiometry, temperature, solvent, and pH. Any deviation from the optimal conditions for your specific substrates can drastically reduce the reaction's efficiency.[2]
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Inadequate Reducing Agent: When generating Cu(I) in situ from a Cu(II) source like copper(II) sulfate (CuSO₄), the presence of a sufficient excess of a reducing agent, such as sodium ascorbate, is critical to regenerate and maintain the active Cu(I) state.[1][3] A 3- to 10-fold excess of sodium ascorbate is a common practice.[1]
Q2: I'm observing a new spot on my TLC plate that isn't my starting material or the desired triazole product. What could this byproduct be?
A2: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne, in this case, this compound.[2] This is also known as Glaser coupling and results in the formation of a diacetylene byproduct.[2] This side reaction is particularly favored when the reaction is exposed to oxygen. To mitigate this, ensure rigorous exclusion of oxygen by degassing your reaction mixture and maintaining an inert atmosphere. The use of an antioxidant like sodium ascorbate also helps to suppress this unwanted side reaction.[4]
Q3: Can I use an internal alkyne instead of a terminal alkyne like this compound in a standard CuAAC reaction?
A3: No, the standard CuAAC protocol specifically requires a terminal alkyne. The mechanism involves the formation of a copper-acetylide intermediate, which is a key step in the catalytic cycle.[4] Internal alkynes are generally unreactive under these conditions. If you need to synthesize a 1,4,5-trisubstituted triazole from an internal alkyne, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the appropriate method.[3][4]
Q4: Is the choice of ligand for the copper catalyst important for the success of my reaction?
A4: Absolutely. The right ligand is critical for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[4][5][6] For aqueous or partially aqueous solvent systems, which are common in bioconjugation, ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices due to their water solubility. In organic solvents, Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a widely used and effective ligand.[4] Using an incorrect ligand-to-copper ratio can also be detrimental to the reaction.[2]
Systematic Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to diagnosing and solving a failed this compound click reaction.
Step 1: Visual Inspection and Reagent Verification
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Question: Have I visually inspected my reagents and confirmed their identity and purity?
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Answer: Before setting up the reaction, visually inspect all reagents. This compound should be a clear liquid.[7][8][9] Any discoloration or presence of solid matter in your liquid reagents could indicate decomposition or impurities. It is highly recommended to verify the purity of your alkyne and azide starting materials using techniques like NMR or LC-MS, as impurities can act as catalyst poisons or participate in side reactions.[10][11] Paramagnetic impurities, such as residual copper from previous reactions, can sometimes lead to signal broadening or disappearance in NMR spectra, potentially masking the presence of the desired product or starting materials.[10][11]
Step 2: Catalyst System Troubleshooting
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Question: How can I be sure my copper catalyst is active?
-
Answer: The health of your catalyst system is paramount. If you suspect catalyst inactivation, consider the following:
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Oxygen Exclusion: As previously mentioned, oxygen is the primary enemy of the Cu(I) catalyst. Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1] Always maintain a positive pressure of an inert gas over your reaction mixture.
-
Freshly Prepared Solutions: Prepare your copper sulfate and sodium ascorbate solutions fresh before each reaction. Sodium ascorbate solutions, in particular, can degrade over time when exposed to air.[12]
-
Order of Addition: The order in which you add your reagents can matter. It is often recommended to pre-mix the copper(II) sulfate with the stabilizing ligand before adding it to the reaction mixture containing the alkyne and azide. The reaction is then typically initiated by the addition of the sodium ascorbate solution.[13]
-
Experimental Protocol: Standard CuAAC Reaction Setup
-
In a clean, dry reaction vessel, dissolve your azide (1.0 eq) and this compound (1.0 - 1.2 eq) in a degassed solvent system (e.g., a mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in degassed water.
-
In another separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq) and your chosen ligand (e.g., THPTA or TBTA, 0.05 - 0.1 eq) in a small amount of the degassed reaction solvent.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the catalyst solution to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
Table 1: Recommended Starting Concentrations for CuAAC Components
| Component | Concentration Range | Notes |
| Alkyne/Azide | 1 mM - 1 M | Lower concentrations may require longer reaction times or higher catalyst loading. |
| Copper(II) Sulfate | 1 - 10 mol% | Higher catalyst loading may be necessary for challenging substrates. |
| Sodium Ascorbate | 5 - 50 mol% | A significant excess relative to copper is recommended. |
| Ligand | 1 - 10 mol% | A 1:1 ratio with the copper salt is a good starting point. |
Step 3: Reaction Condition Optimization
-
Question: My reaction is still sluggish or failing. How can I optimize the reaction conditions?
-
Answer: If the initial checks and catalyst troubleshooting don't resolve the issue, a systematic optimization of the reaction conditions is the next logical step.
-
Solvent System: The solubility of all reactants is crucial.[1] For polar or charged substrates, aqueous solvent mixtures like t-butanol/water, DMF/water, or DMSO/water are commonly used.[1] If you are working with nonpolar substrates, organic solvents such as THF, dichloromethane, or toluene may be more appropriate.
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate slow reactions.[14][15] However, be cautious, as higher temperatures can also promote the degradation of sensitive substrates or the azide itself.
-
pH: For reactions in aqueous media, the pH should be maintained around 7. Deviations to acidic or strongly basic conditions can negatively impact the reaction.
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Diagram 1: Troubleshooting Workflow for a Failed CuAAC Reaction
Caption: A flowchart for systematic troubleshooting of failed click reactions.
Step 4: Advanced Analytical Techniques for Failure Analysis
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Question: How can I get a deeper understanding of why my reaction is failing in real-time?
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Answer: If standard troubleshooting fails, advanced analytical techniques can provide valuable mechanistic insights.
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Reaction Monitoring: Techniques like in-situ ATR-IR spectroscopy or online NMR spectroscopy can track the consumption of reactants and the formation of products in real-time.[16][17][18] This can help you determine if the reaction is stalling or proceeding at an extremely slow rate.
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LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying not only your starting materials and product but also potential byproducts and intermediates.[19][20] This can help you pinpoint where the reaction is failing.
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Diagram 2: The Catalytic Cycle of CuAAC
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. metabion.com [metabion.com]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. mt.com [mt.com]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CuAAC Reactions with 3-(2-Methoxyethoxy)prop-1-yne
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the use of 3-(2-Methoxyethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your click chemistry experiments.
Introduction to CuAAC with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][4][5] this compound is a valuable building block in this reaction due to the incorporation of a short, hydrophilic ethylene glycol motif, which can enhance the aqueous solubility and pharmacokinetic properties of the resulting conjugate.
The fundamental mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise manner to form the triazole product.[4][][7] The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and proceeds with high regioselectivity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a CuAAC reaction with this compound?
A1: A robust starting point for your reaction would be to use a 1:1 to 1.2:1 molar ratio of your azide to this compound. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][8] A common solvent system is a mixture of water and a co-solvent like t-butanol, DMSO, or DMF to ensure the solubility of all reactants.[9][10]
Q2: How does the choice of copper source impact the reaction?
A2: The active catalyst is the Cu(I) ion.[1] While direct Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation.[1] The most common and convenient method is the in situ reduction of a stable and inexpensive Cu(II) salt (e.g., CuSO₄) with sodium ascorbate.[1][8][11] This approach also helps to prevent the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[3][5] Metallic copper (Cu(0)) can also be used, where the active Cu(I) species is generated on the metal surface.[1]
Q3: What is the role of a ligand in the CuAAC reaction?
A3: Ligands are crucial for stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation.[5][8][12] They also increase the solubility of the copper catalyst and can accelerate the reaction rate, especially at low reactant concentrations.[5][13] Commonly used ligands for bioconjugation include THPTA and BTTAA, which are water-soluble and highly effective.[14][15]
Q4: Can I perform this reaction under aerobic conditions?
A4: While the CuAAC reaction is relatively robust, the presence of oxygen can be detrimental as it oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.[8][9] The use of a reducing agent like sodium ascorbate helps to mitigate this by regenerating Cu(I).[8] For sensitive substrates or reactions requiring high efficiency, degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9][15]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. A simple method is to track the disappearance of the limiting starting material (either the azide or the alkyne). For a quick visual check, specific staining agents can be used for the azide or alkyne on a TLC plate if they are not UV-active.
Troubleshooting Guide
This section addresses common issues encountered during CuAAC reactions with this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Catalyst Inactivation | The active Cu(I) catalyst is easily oxidized by dissolved oxygen. Solution: Degas your solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[9] Ensure you are using a sufficient excess of the reducing agent (e.g., 5-10 equivalents of sodium ascorbate).[15] |
| Poor Reagent Solubility | If your azide or this compound is not fully dissolved, the reaction will be slow or incomplete. Solution: Use a co-solvent system that solubilizes all components. Common choices include mixtures of water with t-BuOH, DMSO, or DMF.[9][10] Gentle heating may also improve solubility, but be mindful of the stability of your substrates. |
| Suboptimal pH | The CuAAC reaction is generally tolerant of a wide pH range (4-12).[3] However, very acidic or basic conditions can affect the stability of your reactants or the catalyst. Solution: For most applications, a pH around 7 is recommended.[16] Buffer your reaction if necessary, but avoid buffers with strong chelating agents like EDTA or high concentrations of chloride ions, which can interfere with the copper catalyst.[15][16] |
| Insufficient Ligand | In the absence of a ligand, the copper catalyst may precipitate or become inactive. Solution: Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction.[15][17] A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended.[13][15][16] |
Problem 2: Presence of Side Products
| Side Product | Identification & Prevention |
| Alkyne Homocoupling (Glaser Coupling) | Formation of a diyne byproduct. This is a common side reaction, especially in the presence of oxygen.[18] Prevention: Ensure thorough degassing of your reaction mixture and use a sufficient excess of sodium ascorbate.[3][5] |
| Hydrolysis of Azide | If your azide is sensitive to hydrolysis, you may see the corresponding amine as a byproduct. Prevention: Control the pH of your reaction mixture and avoid prolonged reaction times at elevated temperatures. |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Solution |
| Removal of Copper Catalyst | Residual copper can interfere with downstream applications, particularly in biological systems. Solution: After the reaction, copper can be removed by washing with an aqueous solution of a chelating agent like EDTA.[19] Other methods include dialysis against an EDTA solution, passing the reaction mixture through a short column of alumina, or using specialized copper-scavenging resins.[19] For water-soluble products, C18 SPE cartridges can be effective.[19] |
| Separation from Excess Reagents | If a significant excess of either the azide or alkyne was used, it will need to be removed. Solution: Flash chromatography is a common method for purifying the triazole product.[20] The polarity of the product will be different from the starting materials, allowing for separation. For larger scale purifications, HPLC can be employed.[20] |
Experimental Protocols
General Protocol for CuAAC Reaction
-
In a suitable reaction vessel, dissolve the azide (1.0 eq) and this compound (1.1 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 eq) in degassed water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 - 0.1 eq) and, if used, a ligand like THPTA (0.05 - 0.5 eq) in degassed water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by exposing it to air or by adding a solution of EDTA.
-
Proceed with the appropriate workup and purification procedure.
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in your CuAAC reaction.
Caption: A decision tree for troubleshooting CuAAC reactions.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Cano, I., Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2012). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Organic & Biomolecular Chemistry, 10(18), 3658–3666. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1353–1364. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
Guedes, G. P., de Souza, R. O. M. A., & de Souza, M. C. B. V. (2012). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Catalysts, 2(4), 437–462. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879–9883. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu(I) complexes most used in CuAAC reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to remove copper after CuAAc click reaction? Retrieved from [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Common byproducts in 3-(2-Methoxyethoxy)prop-1-yne reactions
Welcome to the technical support center for 3-(2-Methoxyethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues in your reactions, and implement effective solutions.
Introduction: Understanding the Reactivity Profile
This compound is a bifunctional molecule featuring a terminal alkyne and a 2-methoxyethoxymethyl (MEM) ether. The terminal alkyne is a versatile handle for carbon-carbon bond formation, most notably in Sonogashira couplings and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2][3] The MEM group serves as a protecting group for the propargylic alcohol, offering stability under a range of conditions while allowing for selective deprotection.[4] Understanding the interplay between these two functional groups is critical for successful experimentation.
This guide is structured in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Part 1: Troubleshooting Guide for Common Reactions
This section addresses specific problems that may arise during common synthetic transformations involving this compound.
Issue 1: Formation of a Major Byproduct in Sonogashira Coupling
Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I am observing a significant amount of a higher molecular weight byproduct that does not contain my aryl group. What is this byproduct and how can I prevent its formation?
Answer:
The most common byproduct in Sonogashira couplings of terminal alkynes is the homocoupled diyne, resulting from the oxidative coupling of two molecules of the alkyne starting material.[5] This reaction, also known as Glaser coupling, is catalyzed by the copper(I) cocatalyst in the presence of an oxidant (typically oxygen).
Byproduct Structure:
-
Expected Product: Ar-C≡C-CH₂-O-(CH₂)₂-O-CH₃
-
Homocoupling Byproduct: CH₃-O-(CH₂)₂-O-CH₂-C≡C-C≡C-CH₂-O-(CH₂)₂-O-CH₃
Causality and Prevention:
The catalytic cycle for homocoupling is highly dependent on the presence of oxygen. To minimize this side reaction, it is crucial to maintain anaerobic conditions throughout the setup and reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Recommended Protocol for Minimizing Homocoupling:
| Step | Action | Rationale |
| 1. Solvent Preparation | Use anhydrous solvents. Degas the chosen solvent (e.g., THF, DMF, or amine base) by bubbling with argon for at least 30 minutes or by using several freeze-pump-thaw cycles. | To remove dissolved oxygen which promotes the oxidative homocoupling. |
| 2. Reaction Setup | Assemble the glassware and flame-dry under vacuum. Allow to cool under a positive pressure of high-purity argon or nitrogen. | To remove atmospheric oxygen and moisture from the reaction vessel. |
| 3. Reagent Addition | Add the palladium catalyst, copper(I) iodide, aryl halide, and this compound under a positive flow of inert gas. | To prevent the introduction of oxygen during reagent handling. |
| 4. Reaction Conditions | Maintain a slight positive pressure of inert gas throughout the reaction. Some protocols suggest a reducing atmosphere of nitrogen/hydrogen.[5] | To ensure the reaction environment remains anaerobic. |
| 5. Alternative Chemistry | If homocoupling persists, consider a copper-free Sonogashira protocol. These often use different ligands and bases and can be less sensitive to oxidative homocoupling.[6][7] | To eliminate the copper catalyst responsible for the Glaser coupling side reaction. |
Issue 2: Incomplete Reaction or Low Yield in Click Chemistry (CuAAC)
Question: My CuAAC reaction with this compound and an organic azide is sluggish and gives low yields of the triazole product. What are the likely causes?
Answer:
Low yields in CuAAC reactions are often related to the copper(I) catalyst. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state. Additionally, impurities in the starting materials can inhibit the catalyst.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Oxidation | Copper(I) is readily oxidized by dissolved oxygen in the solvent. | 1. Thoroughly degas all solvents. 2. Include a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any Cu(II) formed. |
| Insufficient Ligand | In aqueous or mixed-solvent systems, a ligand such as TBTA or THPTA is often required to stabilize the Cu(I) catalyst and prevent its disproportionation. | Ensure the correct stoichiometry of the stabilizing ligand is used, typically in slight excess relative to the copper source. |
| Impure Starting Materials | Impurities in either the alkyne or the azide can coordinate to the copper and inhibit catalysis. | Purify starting materials by column chromatography, distillation, or recrystallization prior to the reaction. |
| Incorrect pH | The optimal pH for CuAAC is typically between 4 and 12.[8] Outside this range, the reaction rate can decrease significantly. | If using a buffered system, ensure the pH is within the optimal range for the reaction. |
Reaction Scheme and Key Components:
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Click Chemistry [organic-chemistry.org]
Technical Support Center: Optimizing 3-(2-Methoxyethoxy)prop-1-yne Conjugation Reactions
Welcome to the technical support center for optimizing conjugation reactions with 3-(2-Methoxyethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your conjugation products. The methodologies described herein are grounded in established principles of bioorthogonal chemistry, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Introduction to this compound in Bioconjugation
This compound is a valuable terminal alkyne building block in bioconjugation and drug delivery. Its hydrophilic methoxyethoxy moiety can improve the aqueous solubility of the resulting conjugates, a desirable feature for many biological applications. The terminal alkyne functionality allows for highly specific and efficient ligation to azide-modified molecules via the CuAAC reaction, a cornerstone of "click chemistry".[1][2] This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for complex biological systems.[1]
This guide will address common challenges encountered during the conjugation of this compound and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary conjugation reaction for this compound?
The most common and efficient conjugation method for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[1][2] The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of regioisomers, making it less suitable for most applications.[1]
Q2: What are the key components of a successful CuAAC reaction?
A successful CuAAC reaction requires:
-
An alkyne: In this case, this compound.
-
An azide: Your molecule of interest functionalized with an azide group.
-
A source of Copper(I): This is the catalyst. It can be a Cu(I) salt (e.g., CuBr, CuI) or a Cu(II) salt (e.g., CuSO₄) that is reduced to Cu(I) in situ.[1]
-
A reducing agent (if using a Cu(II) salt): Sodium ascorbate is the most common choice.[1]
-
A copper-coordinating ligand: This is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.
-
An appropriate solvent system: This must be chosen to ensure the solubility of all reactants.
Q3: How should I store and handle this compound?
Based on supplier recommendations, this compound should be stored at 4°C.[1] As with most terminal alkynes, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential side reactions, such as oxidative homocoupling, especially if it will be stored for extended periods.
Q4: I am seeing a byproduct with double the mass of my expected product. What is happening?
This is likely due to the Glaser coupling, a common side reaction in CuAAC where the terminal alkyne undergoes oxidative homocoupling to form a diacetylene. This is often promoted by the presence of oxygen and insufficient reducing agent or ligand. To mitigate this, ensure your reaction is adequately deoxygenated and that you are using a sufficient excess of sodium ascorbate.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the conjugation of this compound.
Problem 1: Low or No Product Formation
Low or no yield of the desired conjugate is the most frequent issue. The following flowchart and detailed explanations will guide you through a logical troubleshooting process.
Troubleshooting Flowchart for Low Conjugation Yield
1. Verify Reagent Quality & Stoichiometry
-
Cause: Degradation of reagents or incorrect concentrations can halt the reaction.
-
Solution:
-
Confirm the identity and purity of this compound and your azide-containing molecule using appropriate analytical methods (e.g., NMR, Mass Spectrometry).
-
Ensure accurate concentration determination of your stock solutions.
-
For initial experiments, using a slight excess (1.2-2 equivalents) of the less precious reagent can help drive the reaction to completion.[3]
-
2. Assess Catalyst System Activity
-
Cause: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. The choice and concentration of the ligand are also critical.
-
Solution:
-
Use Fresh Reducing Agent: Sodium ascorbate solutions should be prepared fresh, as they can degrade upon storage.
-
Deoxygenate: Thoroughly deoxygenate your reaction buffer and other aqueous solutions by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Optimize Copper and Ligand Concentrations: For bioconjugation, typical copper concentrations are between 50 and 100 µM. A 5-fold excess of ligand to copper is often recommended to protect the catalyst and accelerate the reaction.
-
Ligand Choice: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble and effective ligand for bioconjugation. Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is also widely used but may require a co-solvent due to lower aqueous solubility.[4]
-
3. Evaluate Reactant Solubility
-
Cause: Poor solubility of either this compound or the azide-containing molecule in the chosen solvent system will significantly reduce the reaction rate. While the methoxyethoxy group enhances water solubility, highly hydrophobic biomolecules may still precipitate in aqueous buffers. The calculated LogP of this compound is 0.2826, suggesting good water solubility.[1]
-
Solution:
-
Visual Inspection: Check the reaction mixture for any signs of precipitation.
-
Add Co-solvents: Introduce water-miscible organic co-solvents such as DMSO, DMF, or t-butanol to improve the solubility of hydrophobic reactants. Start with 5-10% (v/v) and increase as needed, keeping in mind the tolerance of your biomolecule.
-
4. Investigate Biomolecule-Specific Issues
-
Cause: Certain functional groups or structural motifs on biomolecules can interfere with the CuAAC reaction.
-
Solution:
-
Copper Chelating Moieties: Proteins with histidine-rich regions (e.g., His-tags) can sequester the copper catalyst, inhibiting the reaction. To overcome this, you can increase the concentration of the copper-ligand complex or add a competing metal ion like Ni(II) or Zn(II) to occupy the metal-binding sites.
-
Incompatible Buffers: Avoid using buffers that can coordinate with copper, such as TRIS. Phosphate, carbonate, or HEPES buffers in the pH range of 6.5-8.0 are generally compatible.
-
Steric Hindrance: The azide or alkyne group may be located in a sterically hindered region of the biomolecule, making it inaccessible to the catalytic complex. Increasing the reaction temperature (if the biomolecule is stable) or adding denaturants (e.g., urea, guanidinium chloride) in concentrations that do not irreversibly denature the protein can sometimes improve accessibility.
-
Problem 2: Product Purification Challenges
-
Cause: Removal of the copper catalyst and excess reagents from the final product is essential, especially for biological applications, due to the cytotoxicity of copper.[2][5]
-
Solution:
-
Copper Removal:
-
Chelating Agents: Add an excess of a copper-chelating agent like EDTA to the reaction mixture upon completion to sequester the copper. The resulting copper-EDTA complex can then be removed by dialysis or size-exclusion chromatography.
-
Resins: Use copper-chelating resins for small molecule purifications. Note that these may bind to biomolecules.
-
-
Removal of Excess Reagents:
-
Dialysis/Tangential Flow Filtration: For macromolecular products, these methods are effective for removing unreacted this compound, ligands, and other small molecules.
-
Chromatography: Size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography (for tagged proteins) can be used for purification. For small molecule products, standard column chromatography on silica gel is often effective.
-
-
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation in Aqueous Buffer
This protocol is a starting point for the conjugation of this compound to an azide-functionalized biomolecule.
Materials:
-
Azide-functionalized biomolecule
-
This compound
-
Phosphate buffer (100 mM, pH 7.4)
-
DMSO (optional, for solubility)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Deionized water
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule (to a final concentration of 1-10 mg/mL) and this compound (10-20 equivalents relative to the biomolecule) in the phosphate buffer. Add DMSO if required for solubility.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 10-15 minutes.
-
Prepare the catalyst premix: In a separate tube, add the THPTA stock solution (to a final concentration of 500 µM) to the required volume of buffer. Then, add the CuSO₄ stock solution (to a final concentration of 100 µM). Vortex briefly.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS, HPLC).
-
Once the reaction is complete, proceed with purification as described in the "Product Purification Challenges" section.
Table 1: Recommended Starting Concentrations for CuAAC
| Component | Recommended Final Concentration | Notes |
| Azide-Biomolecule | 1-100 µM | Dependent on the specific application. |
| This compound | 10-50 equivalents over azide | Excess helps drive the reaction. |
| CuSO₄ | 50-100 µM | |
| THPTA Ligand | 250-500 µM (5x excess over Cu) | |
| Sodium Ascorbate | 1-5 mM | Prepare fresh. |
Protocol 2: Small-Scale Test Reaction with a Fluorogenic Azide
To optimize conditions before committing your valuable biomolecule, it is highly recommended to perform a small-scale test reaction using a commercially available fluorogenic azide. This allows for a rapid assessment of the catalytic system's efficacy.
Procedure:
-
Follow the general procedure in Protocol 1, but replace the azide-functionalized biomolecule with a fluorogenic azide (e.g., a coumarin or fluorescein azide) at a known concentration (e.g., 10 µM).
-
Use a simple alkyne like propargyl alcohol as a positive control in a separate reaction to establish the maximum fluorescence signal, representing 100% conversion.
-
Run your test reaction with this compound.
-
Measure the fluorescence at appropriate intervals using a plate reader or fluorometer. An increase in fluorescence indicates the formation of the triazole product. This allows you to quickly compare different conditions (e.g., different ligands, co-solvent concentrations).
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Understanding this cycle is key to rational troubleshooting.
Simplified Catalytic Cycle of the CuAAC Reaction
This diagram shows how the active Cu(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges to a more stable copper triazolide. Finally, protonolysis releases the triazole product and regenerates the Cu(I) catalyst for the next cycle.[1]
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2172-2183. Available at: [Link]
-
ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? Retrieved from [Link]
-
Singh, I., & Heaney, F. (2018). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 23(10), 2568. Available at: [Link]
Sources
Technical Support Center: Purification of Products from 3-(2-Methoxyethoxy)prop-1-yne Reactions
Welcome to the technical support center for the purification of reaction products derived from 3-(2-Methoxyethoxy)prop-1-yne. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to streamline your purification workflows. Our focus is on explaining the "why" behind experimental choices, ensuring both technical accuracy and practical success.
Section 1: Frequently Asked Questions (FAQs)
This section covers general questions you might have about purifying products from reactions involving this compound.
Q1: What are the typical physical properties of products derived from this compound, and how do they influence purification?
A1: Products derived from this compound often exhibit moderate to high polarity due to the presence of the ether linkages. They are frequently viscous liquids or low-melting solids, which can present challenges for certain purification techniques.[1][2][3][4][5] The boiling points of these compounds are generally elevated compared to simple alkynes due to increased molecular weight and polar interactions.[6][7][8] These properties necessitate careful selection of purification methods. For instance, the high polarity might make elution from normal-phase silica gel difficult, while the viscosity can complicate handling and loading for chromatography.[1][9]
Q2: What are the most common reactions performed with this compound, and what are the expected side products?
A2: The terminal alkyne functionality of this compound makes it a versatile reagent in several key reactions:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a common application. A significant byproduct to watch for is the homocoupling of the alkyne, leading to a symmetrical diyne.[10]
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This highly efficient reaction with azides forms 1,2,3-triazoles. While generally clean, residual copper catalyst can be a major impurity that requires removal.[11][12][13][14][15]
-
Alkynylation Reactions: Deprotonation with a strong base followed by reaction with an electrophile (e.g., an alkyl halide) can lead to chain extension. Incomplete reaction or side reactions with other functional groups in the electrophile are potential sources of impurities.[16][17][18][19]
Q3: My product is a viscous oil. What are the best purification strategies?
A3: Purifying viscous oils can be challenging. Here are several approaches:
-
Flash Column Chromatography: This is often the go-to method. For viscous oils, dry loading is highly recommended to ensure a uniform band and better separation.[20][21] To do this, dissolve your crude product in a volatile solvent, adsorb it onto silica gel, and evaporate the solvent to get a free-flowing powder before loading it onto the column.[1][21]
-
Vacuum Distillation: If your product is thermally stable, vacuum distillation can be an effective technique for separating it from less volatile or non-volatile impurities.[1][22][23] This is particularly useful for larger-scale purifications where chromatography might be cumbersome.
-
Solvent Extraction: A series of liquid-liquid extractions can remove impurities with different solubility profiles.[1][23][24] For example, if you have non-polar impurities, you can dissolve your polar product in a polar solvent and wash with a non-polar solvent.
-
Trituration: If your product is mostly pure with minor impurities, you can sometimes induce crystallization or wash away impurities by stirring the oil with a solvent in which the product is poorly soluble but the impurities are soluble.[1]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques you are likely to employ.
Guide 1: Flash Column Chromatography
Flash chromatography is a primary tool for purifying products from this compound reactions. However, the polarity of these molecules can introduce difficulties.
Problem 1: My compound won't elute from the silica gel column, even with 100% ethyl acetate.
Causality & Solution: This indicates your compound is highly polar and strongly adsorbed to the acidic silica gel.
Step-by-Step Protocol:
-
Increase Mobile Phase Polarity:
-
Prepare a more polar mobile phase. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[20]
-
For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[9]
-
-
Consider Reversed-Phase Chromatography:
-
If your compound is still difficult to elute, reversed-phase flash chromatography using a C18-functionalized silica gel may be a better option. In this case, you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute with a decreasing polarity gradient.
-
-
Deactivate the Silica Gel:
-
The acidic nature of silica gel can sometimes cause issues. You can deactivate the silica by preparing a slurry of silica gel in your chosen solvent system containing 1-2% triethylamine, then packing the column with this slurry.[25] This will neutralize the acidic sites on the silica surface.
-
Problem 2: My compound is decomposing on the silica gel column.
Causality & Solution: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups.
Step-by-Step Protocol:
-
Test for Stability:
-
Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate and see if any new spots have appeared, which would indicate decomposition.[9]
-
-
Use an Alternative Stationary Phase:
-
Deactivate the Silica Gel:
-
As mentioned previously, pre-treating the silica gel with a base like triethylamine can neutralize its acidity and prevent decomposition.[25]
-
Workflow for Troubleshooting Flash Chromatography
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 31995-08-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 13. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. Click Chemistry | AAT Bioquest [aatbio.com]
- 16. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. sorbtech.com [sorbtech.com]
- 21. chemistryviews.org [chemistryviews.org]
- 22. chem.rochester.edu [chem.rochester.edu]
- 23. reddit.com [reddit.com]
- 24. studymind.co.uk [studymind.co.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions with 3-(2-Methoxyethoxy)prop-1-yne
Welcome to the technical support center for 3-(2-Methoxyethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate side reactions and ensure the success of your experiments with this versatile reagent.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in bioconjugation, materials science, and drug discovery. Its utility stems from the terminal alkyne, a functional group amenable to a variety of high-yield coupling reactions. However, the very reactivity that makes this terminal alkyne so useful also predisposes it to several undesirable side reactions. The primary challenges arise from three main reaction classes:
-
Glaser-Hay Coupling: An oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne.
-
Sonogashira Coupling: A palladium/copper co-catalyzed cross-coupling with aryl or vinyl halides, where homocoupling can be a significant byproduct.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," which can also be plagued by alkyne dimerization under certain conditions.
The 2-methoxyethoxy side chain is generally stable under many reaction conditions. However, understanding its potential lability, particularly in the presence of strong acids or certain Lewis acids, is crucial for complex multi-step syntheses. This guide will address each of these areas, providing both the mechanistic rationale for side product formation and actionable protocols to minimize their occurrence.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Glaser-Hay Homocoupling - The Unwanted Dimer
Q1: I am trying to perform a reaction with this compound, but I am isolating a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests it's a dimer of my starting material. What is happening and how can I prevent it?
A1: You are likely observing the formation of 1,6-bis(2-methoxyethoxy)hexa-2,4-diyne, the result of a Glaser-Hay homocoupling reaction.[1][2][3][4] This is a copper-catalyzed oxidative dimerization of terminal alkynes.[1][2][3] The reaction is highly efficient in the presence of a copper(I) salt, a base, and an oxidant, which is often atmospheric oxygen.[1][2]
Causality: The mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. Two of these acetylide complexes then undergo an oxidative step, coupling the alkyne fragments to form the 1,3-diyne and a reduced copper species. The catalyst is then reoxidized by an oxidant (like O₂) to continue the cycle.[2][3] This side reaction is particularly problematic in Sonogashira and CuAAC reactions where copper catalysts are employed.
Troubleshooting Protocol 1: Minimizing Glaser Homocoupling
| Parameter | Problem | Solution & Scientific Rationale |
| Atmosphere | Presence of oxygen | Action: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[5][6] Rationale: Oxygen is the primary oxidant for the regeneration of the active copper catalyst in the Glaser coupling cycle.[2][7] Its exclusion is the most critical factor in preventing this side reaction. |
| Copper Catalyst | High concentration or reactive form | Action: If your primary reaction is not copper-dependent, ensure your reagents and glassware are free from copper contamination. If copper is required (e.g., Sonogashira), use the minimal effective concentration (typically 1-5 mol%). Consider using a copper-free Sonogashira protocol if applicable.[5][6] Rationale: The rate of homocoupling is dependent on the concentration of the active copper catalyst. Minimizing its presence reduces the rate of this bimolecular side reaction. |
| Ligands | Insufficient stabilization of reactive species | Action: In copper-catalyzed reactions, the addition of specific ligands can modulate the reactivity of the copper center. For bioconjugations, using a bpy-diol ligand has been shown to sequester Cu(II) as an insoluble gel, preventing it from participating in oxidative side reactions.[8] For Sonogashira, using bulky, electron-rich phosphine ligands on the palladium center can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[7] |
| Addition of Alkyne | High initial concentration of alkyne | Action: Employ slow addition of this compound to the reaction mixture using a syringe pump. Rationale: Maintaining a low instantaneous concentration of the alkyne can disfavor the second-order homocoupling reaction relative to the desired pseudo-first-order cross-coupling. |
Diagram: The Glaser Coupling Catalytic Cycle
Caption: Catalytic cycle of Glaser-Hay homocoupling.
Section 2: Sonogashira Coupling - Balancing Cross-Coupling and Homocoupling
Q2: My Sonogashira reaction with this compound is giving me a mixture of my desired cross-coupled product, the homocoupled diyne, and unreacted starting materials. How can I improve the selectivity?
A2: This is a classic challenge in Sonogashira couplings. The reaction relies on a delicate interplay between a palladium cycle and a copper cycle.[7] Achieving high selectivity for the cross-coupled product requires optimizing conditions to favor the palladium-catalyzed pathway while suppressing the copper-mediated Glaser coupling.[5][7]
Causality: The Sonogashira mechanism involves the oxidative addition of the aryl/vinyl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from your alkyne and the copper co-catalyst). Reductive elimination then yields the cross-coupled product and regenerates the Pd(0) catalyst. The key is that the same copper acetylide intermediate required for the desired reaction is also the starting point for the undesired Glaser homocoupling.[7]
Troubleshooting Protocol 2: Optimizing Sonogashira Coupling
| Parameter | Problem | Solution & Scientific Rationale |
| Catalyst System | Suboptimal Pd/Cu ratio or ligand choice | Action: Reduce the CuI loading to 1-2 mol%. Increase the Pd catalyst loading if the reaction is slow. Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or S-Phos to accelerate the reductive elimination step of the palladium cycle.[7] Rationale: A faster Pd cycle will consume the copper acetylide intermediate more rapidly, leaving less available for the competing Glaser pathway. |
| Base | Incorrect base choice or purity | Action: Use a high-purity, degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sensitive substrates, consider inorganic bases like Cs₂CO₃ or K₂CO₃, especially in copper-free protocols.[9] Rationale: The base is crucial for generating the acetylide. Impurities can poison the catalyst. The choice of base can also influence the solubility and aggregation of the catalytic species. |
| Solvent | Poor solubility or catalyst decomposition | Action: Ensure your solvent is anhydrous and thoroughly degassed. THF and DMF are common choices. For sluggish reactions with less reactive halides (e.g., aryl bromides), a higher boiling point solvent like DMF may be necessary to allow for higher reaction temperatures.[9] Rationale: Catalyst decomposition (indicated by the formation of palladium black) is a common failure mode, often caused by oxygen or impurities in the solvent.[9] |
| Copper-Free Conditions | Persistent homocoupling | Action: Switch to a copper-free Sonogashira protocol. These reactions typically require a stronger base (e.g., an amine in larger excess or an inorganic base) and a more robust palladium/ligand system to facilitate the deprotonation of the alkyne without copper.[5][10][11] Rationale: Eliminating the copper co-catalyst directly removes the primary catalyst for the Glaser homocoupling side reaction.[5][6] |
Diagram: Competing Pathways in Sonogashira Coupling
Caption: Sonogashira cross-coupling vs. Glaser homocoupling.
Section 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q3: My CuAAC "click" reaction is sluggish and I'm still seeing alkyne dimer formation. I thought this reaction was supposed to be highly efficient. What can I do to improve it?
A3: While CuAAC is a robust reaction, its efficiency can be hampered by several factors, including the oxidation of the active Cu(I) catalyst to inactive Cu(II) and the aforementioned Glaser homocoupling.[12] The key to a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst throughout the reaction.
Causality: The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately rearranges to the triazole product.[13] If Cu(I) is oxidized to Cu(II) by atmospheric oxygen, the CuAAC reaction will stop. Furthermore, the presence of Cu(I) and oxygen can promote the Glaser coupling side reaction.[12]
Troubleshooting Protocol 3: Optimizing CuAAC Reactions
| Parameter | Problem | Solution & Scientific Rationale |
| Copper Source/State | Oxidation of Cu(I) to inactive Cu(II) | Action: Use an in-situ source of Cu(I) by starting with a Cu(II) salt (e.g., CuSO₄) and adding a reducing agent like sodium ascorbate.[13] Ensure the reducing agent is in slight excess. Rationale: Sodium ascorbate continuously reduces any Cu(II) formed back to the active Cu(I) state, maintaining the catalytic cycle. It also scavenges dissolved oxygen, which helps suppress Glaser coupling.[12] |
| Ligands | Catalyst instability or low reactivity | Action: Add a stabilizing ligand for the copper catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice that protects the Cu(I) from oxidation and disproportionation. For more demanding applications, tailored ligands can further accelerate the reaction.[14] Rationale: Ligands can increase the catalytic activity and prevent the copper from precipitating or forming inactive species, leading to more reproducible results. |
| pH and Solvent | Suboptimal reaction environment | Action: CuAAC reactions are often tolerant of a wide range of solvents, including water.[15] However, the pH can be critical, especially for bioconjugations. Buffering the reaction mixture (typically around pH 7-8) can be beneficial. In some cases, solvent choice can dramatically affect reaction rates, with DMSO, DMF, and NMP being effective co-solvents.[14] Rationale: The pH affects the protonation state of the reactants and the stability of the catalytic complex. Solvent donor properties can influence the distribution of various copper complexes, impacting the overall reaction rate.[14] |
| Purity of Reagents | Inhibition of catalyst | Action: Ensure both the azide and this compound are pure. Certain functional groups, particularly thiols, can act as potent poisons for the copper catalyst.[12] Rationale: Impurities can coordinate to the copper center more strongly than the reactants, leading to catalyst inhibition and low conversion. |
Section 4: Stability of the 2-Methoxyethoxy Group
Q4: Can the 3-(2-methoxyethoxy) ether linkage be cleaved during my reaction or workup? Under what conditions should I be concerned?
A4: The ether linkages in the 3-(2-methoxyethoxy) side chain are generally robust and stable to the neutral or basic conditions typically employed in Glaser, Sonogashira, and CuAAC reactions. However, they are susceptible to cleavage under strongly acidic conditions, similar to other acetal-like protecting groups such as MEM (2-methoxyethoxymethyl) ethers.[1][16][17]
Causality: Acid-catalyzed cleavage proceeds via protonation of one of the ether oxygens, followed by C-O bond scission. While the propargyl ether is an ether, the related MEM protecting group, which shares the OCH₂OCH₂CH₂OCH₃ motif, is technically an acetal and is known to be labile to both Brønsted and Lewis acids.[17]
When to be Cautious:
-
Acidic Workup: Avoid using strong acids (e.g., concentrated HCl, H₂SO₄) during aqueous workup if your product is sensitive. A mild wash with saturated NaHCO₃ or a phosphate buffer is generally safer.
-
Strong Lewis Acids: Reagents like TiCl₄, ZnBr₂, or TMSOTf, which are sometimes used for deprotection, can cleave this type of ether.[1][16] If these are required for other transformations in a multi-step synthesis, the stability of the 3-(2-methoxyethoxy) group should be empirically verified.
-
Deprotection Steps: If your synthetic route involves the removal of other acid-labile protecting groups (e.g., Boc, Trityl), you may observe partial or complete cleavage of the 2-methoxyethoxy group. A selective deprotection strategy would be necessary. For instance, CeCl₃·7H₂O in refluxing acetonitrile provides a mild and neutral method for cleaving MEM ethers that is compatible with many other protecting groups and may be applicable here.[1]
References
- Sabitha, G., Babu, R. S., Rajkumar, M., & Srividya, R. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151.
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
- Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2001). Cleavage of 2-Methoxyethoxymethyl Ethers Catalyzed by Cerium(IV) Ammonium Nitrate (CAN) in Acetic Anhydride. Chemistry Letters, 30(10), 1012-1013.
- Kamijo, T., Harada, H., & Iizuka, K. (1983). A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine. The Journal of Organic Chemistry, 48(15), 2545–2548.
- Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., ... & Fokin, V. V. (2011). Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society, 133(40), 16058-16061.
- Li, P., & Wang, L. (2013). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. RSC Advances, 3(44), 21679-21685.
- Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- BenchChem. (2025). Troubleshooting Guide for Sonogashira Coupling Failures. BenchChem.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Montembault, V., & Montembault, V. (1983). An efficient deprotective method for allylic alcohols protected as methoxyethoxymethyl (MEM) and methoxymethyl (MOM) ethers.
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025).
- Orgueira, H. A., et al. (2003). Additive Effects on CuAAC Reactions. Organic Letters, 5(21), 3867-3870.
- Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6788-6813.
- McKay, C. S., & Finn, M. G. (2014). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
- Chen, L., & Song, L. (2025). Pd(II)
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- BenchChem. (2025). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. BenchChem.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in molecular construction.
- Tanaka, K., & Shirasaka, T. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7136-7144.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Ravikumar, K. S., & Kesavan, V. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(53), 27867-27887.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 3-(2-Methoxyethoxy)prop-1-yne Click Chemistry
Welcome to the technical support center for catalyst selection in the click chemistry of 3-(2-Methoxyethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we will delve into the nuances of catalyst choice, reaction optimization, and overcoming common hurdles to ensure the success of your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst systems for the click reaction with this compound, focusing on the underlying principles to empower your experimental design.
Q1: What is the standard and most reliable catalyst system for the click reaction of this compound with an azide?
The most robust and widely adopted catalyst system for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the in-situ generation of a copper(I) species.[1] This is typically achieved by using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent, most commonly sodium ascorbate.[1][2] The active catalyst is the copper(I) ion, which significantly accelerates the reaction compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[2]
Q2: Why is a copper(II) salt and a reducing agent used instead of a copper(I) salt directly?
While copper(I) salts like cuprous bromide or iodide can be used, they are often less stable and can disproportionate or oxidize to the inactive copper(II) state, especially in aqueous or oxygen-exposed environments.[1][3] The in-situ reduction of a more stable copper(II) salt provides a sustained concentration of the active copper(I) catalyst throughout the reaction, leading to more reliable and higher yields.[1][4] The presence of a reducing agent like sodium ascorbate also helps to counteract any dissolved oxygen that could oxidize the copper(I) catalyst.[1][4]
Q3: What is the role of a ligand, such as TBTA or THPTA, and is it always necessary?
Ligands play a crucial role in stabilizing the copper(I) catalytic species, preventing its oxidation and disproportionation, which in turn accelerates the reaction.[3][5]
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a common ligand used in organic solvents.[6]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand, making it ideal for bioconjugation reactions in aqueous buffers.[3][6]
While not always strictly necessary for simple reactions with high concentrations of reactants, using a ligand is highly recommended, especially in dilute solutions or with sensitive biomolecules, to enhance reaction efficiency and protect the molecules from potential damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[4][7]
Q4: How does the ether linkage in this compound affect the click reaction and catalyst choice?
The ether linkage in this compound is generally well-tolerated in CuAAC reactions. It is a stable functional group under the mild, aqueous conditions of click chemistry.[8] The polarity imparted by the ether group can enhance the solubility of the alkyne in polar solvents commonly used for click reactions, such as water, DMSO, and DMF.[9] The choice of catalyst system (copper(II)/ascorbate with a suitable ligand) remains the standard approach.
Q5: Are there any alternatives to copper catalysts for this reaction, especially for in-vivo applications?
Yes, for applications where copper toxicity is a concern, such as in living cells, copper-free click chemistry is a powerful alternative.[10] The most common copper-free method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[11] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst.[12] Another alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , which interestingly yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced by CuAAC.[2][11]
Troubleshooting Guide
Even with a robust reaction like CuAAC, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | Ensure fresh solutions of sodium ascorbate are used. De-gas solvents to remove dissolved oxygen. Consider increasing the concentration of the reducing agent.[4] |
| Insufficient Catalyst Loading: The amount of catalyst is too low relative to the reactants. | Increase the molar percentage of the copper salt and ligand. | |
| Ligand Incompatibility: The chosen ligand is not soluble in the reaction solvent. | Use TBTA for organic solvents and THPTA for aqueous media.[6] | |
| Interfering Functional Groups: The azide or alkyne starting materials contain functional groups that chelate copper (e.g., thiols). | Protect interfering functional groups or use a larger excess of the copper catalyst.[4] | |
| Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction.[13][14] | Increase the reaction temperature and/or extend the reaction time.[15] Consider a less sterically hindered azide or alkyne if possible. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Excessive Oxygen: Oxygen can promote the Glaser coupling of terminal alkynes, a common side reaction.[4] | Thoroughly de-gas all solutions before adding the catalyst. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture. |
| Absence of Ligand: The copper catalyst is not sufficiently stabilized, leading to side reactions. | Add an appropriate copper-chelating ligand like TBTA or THPTA.[3] | |
| Inconsistent Reaction Rates | Variable Quality of Reagents: Purity of reactants, especially the azide, can affect kinetics. | Purify starting materials if necessary. Ensure the azide has not decomposed. |
| Solvent Effects: The polarity of the solvent can influence the reaction rate.[16] | Use polar aprotic solvents like DMF or DMSO, or aqueous mixtures, which often accelerate the reaction.[9] | |
| Difficulty in Product Purification | Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications.[17] | Purify the product using column chromatography. For biomolecules, use a chelating resin or dialysis against a buffer containing EDTA to remove copper ions.[7] |
Experimental Protocols
Here, we provide a detailed, step-by-step protocol for a typical CuAAC reaction with this compound.
Protocol 1: Standard CuAAC in a Water/t-Butanol Solvent System
This protocol is suitable for small molecule synthesis.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve the azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate microcentrifuge tube, prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
In another microcentrifuge tube, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 eq).
-
Add the CuSO₄·5H₂O solution (0.01 eq) to initiate the reaction. A color change is often observed.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Bioconjugation using THPTA in Aqueous Buffer
This protocol is designed for the labeling of biomolecules.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-functionalized label (e.g., fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare stock solutions:
-
10 mM alkyne-modified biomolecule in PBS.
-
10 mM azide-functionalized label in DMSO or water.
-
50 mM CuSO₄·5H₂O in water.
-
50 mM THPTA in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized label to the desired final concentrations.
-
In a separate tube, premix the CuSO₄·5H₂O and THPTA solutions in a 1:5 molar ratio.
-
Add the premixed copper/THPTA solution to the biomolecule/azide mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.
-
Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key decision-making processes and reaction workflows.
Caption: Decision tree for selecting the appropriate click chemistry catalyst system.
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. bioclone.net [bioclone.net]
- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
Temperature optimization for 3-(2-Methoxyethoxy)prop-1-yne click reaction
Technical Support Center: 3-(2-Methoxyethoxy)prop-1-yne Click Reaction
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically focusing on the use of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs): The Role of Temperature
This section addresses fundamental questions regarding the thermal dynamics of the CuAAC reaction.
Q1: What is the fundamental role of temperature in the CuAAC reaction?
Temperature is a critical parameter that directly influences the kinetic energy of the reacting molecules.[1] According to collision theory, increasing the temperature raises the frequency and energy of molecular collisions, which in turn increases the likelihood that these collisions will overcome the activation energy barrier required for the reaction to proceed.[1] The CuAAC reaction, while significantly accelerated by the copper(I) catalyst compared to the thermal Huisgen cycloaddition, still benefits from thermal energy to achieve optimal rates.[2][3] The reaction can occur over a wide temperature range, from 0°C to over 100°C, depending on the specific substrates and conditions.[4]
Q2: What is a typical starting temperature for the click reaction with this compound?
For most CuAAC reactions involving relatively simple azides and terminal alkynes like this compound, room temperature (20-25°C) is the standard starting point.[5][6] The reaction is often highly efficient under these conditions, typically reaching completion within 1 to 24 hours.[5] This mild condition is a hallmark of "click chemistry" and is particularly advantageous when working with thermally sensitive biomolecules.[7]
Q3: How does increasing the temperature generally affect the reaction rate and yield?
Increasing the temperature typically accelerates the reaction rate.[1] For sluggish reactions, for instance, those involving sterically hindered substrates or when working at very low concentrations, a modest increase in temperature (e.g., to 40-60°C) can dramatically reduce the reaction time from hours to minutes.[8][9] However, the relationship between temperature and final yield is not always linear. While higher temperatures can drive a slow reaction to completion and increase yield, excessive heat can also lead to degradation of reactants, catalyst, or products, ultimately lowering the isolated yield.
Q4: What are the potential risks and side reactions associated with elevated temperatures in CuAAC?
While beneficial for reaction rates, elevated temperatures can promote undesirable side reactions:
-
Oxidative Alkyne Homocoupling (Glaser Coupling): This is a primary side reaction where two terminal alkyne molecules couple to form a diyne.[3][10] This process is also catalyzed by copper and is exacerbated by the presence of oxygen and higher temperatures.
-
Catalyst Decomposition: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II).[3] This degradation can be accelerated at higher temperatures, effectively halting the reaction.
-
Substrate/Product Degradation: The azide, alkyne, or the resulting triazole product may not be stable at elevated temperatures, particularly if they contain sensitive functional groups.[11]
-
Reactions with Solvents: Some solvents, like acetonitrile, can potentially compete in the click reaction or interact with the catalyst at higher temperatures.[12]
Q5: How do catalyst ligands (e.g., THPTA, TBTA) influence the optimal reaction temperature?
Ligands are crucial for stabilizing the Cu(I) oxidation state against oxidation and disproportionation.[13][14] This stabilization is even more critical when the reaction is heated.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Highly effective but has poor water solubility, making it ideal for organic or mixed solvent systems.[15]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is excellent for bioconjugation in aqueous buffers.[16] It protects the catalyst and biomolecules from oxidative damage, which can be exacerbated by heat.[17]
By effectively chelating the copper ion, a suitable ligand can expand the viable temperature range for the reaction, allowing for moderate heating to increase the rate without significant catalyst deactivation.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the temperature optimization of your click reaction.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common problems.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Specific Issues and Solutions
Issue 1: My reaction is slow or fails to reach completion at room temperature.
-
Causality: The activation energy barrier, while lowered by the catalyst, may still be too high for the reaction to proceed efficiently at room temperature, especially with sterically hindered substrates or at low concentrations (<10 mM).
-
Solution:
-
Controlled Heating: Gradually increase the reaction temperature. Set up parallel reactions at 30°C, 40°C, and 50°C. A modest increase is often sufficient to significantly boost the reaction rate.[8]
-
Verify Catalyst Activity: Ensure your copper source (e.g., CuSO₄·5H₂O) and reducing agent (e.g., sodium ascorbate) are fresh. Prepare the sodium ascorbate solution immediately before use, as it can degrade in solution.[18]
-
Increase Concentration: If possible, increasing the concentration of your reactants will lead to a faster reaction rate according to rate laws.
-
Issue 2: I'm observing significant byproduct formation, especially a diyne, upon heating.
-
Causality: This strongly indicates oxidative homocoupling (Glaser coupling) of this compound.[10] This side reaction is promoted by oxygen and heat.
-
Solution:
-
Inert Atmosphere: The most effective solution is to remove oxygen. Degas your solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) and run the reaction under an inert atmosphere.
-
Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 5:1 of THPTA to CuSO₄) can help protect the Cu(I) from side reactions and keep it focused on the desired catalytic cycle.[8][17]
-
Find the Temperature Sweet Spot: You may have overshot the optimal temperature. Lower the temperature to a point where the click reaction proceeds at an acceptable rate while the side reaction is minimized. Monitor the reaction by TLC or LC-MS to find this balance.
-
Issue 3: The reaction yield is high at 40°C but decreases when I heat it to 70°C.
-
Causality: This outcome suggests that at 70°C, the rate of catalyst decomposition or substrate/product degradation is outpacing the rate of triazole formation. The Cu(I)-ligand complex may not be stable at this temperature, or your azide/alkyne may be degrading.
-
Solution:
-
Operate at the Optimum: Your 40°C condition is likely near the optimal temperature. There is no benefit to further heating.
-
Time-Course Experiment: At the higher temperature, the reaction may be complete very quickly, and extended heating only allows for degradation. Run a time-course experiment at 70°C and analyze aliquots every 5-10 minutes to see if a high yield is achieved rapidly before degradation occurs.
-
Select a More Robust Ligand: Different ligands offer varying degrees of thermal stability to the copper catalyst.[14] If high temperatures are necessary, consider screening alternative ligands known for their robustness.
-
Experimental Protocol: Temperature Screening
This protocol provides a step-by-step method for identifying the optimal temperature for your reaction.
Objective: To determine the effect of temperature on the reaction rate and yield for the CuAAC reaction between this compound and a model azide (e.g., Benzyl Azide).
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA Ligand
-
Solvent (e.g., 1:1 mixture of t-BuOH/H₂O)
-
Reaction vials with stir bars
-
Heating blocks or oil baths set to desired temperatures
Procedure:
-
Prepare Stock Solutions:
-
Alkyne: 100 mM solution of this compound in the chosen solvent.
-
Azide: 100 mM solution of Benzyl Azide in the chosen solvent.
-
CuSO₄: 20 mM solution in deionized water.[19]
-
THPTA: 100 mM solution in deionized water (maintains a 5:1 ligand:copper ratio).[20]
-
Sodium Ascorbate: 100 mM solution in deionized water (prepare fresh).[17][18]
-
-
Reaction Setup (per vial):
-
Set up four identical reaction vials labeled RT, 40°C, 60°C, and 80°C.
-
To each vial, add the reagents in the following order. Mix after each addition. a. 500 µL of solvent (t-BuOH/H₂O) b. 100 µL of Alkyne stock (1.0 eq) c. 105 µL of Azide stock (1.05 eq) d. 25 µL of THPTA stock (5 mol% relative to alkyne) e. 5 µL of CuSO₄ stock (1 mol% relative to alkyne)
-
-
Initiation and Incubation:
-
Place each vial in its respective temperature-controlled environment (heating block/bath). Allow the mixtures to equilibrate for 2-3 minutes.
-
Initiate the reaction by adding 50 µL of the freshly prepared Sodium Ascorbate solution (5 mol%) to each vial.[17]
-
Start a timer and allow the reactions to stir vigorously.
-
-
Monitoring and Analysis:
-
Take small aliquots (e.g., 5 µL) from each reaction at set time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Quench the aliquot in a separate microfuge tube containing a small amount of a copper chelator solution (e.g., EDTA) or dilute immediately with mobile phase for analysis.
-
Analyze the conversion to product by LC-MS, GC-MS, or TLC.
-
-
Data Interpretation:
-
Plot the percentage conversion against time for each temperature. This will reveal the reaction rate at each temperature.
-
After a set time (e.g., 4 hours or when the room temperature reaction is complete), compare the final conversion and the profile of byproducts to determine the optimal temperature that balances reaction speed and cleanliness.
-
Data Summary: Expected Outcomes
The table below summarizes hypothetical but representative results from the temperature screening protocol.
| Temperature | Time to >95% Conversion | Final Yield (at 4h) | Observed Side Products (e.g., Diyne) | Recommendation |
| Room Temp (25°C) | ~3.5 hours | 98% | < 1% | Baseline. Good for sensitive substrates, but may be slow. |
| 40°C | ~1 hour | 99% | < 1% | Optimal. Significant rate increase with no penalty in yield or purity. |
| 60°C | ~20 minutes | 94% | ~5% | Conditional. Use for very fast reactions, but be aware of side products. |
| 80°C | ~5 minutes | 75% | >20% | Not Recommended. Significant degradation and side product formation observed. |
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Özen, C., & Tüzün, N. S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation. Aperta. [Link]
-
Fokin, V. V., et al. (2007). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie. [Link]
-
Ríos-Gutiérrez, M., et al. (2019). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]
-
Zhang, L. (2015). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. [Link]
-
Presolski, S. I., et al. (2011). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Medicinal Chemistry Letters. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. [Link]
-
Lages, L. A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]
-
Wang, Z. Q., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
-
Yang, M., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Inorganic Chemistry. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? [Link]
-
Kennedy, D. C., et al. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
-
Aspris, A. (2023). How Does Temperature Affect The Rate Of A Reaction? JULABO USA. [Link]
-
Sangermano, M., et al. (2020). The Use of Click-Type Reactions in the Preparation of Thermosets. MDPI. [Link]
-
ResearchGate. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. [Link]
-
Al-Terkawi, A. A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
Parker, C. G., & Shchepinov, M. S. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. [Link]
-
Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]
-
AFG Scientific. (n.d.). 3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne. [Link]
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry | AAT Bioquest [aatbio.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. confluore.com.cn [confluore.com.cn]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. broadpharm.com [broadpharm.com]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: Characterization of Impurities in 3-(2-Methoxyethoxy)prop-1-yne Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(2-Methoxyethoxy)prop-1-yne. The focus is on the practical identification and characterization of process-related impurities, offering troubleshooting advice and validated analytical protocols to ensure the highest standards of product quality and scientific integrity.
Section 1: Synthesis Overview and Impurity Landscape
The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis .[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[3] For this target molecule, the strategically sound approach involves the deprotonation of 2-methoxyethanol to form the corresponding alkoxide, which then displaces a halide from a propargyl halide (e.g., propargyl bromide or chloride).
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is critical to favor the desired SN2 pathway and suppress side reactions.[1] Despite careful control, several impurities can arise from the starting materials, reaction conditions, or subsequent workup procedures.
Sources
Validation & Comparative
A Comparative Analysis for the Modern Chemist: 3-(2-Methoxyethoxy)prop-1-yne versus Traditional Terminal Alkynes in Bioconjugation and Cross-Coupling Reactions
In the landscape of synthetic chemistry, particularly within drug development and materials science, the terminal alkyne is a cornerstone functional group. Its utility in forging stable, robust carbon-carbon and carbon-heteroatom bonds through reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling is unparalleled. However, not all alkynes are created equal. The choice of substituent on the propargyl core can dramatically influence not only the reactivity of the alkyne but also the critical physicochemical properties of the final product.
This guide provides an in-depth comparison of 3-(2-Methoxyethoxy)prop-1-yne , a functionalized alkyne gaining prominence, with other conventional terminal alkynes. We will move beyond simple procedural descriptions to explore the causal factors—steric, electronic, and solubility effects—that dictate their performance in key synthetic transformations. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make more informed decisions in their synthetic designs.
The Rise of Functionalized Alkynes: The Case for this compound
The structure of this compound is deceptively simple, yet its methoxyethoxy side chain is a deliberate design choice to impart specific, desirable properties. This short ethylene glycol-like motif acts as a hydrophilicity reservoir, a feature of immense importance in modern medicinal chemistry and bioconjugation.[1][2]
The development of complex biologics, such as Antibody-Drug Conjugates (ADCs), has highlighted a critical challenge: the aggregation of highly hydrophobic drug-linker payloads attached to an antibody.[3] This aggregation can lead to poor pharmacokinetics, reduced efficacy, and potential immunogenicity. Incorporating hydrophilic linkers is a proven strategy to mitigate these issues, enhancing the overall stability and performance of the ADC.[4][5] this compound serves as a key building block for constructing such linkers, offering a balance of synthetic accessibility and potent hydrophilicity enhancement.
Let's examine its performance profile against other commonly used terminal alkynes.
Part 1: Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessence of "click chemistry," is celebrated for its high efficiency, mild reaction conditions, and functional group tolerance.[6] It is the premier method for creating stable 1,2,3-triazole linkages in applications ranging from bioconjugation to materials science.[7][8] The reaction's success, however, is not independent of the alkyne's structure.
Mechanistic Considerations and Reactivity Comparison
The rate of the CuAAC reaction is influenced by both electronic and steric factors.[9] Electron-withdrawing groups adjacent to the alkyne can accelerate the reaction, while sterically demanding groups can impede the approach of the copper catalyst and the azide partner.
This compound features an ether linkage that is neither strongly electron-withdrawing nor donating, and its steric profile is modest. Its primary influence on the reaction is not through dramatic kinetic modulation but through its impact on solubility and the properties of the resulting conjugate.
To contextualize its performance, we compare it with three other archetypal alkynes:
-
Propargyl Alcohol: A small, hydrophilic alkyne.
-
Phenylacetylene: An aromatic, hydrophobic alkyne.
-
3-Cyclohexyl-1-propyne: A sterically bulky, highly lipophilic alkyne.
Table 1: Comparative Performance of Terminal Alkynes in CuAAC
| Alkyne | Key Structural Feature | Expected CuAAC Reactivity | Key Advantage | Key Disadvantage |
| This compound | Hydrophilic ether chain | Moderate | Imparts high hydrophilicity and solubility to the product; reduces aggregation.[3] | Slightly larger steric profile than propargyl alcohol. |
| Propargyl Alcohol | Hydroxyl group | Moderate to High | Small, hydrophilic, provides a handle for further functionalization. | Can introduce unwanted reactivity or hydrogen bonding. |
| Phenylacetylene | Aromatic ring | High (electron-rich system) | Rigid structure, useful in materials science. | Produces highly hydrophobic conjugates. |
| 3-Cyclohexyl-1-propyne | Bulky alkyl group | Low (steric hindrance) | Introduces significant lipophilicity. | Slow reaction rates due to steric hindrance.[9] |
The true value of this compound is realized post-reaction. In ADC construction, for instance, conjugating a hydrophobic payload using a linker derived from this alkyne results in a more soluble and stable biologic, which is less prone to aggregation and exhibits a better pharmacokinetic profile.[3][5]
Experimental Workflow & Protocol: CuAAC
A reliable protocol for CuAAC requires careful management of the copper(I) catalyst, which is prone to oxidation.[10] The use of a reducing agent like sodium ascorbate and a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is standard practice for robust and reproducible results, especially in aqueous media for bioconjugation.[11]
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol: General Procedure for CuAAC Bioconjugation [10][11]
-
Stock Solution Preparation:
-
Prepare a 10 mM solution of the alkyne (e.g., this compound) in DMSO or an appropriate buffer.
-
Prepare a 1-5 mM solution of the azide-functionalized biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a catalyst premix: 20 mM CuSO₄ and 100 mM THPTA ligand in water (1:5 molar ratio).
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-biomolecule solution and the alkyne solution. A 2 to 10-fold molar excess of the alkyne is typically used.
-
Add the CuSO₄/THPTA premix to a final concentration of 0.1-0.5 mM Cu(I).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect from light if using fluorescent dyes.
-
Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC) for proteins or ethanol precipitation for oligonucleotides.
-
Part 2: Performance in Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction that couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I).[12][13] It is fundamental to the synthesis of pharmaceuticals, natural products, and conjugated materials.[14]
Mechanistic Considerations and Reactivity
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The efficiency of the Sonogashira coupling is sensitive to the nature of the alkyne, the halide, the palladium ligand, and the base.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
In this reaction, the ether oxygen in this compound is unlikely to significantly alter the electronic properties of the alkyne triple bond. Therefore, its reactivity should be comparable to other simple terminal alkynes. The choice of this alkyne in a Sonogashira coupling is typically driven by the need for the resulting product to have enhanced aqueous solubility, a common requirement when designing molecules for biological assays or aqueous formulations.[15]
Protocol: General Procedure for Sonogashira Coupling [16][17]
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the aryl/vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a suitable anhydrous solvent (e.g., THF, DMF, or toluene).
-
Add the terminal alkyne (e.g., this compound, 1.2-1.5 eq.).
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting halide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 3: The Decisive Factor: Physicochemical Properties
While reactivity is a primary concern, the ultimate utility of a building block is often defined by the properties it confers upon the final molecule. This is where this compound truly distinguishes itself from more conventional, non-polar alkynes.
Solubility and Hydrophilicity
Alkynes are generally nonpolar and exhibit poor solubility in water.[18][19] The introduction of the methoxyethoxy group, with its two ether oxygen atoms capable of hydrogen bonding with water, significantly increases the hydrophilicity of the molecule. This can be quantified by comparing the calculated logarithm of the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Table 2: Comparison of Physicochemical Properties
| Alkyne | Molecular Formula | Molecular Weight | Calculated LogP | Key Property |
| This compound | C₆H₁₀O₂ | 114.14 | 0.28[20][21] | Hydrophilic |
| 1-Hexyne | C₆H₁₀ | 82.15 | ~2.1 | Lipophilic |
| Phenylacetylene | C₈H₆ | 102.13 | ~2.2 | Lipophilic, Aromatic |
| 3-Cyclohexyl-1-propyne | C₉H₁₄ | 122.21 | ~3.0 | Very Lipophilic, Bulky |
A lower LogP value indicates greater hydrophilicity. The LogP of this compound is substantially lower than that of its non-polar analogues, highlighting its utility in designing molecules for aqueous environments. This property is not merely a convenience; it is an enabling feature for:
-
Formulation: Aiding the development of intravenous drug formulations.[2]
-
Bioconjugation: Ensuring that modified proteins or antibodies remain soluble and do not precipitate out of solution.[4]
-
Assay Compatibility: Allowing for direct testing of compounds in aqueous biological assay buffers without the need for high concentrations of organic co-solvents like DMSO.
Caption: Decision guide for selecting a terminal alkyne based on application needs.
Conclusion
This compound is more than just another terminal alkyne; it is a strategic tool for chemists facing challenges with solubility and aggregation in complex molecular systems. While its reactivity in cornerstone reactions like CuAAC and Sonogashira coupling is comparable to simple, unfunctionalized alkynes, its true power lies in the hydrophilic character it imparts to the final products. In fields like drug development, where the physicochemical properties of a molecule are as important as its biological activity, this seemingly minor structural modification can be the difference between a promising lead and a failed candidate. By understanding the causal relationships between alkyne structure, reactivity, and product properties, researchers can more effectively harness the full potential of this versatile functional group.
References
-
Navigating the Click Chemistry Landscape: A Comparative Guide to 3-Cyclohexyl-1-propyne and Other Terminal Alkynes. Benchchem. 9
-
The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. AxisPharm. 1
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025). Scientific Report. 4
-
Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. (2021). Molecular Cancer Therapeutics. 3
-
Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm. 10
-
Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. (2019). Bioconjugate Chemistry. 5
-
Protocols. baseclick GmbH. 22
-
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem. 6
-
Application Notes and Protocols: Harnessing Terminal Alkynes in Click Chemistry. Benchchem. 7
-
Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG. 2
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. 11
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. 8
-
Alkynes: Structure, Properties, and Reactions. Solubility of Things. 18
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). PMC - NIH. 23
-
This compound. LookChem. 20
-
This compound | C6H10O2 | CID 15566577. PubChem. 24
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Wiley Online Library. 25
-
This compound | 31995-08-1. Sigma-Aldrich. 26
-
Physical Properties of Alkynes. (2019). Chemistry LibreTexts. 19
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. 27
-
This compound | 31995-08-1. ChemScene. 21
-
Alkyne Reactivity. MSU Chemistry. 28
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. 12
-
Sonogashira coupling. Wikipedia. 13
-
Sonogashira Coupling. Organic Chemistry Portal. 16
-
Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. 29
-
Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. 14
-
This compound | 31995-08-1. J&K Scientific. 30
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. 17
-
Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. 31
-
Differences Between Alkanes, Alkenes, and Alkynes. CurlyArrows Organic Chemistry. 32
-
Organic Chemistry - Alkene/Alkyne Reactions, Intro to Synthesis. (2015). YouTube. 33
-
Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry. 34
-
Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts. 35
-
Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. 15
-
Chain Elongation via Alkylation of Terminal Alkynes. (2023). YouTube. 36
Sources
- 1. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. lookchem.com [lookchem.com]
- 21. chemscene.com [chemscene.com]
- 22. Protocols [baseclick.eu]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. This compound | 31995-08-1 [sigmaaldrich.com]
- 27. Click Chemistry [organic-chemistry.org]
- 28. Alkyne Reactivity [www2.chemistry.msu.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. jk-sci.com [jk-sci.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. curlyarrows.com [curlyarrows.com]
- 33. m.youtube.com [m.youtube.com]
- 34. masterorganicchemistry.com [masterorganicchemistry.com]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. youtube.com [youtube.com]
A Comparative Guide to Alkyne Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Case for 3-(2-Methoxyethoxy)prop-1-yne
Introduction: The Power of a "Click" and the Role of the Alkyne
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry"—a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[1] First reported independently by the labs of Meldal and Sharpless, this reaction forges a stable 1,2,3-triazole linkage from a terminal alkyne and an azide, and has become an indispensable tool in fields ranging from drug discovery and bioconjugation to materials science.[2][3][4]
The success of a CuAAC reaction is not merely dependent on the copper catalyst; the nature of the alkyne substrate plays a critical role in dictating reaction kinetics, solubility of reactants and products, and the ease of downstream processing. While a plethora of alkynes are available, those featuring short polyethylene glycol (PEG) chains, such as 3-(2-Methoxyethoxy)prop-1-yne , offer a unique combination of properties that address common challenges in both synthetic and biological applications.
This guide provides an in-depth comparison of this compound against other common alkynes, supported by mechanistic insights and practical experimental protocols to demonstrate its superior performance in specific contexts.
Understanding the Alkyne's Influence: A Mechanistic Perspective
The CuAAC reaction proceeds through a catalytic cycle where the structure of the alkyne directly influences key steps. The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which is the reactive species that engages the azide.[2][5]
The rate of this reaction can be influenced by several alkyne-dependent factors:
-
Acidity of the Terminal Proton: The formation of the copper-acetylide intermediate is a crucial step.[6] Alkynes bearing electron-withdrawing groups exhibit a lower pKa for the terminal proton, which can facilitate this step and accelerate the overall reaction rate.[6][7]
-
Steric Hindrance: Bulky substituents near the alkyne terminus can impede its coordination with the copper catalyst, thereby slowing the reaction.
-
Solubility and Polarity: In many applications, particularly bioconjugation, reactions are performed in aqueous media.[3][8] The alkyne's solubility is paramount; poor solubility can lead to low reaction efficiency or necessitate the use of organic co-solvents that may be detrimental to sensitive biomolecules.[8][9]
Below is a diagram illustrating the catalytic cycle of the CuAAC reaction.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative Analysis of Common Alkynes
The choice of alkyne is a critical experimental parameter. This compound distinguishes itself through its balanced properties, particularly its enhanced hydrophilicity which is a significant advantage for bioconjugation and for improving the properties of the resulting products.
| Alkyne Class | Representative Structure | Relative Reactivity | Key Characteristics & Trade-offs | Primary Applications |
| Simple Alkyl | CH3(CH2)3-C≡CH (1-Hexyne) | Moderate | Pro: Simple, inexpensive. Con: Highly hydrophobic, can lead to poor solubility of reactants and products in aqueous systems. | Small molecule synthesis, materials science. |
| Propargyl Derivatives | HO-CH2-C≡CH (Propargyl Alcohol) | Moderate-High | Pro: Generally reactive, readily available, introduces a functional handle (e.g., -OH, -NH2).[10][11] Con: Can still have limited aqueous solubility depending on the substituent. | General synthesis, functionalization of molecules. |
| Aryl Alkynes | Ph-C≡CH (Phenylacetylene) | Variable | Pro: Allows introduction of aromatic moieties. Reactivity can be tuned with substituents (electron-withdrawing groups increase rate).[6][12] Con: Often hydrophobic. Can be prone to side reactions like Glaser coupling. | Medicinal chemistry, materials with electronic properties. |
| Propiolamides | R-NH-CO-C≡CH | High | Pro: Electron-withdrawing amide group activates the alkyne, leading to very fast reaction rates.[7][10] Con: Can be susceptible to Michael addition side reactions.[10] | Time-sensitive applications, reactions with low reactant concentrations. |
| PEGylated Alkyne | CH3O-CH2CH2-O-CH2-C≡CH(this compound) | Moderate-High | Pro: Excellent aqueous solubility, reduces aggregation, simplifies purification of bioconjugates, low steric hindrance.[13] Con: Higher cost compared to simple alkynes. | Bioconjugation , PEGylation of drugs, development of water-soluble probes and materials.[14] |
The Advantage of this compound in Practice
The primary advantage of this compound lies in its amphiphilic character. The methoxy-ethoxy unit imparts significant water solubility, making it an ideal choice for modifying proteins, nucleic acids, and other biomolecules in their native aqueous environments without requiring potentially denaturing organic co-solvents.[13][14]
Furthermore, this hydrophilicity extends to the final triazole product. Conjugates formed using this alkyne are less prone to aggregation—a common issue when attaching hydrophobic moieties to biomolecules. This results in cleaner reaction profiles and simplifies purification, often allowing for separation by straightforward methods like size-exclusion chromatography or dialysis, avoiding the need for complex and potentially denaturing reverse-phase HPLC.
Experimental Protocols
To provide a practical framework, two detailed protocols are presented. The first is a general procedure for small molecule synthesis, and the second is optimized for bioconjugation, highlighting the conditions where this compound excels.
Protocol 1: General CuAAC with this compound
This protocol is suitable for the synthesis of small molecules where reactants are soluble in common organic or mixed aqueous/organic solvent systems.
Caption: General experimental workflow for a small-molecule CuAAC reaction.
Methodology:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMSO).
-
Catalyst Preparation: Prepare fresh stock solutions of sodium ascorbate (e.g., 1 M in water) and copper(II) sulfate pentahydrate (e.g., 0.1 M in water).
-
Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.2-0.5 eq). The solution should be mixed thoroughly. Following this, add the copper(II) sulfate solution (0.05-0.1 eq). A color change is often observed.[3]
-
Reaction Progress: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-8 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
Protocol 2: Bioconjugation using this compound
This protocol is optimized for modifying sensitive biological macromolecules and leverages the high aqueous solubility of the alkyne and the protective effect of a copper-chelating ligand.
Causality Behind Experimental Choices:
-
Ligand (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that accelerates the reaction and, crucially, stabilizes the Cu(I) oxidation state, preventing the generation of reactive oxygen species that can damage biomolecules.[15][16][17] A 5:1 ligand-to-copper ratio is often used to ensure the copper remains chelated and protected.[17]
-
Order of Addition: The ligand and copper sulfate are pre-mixed before addition to the reaction. Sodium ascorbate is added last to initiate the reduction of Cu(II) to the active Cu(I) state in a controlled manner.
-
Buffer: A non-coordinating buffer like HEPES or PBS is used to maintain physiological pH without interfering with the copper catalyst.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of your azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., 100 mM HEPES, pH 7.4) to a final concentration of 1-10 mg/mL (typically 25-100 µM).
-
Prepare a concentrated stock of this compound in DMSO or water (e.g., 100 mM).
-
Prepare stock solutions: Copper(II) sulfate (20 mM in water), THPTA ligand (50 mM in water), and sodium ascorbate (100 mM in water, prepared fresh).[9]
-
-
Reaction Setup (Final Concentrations as Example):
-
In a microcentrifuge tube, combine the biomolecule solution with the this compound stock to achieve a final alkyne concentration of 250-500 µM (a 5-10 fold excess over the biomolecule).
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stocks. For a final reaction volume of 500 µL, you would mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[9]
-
Add the CuSO₄/THPTA premix to the biomolecule/alkyne solution. This will give final concentrations of 100 µM CuSO₄ and 500 µM THPTA.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.
-
Purification: Remove the excess small-molecule reagents and catalyst from the labeled biomolecule using an appropriate technique such as dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration.
Conclusion
While many alkynes are effective in the CuAAC reaction, This compound offers a compelling set of advantages for a broad range of applications. Its engineered hydrophilicity not only facilitates reactions in aqueous media—a necessity for bioconjugation—but also imparts favorable properties to the resulting products, reducing aggregation and simplifying purification. For researchers in drug development and chemical biology, where the manipulation of large, sensitive molecules in physiological conditions is routine, the enhanced performance and reliability offered by this PEGylated alkyne make it a superior choice over simpler, more hydrophobic alternatives. The modest increase in reagent cost is often offset by significantly improved yields, cleaner product profiles, and a more streamlined workflow.
References
-
Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]
-
Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(4), 684–689. Available at: [Link]
-
Díaz, D. D., et al. (2011). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Molecules. Available at: [Link]
-
Ku, T., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Ku, T., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(9), 1220. Available at: [Link]
-
Lee, L., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. Available at: [Link]
-
Pla, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]
-
Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. Chemistry & Biology. Available at: [Link]
-
Cox, N., et al. (2012). Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation. Bioconjugate Chemistry. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Click Chemistry Reactions with 3-(Bromomethoxy)
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Uttamapinant, C., et al. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. Available at: [Link]
-
García, J. I., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available at: [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? ResearchGate. Available at: [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
Moses, J. E., & Moorhouse, A. D. (2023). The Certainty of a Few Good Reactions. Cell Chemical Biology. Available at: [Link]
-
Boudjelel, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. The Certainty of a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Bioconjugation: The Strategic Advantages of 3-(2-Methoxyethoxy)prop-1-yne
In the intricate landscape of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of success. It is a decision that extends far beyond simply connecting two molecules; it profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the final bioconjugate. This guide provides an in-depth technical comparison of 3-(2-Methoxyethoxy)prop-1-yne, a short-chain PEGylated terminal alkyne, against its common alternatives. We will explore the causal relationships behind its advantages, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The Challenge of Hydrophobicity in Bioconjugation
A primary hurdle in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of many cytotoxic payloads.[1] This hydrophobicity can lead to a cascade of undesirable consequences, including aggregation of the ADC, which can trigger immunogenic responses and lead to rapid clearance from circulation.[2] Furthermore, poor aqueous solubility complicates formulation and manufacturing processes.[1] The introduction of hydrophilic linkers is a widely adopted and effective strategy to counteract these challenges.[3][4] Polyethylene glycol (PEG) linkers are particularly favored for this purpose due to their established biocompatibility, lack of toxicity, and ability to improve the pharmaceutical properties of the conjugate.[1]
Introducing this compound: A Balance of Hydrophilicity and Compactness
This compound is a heterobifunctional linker that incorporates a terminal alkyne for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a short, discrete PEG chain. This structure provides a unique combination of properties that make it an advantageous choice in many bioconjugation applications.
The core advantage of this compound lies in its ability to confer a degree of hydrophilicity to the conjugate without the steric bulk of a long PEG chain. The ether oxygens in its backbone form hydrogen bonds with water, which can enhance the solubility of an attached hydrophobic molecule.[5] This is particularly crucial when working with highly lipophilic payloads in ADCs, where even a modest increase in hydrophilicity can prevent aggregation and improve the pharmacokinetic profile.[2]
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the benefits of this compound, it is essential to compare it with other commonly used terminal alkynes in bioconjugation.
| Feature | This compound | Propargyl Alcohol | Long-Chain PEG Alkynes (e.g., PEG12-alkyne) |
| Structure | C₆H₁₀O₂ | C₃H₄O | Variable |
| Molecular Weight | 114.14 g/mol [6] | 56.06 g/mol | >500 g/mol |
| Hydrophilicity | Moderate (LogP: 0.28260)[7] | Low | High |
| Steric Hindrance | Low | Very Low | High |
| Impact on Aggregation | Mitigates aggregation of hydrophobic molecules | Minimal impact; can contribute to hydrophobicity | Significantly reduces aggregation |
| Reaction Kinetics (CuAAC) | High reactivity, comparable to propargyl alcohol[8] | High intrinsic reactivity[8] | Potentially slower due to steric hindrance |
| Applications | ADCs with hydrophobic payloads, bioconjugation of proteins and peptides, labeling of biomolecules. | General bioconjugation, surface modification. | Solubilization of highly insoluble molecules, extending in vivo half-life. |
The choice between these linkers is a matter of optimizing the desired properties of the final conjugate. While long-chain PEG alkynes are excellent for maximizing solubility and extending the in-vivo half-life, their large hydrodynamic radius can sometimes interfere with cell permeability or antigen binding.[9] Propargyl alcohol, on the other hand, offers minimal steric hindrance but does little to mitigate the hydrophobicity of the payload. This compound occupies a strategic middle ground, providing a beneficial increase in hydrophilicity with a minimal increase in size.
Experimental Workflow and Protocols
The primary application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" chemistry reaction is renowned for its high efficiency, specificity, and biocompatibility.[10]
Diagram of the CuAAC Reaction Mechanism
Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC Bioconjugation
This protocol provides a general method for the bioconjugation of an azide-modified biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for alkyne (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer to the desired final concentration.
-
Add the this compound stock solution to the reaction mixture. A 2 to 10-fold molar excess of the alkyne over the azide is typically recommended.
-
In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution.
-
Add the copper/ligand mixture to the reaction vial. The final concentration of copper is typically in the range of 50-250 µM. A 5:1 ligand to copper ratio is often used.[11][12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[11][12]
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, the bioconjugate can be purified from excess reagents using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for bioconjugation using CuAAC.
Conclusion
As a Senior Application Scientist, my recommendation is to approach linker selection with a clear understanding of the desired final properties of the bioconjugate. This compound is a valuable tool in the bioconjugation toolbox, offering a strategic solution for applications where a balance between hydrophilicity and molecular size is paramount. Its ability to mitigate the challenges of payload hydrophobicity without introducing significant steric hindrance makes it an excellent choice for the development of next-generation ADCs and other complex bioconjugates. The provided protocols and workflows serve as a robust starting point for researchers to harness the advantages of this versatile linker in their own investigations.
References
-
Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. PMC. [Link]
-
Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Pharmaceutics and Biopharmaceutics, 168, 153-162. [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. [Link]
-
What are PEG Linkers? ADC Review. [Link]
-
Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Immunology. [Link]
-
Linker Design and Impact on ADC Properties. Royal Society of Chemistry. [Link]
-
PEG–Peptide Conjugates. ACS Publications. [Link]
-
Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. ResearchGate. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. UbiQ. [Link]
-
This compound. LookChem. [Link]
-
Synthesis and conjugation strategies of alkyne-functionalized PEG. ResearchGate. [Link]
-
Comparison of Cyclic and Linear PEG Conjugates. PubMed. [Link]
-
Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC. [Link]
-
Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Rawsource. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
This compound. J&K Scientific. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
This compound. PubChem. [Link]
-
Nucleophilic Reactivity of Deprotonated Alkynes. Chemistry LibreTexts. [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M. NPTEL. [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cyclic and Linear PEG Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
A Senior Application Scientist's Guide to Alternative Alkynes for PEGylation Linkers
For researchers and drug development professionals, the art of bioconjugation is a cornerstone of modern therapeutics and diagnostics. The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biomolecules.[1] This is achieved by increasing hydrodynamic size, enhancing solubility, and shielding from enzymatic degradation or immune recognition. At the heart of many advanced PEGylation strategies lies the "click chemistry" paradigm, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently in complex biological environments without the need for cytotoxic copper catalysts.[2][3]
While Dibenzocyclooctyne (DBCO) has long been the gold standard for SPAAC reactions due to its high reactivity, the expanding needs of bioconjugate design have driven the exploration of alternative alkynes.[4][5] Factors such as linker size, hydrophilicity, stability, and reaction kinetics all play a critical role in the performance of the final conjugate, especially in sophisticated constructs like Antibody-Drug Conjugates (ADCs).[6][7] This guide provides an in-depth comparison of key alternative alkynes to DBCO, offering the experimental context and data-driven insights necessary to make informed decisions in your linker design.
The Central Role of the Alkyne in SPAAC PEGylation
The power of SPAAC lies in its ability to form a stable triazole linkage between an azide-functionalized biomolecule and a strained alkyne-functionalized PEG linker.[2] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy of the [3+2] cycloaddition.[8][9] The choice of this strained alkyne is not a trivial one; it directly dictates the efficiency and biocompatibility of the conjugation.
Comparative Analysis of Key Cyclooctynes
The ideal alkyne linker strikes a balance between rapid reaction kinetics and high stability, while also possessing physicochemical properties that benefit the final conjugate. Here, we compare the workhorse DBCO with its most prominent alternative, Bicyclononyne (BCN), and other emerging options.
Dibenzocyclooctyne (DBCO): The Kinetics Champion
DBCO is an activated cyclooctyne whose reactivity is significantly enhanced by the fusion of two benzene rings, which increases ring strain.[4] This makes it one of the most reactive cyclooctynes for SPAAC, a critical advantage when working with low-abundance targets or when rapid conjugation is required.[2][5]
-
Advantages:
-
High Reactivity: Generally exhibits the fastest reaction kinetics in SPAAC.[2] Studies comparing DBCO and BCN for functionalizing azido-labeled vectors have shown that DBCO provides a stronger signal, indicating higher reaction efficiency.[10]
-
Well-Established: A vast body of literature and a wide variety of commercial derivatives are available.[5][11]
-
-
Limitations:
-
Hydrophobicity: The dibenzo-fused rings confer significant lipophilicity. This can be a major drawback in ADC development, where hydrophobic payloads can already lead to aggregation and poor pharmacokinetics.[7][12]
-
Steric Hindrance: DBCO is a bulky molecule. This can present steric challenges, potentially impacting the biological activity of the conjugated molecule.
-
Isomer Formation: Asymmetric DBCO derivatives can result in the formation of regioisomers, which can complicate analysis.[12]
-
Bicyclononyne (BCN): The Hydrophilic Contender
Bicyclononyne (BCN) represents a significant alternative, offering a different balance of properties compared to DBCO.[13] It is a non-benzoannulated, strained alkyne that provides an excellent trade-off between reactivity and stability.[14][15]
-
Advantages:
-
Increased Hydrophilicity: BCN is smaller and significantly more hydrophilic than DBCO.[14][16] This can help counteract the hydrophobicity of drug payloads, improving the solubility and stability of the final conjugate.[13]
-
Reduced Size: The smaller steric profile of BCN can be advantageous in preserving the native function of the biomolecule to which it is conjugated.[14][16]
-
Dual Reactivity: Unlike DBCO, BCN is reactive with both azides (via SPAAC) and tetrazines (via Inverse-Electron-Demand Diels-Alder, or IEDDA), offering greater versatility in bioconjugation strategies.[15][17]
-
-
Limitations:
Performance Data: A Head-to-Head Comparison
The selection of a bioorthogonal reagent is often guided by its reaction kinetics, which are quantified by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction.[14]
| Alkyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | ~0.1 - 0.3 (Varies by derivative) | High reactivity, high hydrophobicity, bulky.[2][18] |
| BCN | 0.14 | Good balance of reactivity and stability, more hydrophilic, smaller size.[2][14] |
| DIFO (Difluorinated Cyclooctyne) | 0.076 | High stability, moderate reactivity.[2] |
| OCT (Cyclooctyne) | ~2.4 x 10⁻³ | Low reactivity, simple structure.[4] |
| DIBO (Dibenzocyclooctynol) | 0.17 | High reactivity, similar to DBCO.[2][18] |
Note: Rate constants can vary based on the specific azide, solvent, and temperature conditions.
The data clearly shows that while DBCO and its derivatives like DIBO lead the pack in terms of raw speed, BCN offers a highly favorable reaction rate that is often sufficient for most bioorthogonal applications, coupled with superior physicochemical properties.[2]
Experimental Workflow & Protocol
To provide a practical framework, we outline a general protocol for the PEGylation of an azide-modified antibody with an alkyne-PEG linker. This self-validating system includes steps for reaction, purification, and characterization to ensure a successful conjugation.
Detailed Protocol: PEGylation of Azido-Antibody with BCN-PEG
Causality Behind Choices: This protocol uses a phosphate-buffered saline (PBS) system, which is biocompatible and maintains protein stability. A slight molar excess of the PEG linker is used to drive the reaction to completion. Purification via Size Exclusion Chromatography (SEC) is chosen for its ability to efficiently separate the large antibody conjugate from the smaller, unreacted PEG linker based on hydrodynamic volume.
-
Reagent Preparation:
-
Prepare the azide-modified antibody (Ab-N₃) at a concentration of 5 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of BCN-PEG₄ linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the Ab-N₃ solution, add the BCN-PEG₄ stock solution to achieve a final molar ratio of 10:1 (PEG linker:Antibody).
-
Gently mix the reaction by inversion or slow rotation. Do not vortex, as this can denature the antibody.
-
Incubate the reaction at 4°C for 12 hours or at room temperature for 4-6 hours. Reaction times may need optimization depending on the specific antibody and desired degree of PEGylation.[17]
-
-
Purification:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Collect fractions corresponding to the high molecular weight peak, which represents the PEGylated antibody. The smaller, unreacted PEG linker will elute later.
-
-
Characterization:
-
Pool the relevant fractions and concentrate using an appropriate centrifugal filter device.
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated antibody.
-
Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average number of PEG chains per antibody (the PEG-to-antibody ratio, or PAR).
-
Making the Right Choice: A Decision Framework
Selecting the optimal alkyne linker requires a holistic assessment of your project's specific needs. A highly reactive alkyne may not be the best choice if its inherent hydrophobicity compromises the stability of your final product.
Sources
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
- 11. PEGs WITH DBCO Archives - JenKem Technology USA [jenkemusa.com]
- 12. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 13. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]
- 16. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 17. genelink.com [genelink.com]
- 18. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of the 3-(2-Methoxyethoxy)prop-1-yne Click Reaction for Bioconjugation and Drug Discovery
In the landscape of modern chemical biology and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient methodology for molecular ligation. The choice of alkyne is a critical parameter that can significantly influence reaction kinetics, and by extension, its utility in applications such as high-throughput screening and bioconjugation. This guide provides an in-depth kinetic analysis of 3-(2-Methoxyethoxy)prop-1-yne, a hydrophilic terminal alkyne, and compares its performance with other commonly employed alkynes. The insights presented herein are supported by experimental data and established mechanistic understanding to empower researchers in making informed decisions for their experimental designs.
The Significance of Alkyne Structure in CuAAC Kinetics
The CuAAC reaction is prized for its high yields, stereospecificity, and tolerance of a wide range of functional groups, proceeding under mild, often aqueous, conditions.[1] The reaction mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a triazole ring.[2] The rate of this reaction is profoundly influenced by the electronic and steric properties of the alkyne substrate. While a plethora of alkynes are available, terminal alkynes are exclusively utilized in CuAAC due to the necessity of the terminal proton for the formation of the key copper(I)-acetylide intermediate.[2]
Our focus, this compound, is a propargyl ether derivative. Propargyl compounds, in general, are recognized for their excellent combination of reactivity, ease of installation, and cost-effectiveness.[3] The ether linkage in this compound imparts increased hydrophilicity, a desirable characteristic for bioconjugation reactions in aqueous media.
Comparative Kinetic Performance
While specific rate constants for this compound are not extensively documented in publicly available literature, a comprehensive study comparing the relative performance of various alkyne substrates in the ligand-accelerated CuAAC process provides invaluable insights.[3] This study utilized a fluorogenic assay to monitor reaction progress, and the results demonstrated that propargyl ethers exhibit high reactivity, surpassed only by propiolamides.
To provide a clear comparison, the following table summarizes the relative reaction rates of various terminal alkynes, with data for propargyl ethers serving as a strong proxy for the expected performance of this compound. The data is presented as the time required to reach 50% and 90% of the maximum fluorescence signal in a standardized fluorogenic CuAAC reaction.[3] Shorter times indicate faster reaction rates.
| Alkyne Type | Structure | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propargyl Ether (Analogue) | R-O-CH₂-C≡CH | ~5 | ~15 |
| N-Propargylamide | R-C(O)NH-CH₂-C≡CH | ~7 | ~20 |
| Propargylamine | R-NH-CH₂-C≡CH | ~8 | ~25 |
| Propargyl Alcohol | HO-CH₂-C≡CH | ~10 | ~30 |
| Aromatic Alkyne | Ar-C≡CH | >15 | >40 |
| Aliphatic Alkyne | R-C≡CH | >15 | >40 |
Table 1: Comparative reaction rates of various terminal alkynes in a fluorogenic CuAAC assay. Data is adapted from a study on the relative performance of alkynes in ligand-accelerated CuAAC.[3] The propargyl ether data serves as a close structural analog for this compound.
The data clearly indicates that propargyl ethers are among the more reactive alkynes for CuAAC, suggesting that this compound is an excellent candidate for applications requiring rapid ligation kinetics.
Experimental Protocols for Kinetic Analysis
To facilitate the direct comparison of this compound with other alkynes, we provide detailed, step-by-step methodologies for key kinetic analysis experiments.
In-situ NMR Spectroscopy for Real-Time Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics by tracking the disappearance of reactant signals or the appearance of product signals over time.[4]
Experimental Workflow for In-situ NMR Kinetic Analysis
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(2-Methoxyethoxy)prop-1-yne Conjugation
In the landscape of modern bioconjugation, the creation of precisely defined molecular constructs is paramount for the development of advanced therapeutics, diagnostics, and research tools.[1][2][3] The choice of linker is a critical determinant of a bioconjugate's ultimate success, influencing its stability, homogeneity, and function. 3-(2-Methoxyethoxy)prop-1-yne is a valuable heterobifunctional linker, prized for its terminal alkyne group—a key participant in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[4] Its PEG-like ether chain also imparts favorable solubility characteristics.
However, the synthesis of a bioconjugate is incomplete without rigorous validation. Confirmation of a successful covalent linkage is not merely a quality control checkpoint; it is the foundational evidence upon which all subsequent functional data rests. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to validate the conjugation of this compound to a target biomolecule (e.g., a protein). We will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols to ensure the integrity of your results.
The Logic of Spectroscopic Validation
The core principle of validating a conjugation reaction is to detect a measurable change in the physical properties of the starting materials that can only be attributed to the formation of the desired covalent bond. For this compound, the most distinct and chemically active feature is its terminal alkyne (–C≡CH). Therefore, our validation strategy will center on monitoring the transformation of this unique functional group. We will employ a multi-modal approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) as complementary tools to build a comprehensive and irrefutable case for successful conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy provides the most detailed atomic-level information, making it the gold standard for structural elucidation. For small molecule and peptide conjugations, it offers unambiguous proof of covalent bond formation by observing the chemical environment of specific nuclei, primarily ¹H and ¹³C.
Causality of NMR Validation: The conjugation of this compound via a click reaction transforms the terminal alkyne into a triazole ring. This profound change in chemical structure results in highly predictable and easily observable changes in the NMR spectrum:
-
Disappearance of the Alkyne Proton: The most telling sign is the complete disappearance of the sharp singlet corresponding to the terminal alkynyl proton (≡C-H).
-
Appearance of the Triazole Proton: A new signal will appear in the aromatic region of the ¹H NMR spectrum, corresponding to the newly formed triazole ring proton.
-
Shifts in Adjacent Protons: The protons on the carbon adjacent to the former alkyne (the propargyl -CH₂- group) will experience a significant downfield shift due to the change in their electronic environment.
-
¹³C Spectral Changes: In the ¹³C NMR spectrum, the two characteristic signals for the sp-hybridized alkyne carbons will vanish, replaced by new signals corresponding to the carbons of the triazole ring.
Quantitative Data Comparison
| Analyte | Spectroscopic Method | Key Signal / Feature | Expected Chemical Shift (δ) / Position | Post-Conjugation Observation |
| Unconjugated Linker | ¹H NMR | Terminal Alkyne Proton (≡C-H ) | ~2.4 ppm (triplet, J≈2.4 Hz) | Signal Disappears |
| Propargyl Protons (-O-CH₂ -C≡CH) | ~4.2 ppm (doublet, J≈2.4 Hz) | Shifts downfield to ~4.5-4.9 ppm | ||
| ¹³C NMR | Alkyne Carbons (-C≡C -H) | ~80 ppm and ~75 ppm | Signals Disappear | |
| Conjugated Product | ¹H NMR | Triazole Ring Proton | ~7.5 - 8.5 ppm (singlet) | New Signal Appears |
| ¹³C NMR | Triazole Ring Carbons | ~120 - 145 ppm | New Signals Appear |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Lyophilize ~1-5 mg of the purified bioconjugate to remove all traces of H₂O.
-
Reconstitute the sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For proteins, D₂O is preferred to suppress the large water signal.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum. For protein samples in D₂O, employ a water suppression pulse sequence (e.g., presaturation or WATERGATE).
-
Set the number of scans based on the sample concentration. A higher number of scans (e.g., 128 or more) will be necessary for dilute samples to achieve an adequate signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectrum to the internal standard.
-
-
Analysis:
-
Integrate the key signals to confirm stoichiometry where possible.
-
Compare the spectrum of the final conjugate with that of the starting materials to confirm the disappearance of alkyne signals and the appearance of triazole signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Screen
FTIR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies. It serves as an excellent first-pass or high-throughput method to confirm the consumption of the alkyne starting material.
Causality of FTIR Validation: The covalent bonds within a molecule vibrate at specific frequencies. The carbon-carbon triple bond (C≡C) and the terminal alkyne carbon-hydrogen bond (≡C-H) have highly characteristic stretching vibrations that appear in a relatively "clean" region of the infrared spectrum where few other functional groups absorb.[5][6] The conversion of the alkyne to a triazole eliminates these bonds, leading to the disappearance of their corresponding absorption peaks.[7][8]
Quantitative Data Comparison
| Analyte | Spectroscopic Method | Key Vibrational Mode | Expected Frequency (cm⁻¹) | Post-Conjugation Observation |
| Unconjugated Linker | FTIR | ≡C-H Stretch (Terminal Alkyne) | ~3300 cm⁻¹ (Strong, sharp) | Peak Disappears |
| -C≡C- Stretch (Alkyne) | ~2100-2260 cm⁻¹ (Weak to medium, sharp) | Peak Disappears or is greatly attenuated | ||
| Conjugated Product | FTIR | C=C / C=N Stretches (Triazole Ring) | ~1400-1650 cm⁻¹ | Appearance of new peaks, often overlapping with protein amide bands. |
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation:
-
Ensure the sample (unconjugated linker, biomolecule, and final conjugate) is free of solvent by lyophilization or drying under vacuum.
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Analysis:
-
Perform a background subtraction using the previously collected background spectrum.
-
Examine the region between 3400-3200 cm⁻¹ and 2300-2100 cm⁻¹ in the spectra of the starting materials and the final product. A successful conjugation is indicated by the clear absence of the ≡C-H and -C≡C- stretching peaks in the product spectrum.
-
Mass Spectrometry (MS): The Unambiguous Mass Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the analyte. In bioconjugation, it is the ultimate confirmation that the linker has been covalently attached to the target biomolecule by detecting the corresponding increase in mass.[9][10]
Causality of MS Validation: A successful conjugation event results in a new molecular entity with a combined mass equal to the sum of the biomolecule and the attached linker moiety. For this compound (Molecular Formula: C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ), a successful conjugation will increase the mass of the target biomolecule by precisely this amount (minus any leaving groups, which are absent in click chemistry).[11]
Quantitative Data Comparison
| Analyte | Spectroscopic Method | Key Measurement | Expected Value | Interpretation |
| Unconjugated Protein | LC-MS (Deconvoluted) | Molecular Weight | M | Baseline measurement. |
| Conjugated Product | LC-MS (Deconvoluted) | Molecular Weight | M + 114.14 Da | Confirms single conjugation event. |
| M + (n * 114.14 Da) | Confirms multiple conjugations (n > 1). |
Experimental Protocol: LC-MS Analysis for Proteins
-
Sample Preparation:
-
Desalt the protein conjugate using a suitable method (e.g., buffer exchange spin columns) to remove non-volatile salts that can interfere with ionization.
-
Dilute the sample to a final concentration of ~0.1-1.0 mg/mL in a solution compatible with reverse-phase liquid chromatography (e.g., water with 0.1% formic acid).
-
-
Instrument Setup (LC):
-
Use a reverse-phase column suitable for protein separation (e.g., a C4 or C8 column).
-
Set up a gradient elution from a low organic mobile phase (e.g., 5% acetonitrile, 0.1% formic acid) to a high organic mobile phase (e.g., 95% acetonitrile, 0.1% formic acid) to elute the protein.
-
-
Instrument Setup (MS):
-
Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the instrument to acquire data in positive ion mode over a mass range appropriate for the expected charge state distribution of the protein (e.g., m/z 800-3000).
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
-
The raw ESI-MS data will show a series of peaks, each representing the intact protein with a different number of charges (a charge state envelope).
-
Use deconvolution software (e.g., ProMass, MaxEnt) to process the charge state envelope into a single zero-charge mass spectrum, which reveals the molecular weight of the protein.
-
Compare the deconvoluted mass of the conjugate to the unconjugated protein to confirm the mass addition of 114.14 Da.
-
Comparison with Alternative Linker Chemistries
The clarity of validation for this compound is a significant advantage over other common conjugation chemistries.
| Linker Chemistry | Target Residue | Validation Challenge | Advantage of Alkyne Linker |
| NHS Ester | Primary Amines (Lysine) | The resulting amide bond has FTIR signals that are often masked by the protein's own abundant amide I and II bands. NMR changes can be subtle and difficult to resolve in a large protein. | The alkyne group provides unique, unambiguous signals in a clean region of both FTIR and NMR spectra, making its disappearance easy to track. |
| Maleimide | Thiols (Cysteine) | The thioether bond formed is spectroscopically indistinct. Validation relies almost exclusively on MS to confirm the mass addition.[12][13] | The alkyne linker offers multiple, orthogonal validation methods (NMR, FTIR, and MS), providing a higher degree of confidence in the final product. |
Conclusion
The robust validation of a bioconjugation reaction is non-negotiable for ensuring the quality, reproducibility, and reliability of downstream applications. For conjugates involving this compound, a powerful and complementary suite of spectroscopic tools is available. While Mass Spectrometry provides the definitive confirmation of mass addition, FTIR Spectroscopy offers a rapid and inexpensive method to screen for the consumption of the reactive alkyne group. For the most rigorous structural proof, particularly with smaller biomolecules or when precise site-of-conjugation information is needed, NMR Spectroscopy stands as the unparalleled gold standard.
By strategically employing these three techniques as part of an integrated workflow, researchers can move forward with absolute confidence in the structural integrity of their bioconjugate, ensuring that their functional studies are built on a solid and well-characterized foundation.
References
- BenchChem. (2025). A Comparative Guide to the Validation of 1-Azidopropane Conjugation to Biomolecules Using Mass Spectrometry. Benchchem.
- Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243.
- OUCI. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. OUCI.
- Howes, P. D., et al. (2025). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Healthcare Materials.
- SciProfiles. (2025). Publication: Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. SciProfiles.
- Sapsford, K. E., et al. (2011). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 83(12), 4453-88.
- Zhu, S., et al. (n.d.). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. PMC - NIH.
- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC.
- BenchChem. (2025). A Researcher's Guide to Validating Site-Specific Protein Conjugation. Benchchem.
- News-Medical.Net. (2022). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net.
- ResearchGate. (n.d.). FTIR study of conjugation in selected aromatic polyazomethines. ResearchGate.
- Liu, J., et al. (n.d.). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. PubMed Central.
- MavMatrix. (2024). bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. MavMatrix.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts.
- University of Calgary. (n.d.). IR: alkynes. University of Calgary.
- PubChem. (n.d.). This compound. PubChem.
- Singh, R., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH.
- BenchChem. (2025). A Head-to-Head Comparison of Heterobifunctional Linkers in Bioconjugation. Benchchem.
- van der Sloot, A. M., et al. (n.d.). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI.
- Kheradiya, N., et al. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciprofiles.com [sciprofiles.com]
- 4. "BIOCONJUGATION AND MASS SPECTROMETRY METHODS FOR COMPREHENSIVE ANALYS" by Sharel Cornelius [mavmatrix.uta.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. This compound | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Analysis of 3-(2-Methoxyethoxy)prop-1-yne (MEP-yne) Labeled Proteins
This guide provides an in-depth, objective comparison of methodologies for the mass spectrometry-based analysis of proteins labeled with the bioorthogonal handle 3-(2-Methoxyethoxy)prop-1-yne (MEP-yne). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for proteomic inquiry. We will explore the complete workflow from cellular labeling to data analysis, compare MEP-yne to alternative labeling reagents, and provide field-proven insights to maximize experimental success.
The Rationale for Bioorthogonal Labeling: A Window into Dynamic Proteomes
Modern proteomics seeks to understand not just the static composition of the proteome, but its dynamic nature in response to stimuli, disease, or therapeutic intervention. Bioorthogonal chemistry provides a powerful tool to achieve this by allowing researchers to tag and track specific subsets of proteins in their native environment.[1] This two-step strategy involves introducing a chemical reporter—an inert, non-native functional group—into biomolecules, followed by chemoselective ligation with a probe for detection or enrichment.[2]
The azide and the terminal alkyne are the most widely used bioorthogonal reporter pairs due to their mutual inertness in biological systems and their highly efficient, specific reaction via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] This guide focuses on MEP-yne, a terminal alkyne probe, valued for its utility in labeling various classes of biomolecules for subsequent proteomic analysis.
The MEP-yne Proteomics Workflow: A Step-by-Step Technical Guide
The successful identification of MEP-yne labeled proteins by mass spectrometry hinges on a meticulously executed workflow. Each stage is critical for ensuring high-quality, reproducible data. The general workflow is a multi-step process that includes sample preparation, enrichment of tagged proteins, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Figure 1. High-level overview of the experimental workflow for MEP-yne labeled protein analysis.
Step 1: Metabolic or Chemical Incorporation of MEP-yne
The first step is to introduce the alkyne handle into the proteome. This is typically achieved by metabolically incorporating a MEP-yne-containing analog of a natural building block, such as an amino acid or a sugar. For instance, cells can be cultured in media where a natural amino acid is replaced or supplemented with its MEP-yne counterpart. The cellular machinery then incorporates this analog into newly synthesized proteins.[6][7][8]
-
Causality: This metabolic approach is powerful because it specifically targets a subset of proteins synthesized within a defined time window, providing a dynamic snapshot of the proteome.[6]
-
Alternative: For proteins that are not amenable to metabolic labeling, direct chemical modification using a MEP-yne-functionalized reactive probe can be employed, although this lacks the temporal resolution of metabolic labeling.
Step 2: Cell Lysis and Proteome Solubilization
After labeling, cells are harvested and lysed to release the proteins. The choice of lysis buffer is critical and must be compatible with the downstream click reaction.
-
Protocol Insight: Lysis is often performed in buffers containing strong detergents like SDS (sodium dodecyl sulfate) to ensure complete solubilization of all proteins, including those embedded in membranes.[9][10] It is imperative to include a cocktail of protease and phosphatase inhibitors to preserve the integrity and post-translational modification status of the proteins.
Step 3: Click Chemistry for Biotin Conjugation
The alkyne handle on the labeled proteins serves as a reactive site for covalent attachment to a reporter tag via the CuAAC reaction.[3] For enrichment purposes, an azide-functionalized biotin molecule is the most common choice due to the extraordinarily high affinity of the biotin-streptavidin interaction.[11]
-
Expertise in Practice: The standard click chemistry reaction mixture includes the protein lysate, an azide-biotin conjugate, a copper(I) source (typically CuSO₄), and a reducing agent (like sodium ascorbate) to maintain copper in its active Cu(I) state.[12][13] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is crucial to stabilize the Cu(I) ion and prevent protein precipitation or degradation.[12]
Detailed Protocol: CuAAC Reaction
-
Normalize the protein concentration of lysates using a BCA assay.[12]
-
To 500 µL of protein lysate (at 1-2 mg/mL), add the following reagents sequentially to create the click master mix:
-
Azide-Biotin probe (to a final concentration of 50-100 µM).
-
TBTA (to a final concentration of 50-100 µM from a stock in DMSO/t-butanol).[12]
-
CuSO₄ (to a final concentration of 1 mM).
-
Freshly prepared Sodium Ascorbate (to a final concentration of 1 mM).
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end rotation.[12]
Step 4: Enrichment of Biotinylated Proteins
Following the click reaction, the now biotinylated proteins are selectively captured from the complex mixture.
-
Methodology: High-affinity streptavidin or neutravidin-conjugated agarose beads are added to the lysate.[14] The mixture is incubated to allow the biotinylated proteins to bind to the beads.
-
Trustworthiness: The success of the entire experiment relies on the efficiency and specificity of this enrichment. Therefore, a series of stringent washes is performed to remove non-specifically bound proteins. These washes typically alternate between high-salt buffers, detergents (like SDS), and urea to disrupt non-covalent protein-protein and protein-resin interactions.[13][15]
Step 5: On-Bead Digestion to Peptides
To prepare the sample for bottom-up proteomics, the enriched proteins are digested into smaller peptides, most commonly with the protease trypsin.[16] Performing this digestion while the proteins are still bound to the beads ("on-bead digestion") is a highly effective strategy to minimize sample loss and reduce contamination from the enrichment reagents.
Detailed Protocol: On-Bead Digestion
-
Wash the protein-bound beads extensively with a buffer compatible with trypsin activity (e.g., 50 mM ammonium bicarbonate).
-
Resuspend the beads in a solution containing a reducing agent like Dithiothreitol (DTT) and incubate to break disulfide bonds.
-
Alkylate the resulting free thiols with an agent like iodoacetamide (IAA) to prevent disulfide bonds from reforming.[16]
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
The following day, the supernatant containing the cleaved peptides is collected. The beads are washed once more to recover any remaining peptides, and the supernatants are pooled.
Step 6 & 7: LC-MS/MS Analysis and Data Interpretation
The final peptide mixture is desalted, concentrated, and injected into a high-resolution mass spectrometer, typically coupled to a nano-flow liquid chromatography (nanoLC) system.[17]
-
Analysis: The LC separates the complex peptide mixture over time. As peptides elute, they are ionized and analyzed by the mass spectrometer. In a typical data-dependent acquisition (DDA) experiment, the instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation, generating tandem mass spectra (MS/MS scans).[5]
-
Data Interpretation: The resulting MS/MS spectra are searched against a protein sequence database. Software algorithms match the experimental fragmentation patterns to theoretical patterns generated from the database to identify the peptide sequences and, by inference, the proteins from which they originated.[18]
Performance Comparison: MEP-yne vs. Alternative Labels
The choice of a bioorthogonal label is a critical decision. While MEP-yne is a versatile alkyne tag, other reagents are available, each with distinct characteristics. The most common alternatives are the amino acid analogs L-Homopropargylglycine (HPG), an alkyne-containing methionine surrogate, and L-Azidohomoalanine (AHA), an azide-containing methionine surrogate.[8]
| Feature | This compound (MEP-yne) | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) |
| Chemical Handle | Terminal Alkyne | Terminal Alkyne | Azide |
| Incorporation | Used to derivatize various metabolites (sugars, lipids, etc.) or for direct chemical labeling. | Metabolic surrogate for Methionine.[8] | Metabolic surrogate for Methionine.[8] |
| Versatility | High. Can be attached to various molecular scaffolds to probe different biological processes. | Moderate. Primarily used to study nascent protein synthesis. | Moderate. Primarily used to study nascent protein synthesis. |
| Perturbation | Potentially higher, as it's part of a larger, non-native molecule. The PEG-like linker may enhance solubility. | Lower. Structurally very similar to methionine.[8] | Lower. Structurally very similar to methionine.[8] |
| Click Reaction Partner | Azide-functionalized probe (e.g., Azide-Biotin). | Azide-functionalized probe (e.g., Azide-Biotin). | Alkyne-functionalized probe (e.g., Alkyne-Biotin). |
| Reported Efficiency | Generally high click reaction efficiency. | Lower incorporation rate into proteins compared to methionine (~500-fold lower).[8] | Higher incorporation rate than HPG (~400-fold lower than methionine).[8] |
| Primary Application | Activity-based protein profiling (ABPP), PTM analysis (e.g., glycosylation, lipidation). | Bioorthogonal non-canonical amino acid tagging (BONCAT) for nascent proteome analysis.[6] | BONCAT for nascent proteome analysis.[3][7] |
Key Insights from Comparison:
-
For Nascent Proteomics: When the primary goal is to specifically label and identify newly synthesized proteins, the amino acid analogs HPG and particularly AHA are often preferred due to their direct and efficient incorporation by the cell's translational machinery.[6][8]
-
For Probing PTMs and Enzyme Activities: MEP-yne's strength lies in its versatility. It can be appended to various small molecule probes designed to target specific enzyme classes (activity-based protein profiling) or to label post-translational modifications like glycosylation or lipidation.[19] Its hydrophilic linker may also improve the aqueous solubility of the probe.
-
Choosing the Right Chemistry: The decision between an alkyne-tag (like MEP-yne or HPG) and an azide-tag (like AHA) dictates the choice of the reporter probe. If using an alkyne-tagged protein, an azide-biotin probe is required for the click reaction, and vice-versa.
Conclusion: Strategic Application of MEP-yne in Proteomics
The this compound (MEP-yne) handle is a valuable tool in the chemical biologist's arsenal for exploring protein dynamics. Its utility in creating versatile probes for activity-based profiling and PTM analysis provides avenues of investigation that are complementary to metabolic labeling with amino acid analogs. The success of a MEP-yne based proteomics experiment is not merely in the execution of steps but in understanding the chemistry and biology that underpin the workflow. By employing stringent enrichment protocols, optimized click chemistry conditions, and high-resolution mass spectrometry, researchers can confidently identify labeled proteins and gain unprecedented insights into the dynamic cellular processes they govern.
References
-
Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
-
A Highly Efficient Click Linker for Enrichment of Alkyne-Tagged Proteins in Living Cells. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
-
Click chemistry and its application to proteomics. (2019). G-Biosciences. Retrieved January 22, 2026, from [Link]
-
Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins. (2019). PubMed. Retrieved January 22, 2026, from [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC. (2024). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. (2023). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
To tag or not to tag: A comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry for the identification and localization of posttranslational protein carbonylation by 4-hydroxy-2-nonenal, an end-product of lipid peroxidation. (2011). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
High-resolution mass spectrometry analysis of protein oxidations and resultant loss of function - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Bottom-Up Proteomics Workflow for Studying Multi-organism Systems. (n.d.). Springer Link. Retrieved January 22, 2026, from [Link]
-
Mass spectrometry of proteins of known mass - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. (n.d.). Carnegie Mellon University. Retrieved January 22, 2026, from [Link]
-
Proteomics Workflow: Sample Prep to LC-MS Data Analysis. (2025). Technology Networks. Retrieved January 22, 2026, from [Link]
-
Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2020). PubMed. Retrieved January 22, 2026, from [Link]
-
Uncovering hidden protein modifications with native top-down mass spectrometry. (2025). PubMed. Retrieved January 22, 2026, from [Link]
-
Advances in proteomic workflows for systems biology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
(PDF) Toward an Optimized Workflow for Middle-Down Proteomics. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Advances in proteomic workflows for systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 8. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. Bottom-Up Proteomics Workflow for Studying Multi-organism Systems | Springer Nature Experiments [experiments.springernature.com]
- 18. cs.nyu.edu [cs.nyu.edu]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Alkyne Linker Stability in Biological Systems
Introduction: The Linchpin of Bioconjugation
In the intricate world of drug development, molecular probing, and in-vivo imaging, the success of a bioconjugate often rests on its weakest link—literally. The chemical linker tethering a payload to a biological vector (like an antibody in an Antibody-Drug Conjugate or ADC) is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile.[][2] An ideal linker must be a master of balance: robust enough to withstand the harsh environment of systemic circulation to prevent premature payload release, yet precisely engineered to release its cargo under specific conditions at the target site.[][3]
Bioorthogonal "click chemistry," particularly the azide-alkyne cycloaddition, has revolutionized how scientists build these conjugates.[4] This guide provides an in-depth comparison of the stability of commonly used alkyne linkers in biological media, moving beyond simple reaction kinetics to explore the crucial, yet often overlooked, aspect of linker durability. We will dissect the chemical causality behind linker stability, provide actionable experimental protocols for validation, and offer evidence-based guidance for selecting the right tool for your research needs.
The Alkyne Toolbox: Key Players in Bioorthogonal Ligation
The choice of alkyne dictates the conjugation strategy. The two primary classes are terminal alkynes, used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and strained cyclooctynes, which enable the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] While both reactions form a highly stable triazole ring, their suitability for biological applications differs significantly based on the stability of the alkyne handle itself and the reaction requirements.[6][7]
Enzymatic and Hydrolytic Degradation
Beyond thiol reactivity, linkers can be susceptible to cleavage by enzymes present in plasma and tissues, such as esterases and proteases. [8][9]While many alkyne cores themselves are resistant, the functional groups connecting them to the biomolecule or payload can be enzyme-labile. Furthermore, hydrolytic instability, especially under acidic conditions found in endosomes and lysosomes, can also contribute to linker degradation, although this is generally a lesser concern for the core alkyne structures compared to other linker chemistries like hydrazones. [10]
Comparative Stability Analysis: A Head-to-Head Comparison
Strained Alkynes (SPAAC)
Dibenzocyclooctyne (DBCO): As one of the first and most widely used strained alkynes, DBCO offers fast reaction kinetics with azides. [11]However, its high degree of ring strain, which is key to its reactivity, also renders it susceptible to nucleophilic attack. Experimental data clearly shows that DBCO is unstable in the presence of reducing agents like glutathione. [4]This instability makes it less suitable for applications requiring long incubation times in thiol-rich environments, such as intracellular studies or conjugates with long circulatory half-lives.
Bicyclononyne (BCN): BCN was developed as a more stable alternative to DBCO. Its distinct chemical structure results in a lower ring strain, which, while slightly reducing its reaction rate with azides compared to DBCO, significantly enhances its stability against thiols. [4]Studies directly comparing BCN and DBCO have shown that BCN is substantially more stable in the presence of glutathione. [4]Additionally, BCN exhibits lower lipophilicity than DBCO, which can improve the pharmacokinetic properties of the resulting bioconjugate. [12]This superior stability profile makes BCN a more robust choice for in vivo applications and experiments involving prolonged exposure to biological media. [4][12]
Terminal Alkynes (CuAAC)
Terminal alkynes are the gold standard for stability. The simple, linear alkyne group is largely inert to the functional groups found in biological systems and does not suffer from the thiol-reactivity that plagues strained alkynes. The resulting 1,2,3-triazole linkage formed via CuAAC is exceptionally stable. [6] The major drawback, however, is the absolute requirement for a copper(I) catalyst. Copper ions are cytotoxic, which severely limits the application of CuAAC in living cells and whole organisms. [5]While ligand systems have been developed to mitigate this toxicity, the potential for unwanted side reactions and cellular perturbation remains a significant concern. Therefore, terminal alkynes are best suited for ex vivo conjugations where the catalyst can be removed before introducing the conjugate into a biological system.
Quantitative Data Summary
The stability of a linker is best expressed by its half-life (t½) under specific conditions. The data below, derived from a comparative study, starkly illustrates the stability differences between BCN and DBCO in a biologically relevant reducing environment.
| Alkyne Linker | Condition | Half-Life (t½) | Key Takeaway | Source |
| DBCO | 10 mM Glutathione (GSH) | ~71 minutes | Highly susceptible to degradation by thiols. | [4] |
| BCN | 10 mM Glutathione (GSH) | ~6 hours | Significantly more stable than DBCO in a thiol-rich environment. | [4] |
| Terminal Alkyne | Biological Media | Very High | The alkyne itself is highly stable; stability is limited by attached functional groups. | [6] |
Experimental Protocols for Stability Assessment
Trustworthiness in research comes from self-validating systems. The following protocols provide a framework for assessing the stability of your own alkyne-linked conjugates.
Protocol 1: In Vitro Plasma/Serum Stability Assay
This experiment evaluates the overall stability of the linker-payload in a complex biological fluid, accounting for potential enzymatic and hydrolytic degradation.
Methodology:
-
Preparation: Prepare a stock solution of the purified alkyne-containing bioconjugate (e.g., an ADC) in a suitable buffer like PBS (pH 7.4). [13]2. Incubation: Spike the stock solution into fresh mouse or human plasma/serum to a final concentration of ~50-100 µg/mL. [8]3. Time Course: Incubate the mixture in a shaker at 37°C. [8][13]4. Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample. [8][14]5. Quenching & Extraction: Immediately stop the reaction by precipitating the plasma proteins. A common method is to add 3-4 volumes of ice-cold acetonitrile, vortex vigorously, and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant containing the conjugate and any released/degraded products by reverse-phase HPLC or, ideally, LC-MS. LC-MS provides the added benefit of identifying the mass of degradation products, offering mechanistic insights.
-
Quantification: Calculate the percentage of the intact conjugate remaining at each time point relative to the t=0 sample. Plotting this data allows for the determination of the conjugate's half-life. [13]
Protocol 2: Glutathione (GSH) Challenge Assay
This targeted assay specifically evaluates the linker's susceptibility to thiol-mediated degradation.
Methodology:
-
Solution Preparation: Prepare a stock solution of the bioconjugate (~1 mg/mL in PBS) and a separate stock solution of reduced L-Glutathione (~100 mM in PBS). [14]2. Reaction Setup: In a microcentrifuge tube, mix the solutions to achieve a final bioconjugate concentration of ~0.5 mg/mL and a final GSH concentration of 10 mM. This high GSH concentration mimics the intracellular environment. [14]3. Control: Prepare a control sample with the bioconjugate in PBS without GSH.
-
Incubation & Analysis: Incubate both samples at 37°C and analyze aliquots at various time points as described in Protocol 1. A rapid decrease in the intact conjugate in the GSH-containing sample compared to the control indicates thiol reactivity. [14]
Conclusion and Recommendations
The stability of the alkyne linker is not an academic detail; it is a cornerstone of rational bioconjugate design. An unstable linker can lead to failed experiments, misleading data, and in a therapeutic context, severe off-target toxicity. [8] Key Recommendations:
-
For in vitro or ex vivo conjugations where the reaction components can be purified away, terminal alkynes offer unparalleled stability and are an excellent choice.
-
For in vivo applications, live-cell imaging, or long-term studies in complex biological media, SPAAC reagents are necessary.
-
Between the common SPAAC linkers, BCN is demonstrably more stable than DBCO in the presence of biological thiols and should be the preferred choice for applications demanding high stability and long circulatory half-lives. [4]* Always validate: The stability of any linker should be experimentally verified in a system that closely mimics your intended application. The protocols provided here offer a robust starting point for this essential validation.
By understanding the chemical principles governing linker stability and employing rigorous validation methods, researchers can build more reliable, effective, and safer bioconjugates to advance the frontiers of science and medicine.
References
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. Available at: [Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central. Available at: [Link]
-
Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. Protein Engineering, Design and Selection. Available at: [Link]
-
Utilization of alkyne bioconjugations to modulate protein function. PubMed Central. Available at: [Link]
-
Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]
-
A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ResearchGate. Available at: [Link]
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Available at: [Link]
-
Bioorthogonal Chemistry and Its Applications. ACS Publications. Available at: [Link]
-
Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. Available at: [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PubMed Central. Available at: [Link]
-
Cleavable linkers in antibody–drug conjugates. University of Cambridge. Available at: [Link]
-
Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. Available at: [Link]
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ResearchGate. Available at: [Link]
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. Available at: [Link]
-
Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. Available at: [Link]
-
Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. Available at: [Link]
-
Formation of an alkyne during degradation of metal-alkylidyne complexes. PubMed. Available at: [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. Available at: [Link]
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. Available at: [Link]
-
Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. PubMed Central. Available at: [Link]
-
Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. National Institutes of Health. Available at: [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]
-
Stability of ADCs in sub-cellular fractions. Sterling Pharma Solutions. Available at: [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. Available at: [Link]
-
Bioorthogonal Ligations and Cleavages in Chemical Biology. ResearchGate. Available at: [Link]
-
New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. Molecules. Available at: [Link]
-
Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. PubMed. Available at: [Link]
-
Synthesis and Hydrolytic Stability of N- and O-Methyloxyamine Linkers for the Synthesis of Glycoconjugates. ResearchGate. Available at: [Link]
-
Bioorthogonal Strategies for Engineering Extracellular Matrices. PubMed Central. Available at: [Link]
-
Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates. ResearchGate. Available at: [Link]
-
DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. ResearchGate. Available at: [Link]
-
Comparison of the efficiency of BCN and DBCO cyclooctynes to... ResearchGate. Available at: [Link]
-
A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. ResearchGate. Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 13. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Hydrophilic Alkyne Linkers in Bioconjugation: Benchmarking 3-(2-Methoxyethoxy)prop-1-yne
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation. The linker, the bridge between a biomolecule and a payload, profoundly influences the stability, solubility, and overall performance of the final conjugate.[][2] In the realm of "click chemistry," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands out for its efficiency and specificity, making terminal alkyne-containing linkers essential tools in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and sophisticated diagnostic agents.[3][4][5]
This guide provides an in-depth comparison of 3-(2-Methoxyethoxy)prop-1-yne , a short-chain hydrophilic alkyne linker, against other commercially available alternatives. We will delve into the causal relationships behind experimental choices, present objective performance data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Linker Hydrophilicity
Many potent payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[] This hydrophobicity poses significant challenges, including:
-
Aggregation: Hydrophobic interactions can cause the final conjugate to aggregate, reducing therapeutic efficacy and potentially triggering an immune response.[6]
-
Rapid Clearance: The body's reticuloendothelial system can quickly clear aggregated or overly hydrophobic conjugates from circulation, diminishing their pharmacokinetic (PK) profile and reducing accumulation at the target site.[6][7]
-
Limited Drug-to-Antibody Ratio (DAR): The number of hydrophobic drug molecules that can be attached to an antibody is often limited before solubility issues arise.[6]
Incorporating hydrophilic linkers is a proven strategy to counteract these effects.[7][8] By increasing the overall water solubility of the conjugate, linkers based on moieties like polyethylene glycol (PEG) can improve stability, enhance PK properties, and ultimately widen the therapeutic window.[8][9][10]
This compound represents a "mini-PEG" approach. Its methoxyethoxy group provides a discrete, short hydrophilic spacer, offering a balance between improved solubility and minimal structural perturbation.
The Competitors: A Spectrum of Alkyne Linkers
To objectively benchmark this compound, we will compare it against two common, commercially available alternatives that represent different points on the hydrophilicity and spacer-length spectrum:
-
Linker A: Propargyl Amine: A simple, short, and relatively hydrophobic terminal alkyne. It provides a baseline for conjugation efficiency without the influence of a hydrophilic spacer.
-
Linker B: Alkyne-PEG4-Amine: A longer, more hydrophilic linker containing four ethylene glycol units. This represents a common choice when significant hydrophilicity is required for the conjugate.
The diagram below illustrates the general reaction at the core of this guide, the CuAAC, which covalently joins an alkyne-functionalized molecule with an azide-functionalized partner.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Head-to-Head Comparison: Physicochemical Properties
The inherent properties of the linker itself are the first indicators of its potential performance. A molecule's calculated LogP (cLogP) value serves as a key metric for its hydrophobicity; a lower cLogP indicates greater hydrophilicity.
| Linker | Structure | Molecular Weight ( g/mol ) | cLogP | Key Feature |
| This compound | CH≡CCH₂O(CH₂)₂OCH₃ | 114.14 | 0.25 | Short hydrophilic "mini-PEG" spacer |
| Propargyl Amine (Linker A) | CH≡CCH₂NH₂ | 55.08 | -0.34 | Minimalist, relatively hydrophobic spacer |
| Alkyne-PEG4-Amine (Linker B) | CH≡CCH₂(O(CH₂)₂)₄NH₂ | 217.28 | -0.85 | Long, highly hydrophilic PEG spacer |
Data compiled from publicly available chemical supplier databases.
From this data, we can anticipate that conjugates formed with Linker B will exhibit the greatest solubility, while those with Linker A may be prone to aggregation if the payload is highly hydrophobic. This compound offers a moderate increase in hydrophilicity over a simple alkyl chain.
Experimental Benchmarking: A Model Bioconjugation
To empirically test the performance of these linkers, we designed a model experiment: the conjugation of an azide-functionalized fluorescent dye (Azide-Fluor 488) to a model protein, Bovine Serum Albumin (BSA), which has been pre-functionalized with one of the three alkyne linkers.
Experimental Rationale & Workflow
The workflow is designed to first introduce the alkyne handle onto the protein via available lysine residues and then "click" the azide dye to this handle. This two-step process allows for the direct comparison of the linkers' impact on the final conjugate.
The choice of a CuAAC reaction is based on its high specificity and reliability.[11] The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[12] A copper-chelating ligand, such as THPTA, is crucial in bioconjugation protocols to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the biomolecule from damaging reactive oxygen species.[12][13]
Caption: Workflow for benchmarking alkyne linkers in protein conjugation.
Detailed Experimental Protocol: Protein Labeling via CuAAC
Disclaimer: This protocol is a representative model. Optimal concentrations and reaction times may vary based on the specific protein and reagents used.
Materials:
-
Alkyne-functionalized protein (e.g., BSA-Alkyne) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-Fluor 488 (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water).[14]
-
THPTA ligand (100 mM stock in water).[14]
-
Sodium Ascorbate (50 mM stock in water, freshly prepared).[13]
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-functionalized BSA to a final concentration of 2 mg/mL (approx. 30 µM).
-
Azide-Fluor 488 to a final concentration of 150 µM (5-fold molar excess).
-
THPTA ligand to a final concentration of 500 µM.
-
Copper(II) Sulfate to a final concentration of 100 µM.
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate to a final concentration of 1 mM. Vortex gently to mix.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove unreacted dye and catalyst components using a desalting column (size-exclusion chromatography) equilibrated with PBS.
-
Analysis:
-
Conjugation Efficiency: Analyze the purified conjugate using SDS-PAGE with fluorescence imaging. A fluorescent band at the molecular weight of BSA confirms successful conjugation.
-
Solubility/Aggregation: Measure the absorbance of the solution at 350 nm before and after conjugation. An increase in absorbance can indicate aggregation. Further analysis by Hydrophobic Interaction Chromatography (HIC) can quantify changes in surface hydrophobicity.
-
Dye-to-Protein Ratio: Determine the degree of labeling using UV-Vis spectroscopy, measuring absorbance at 280 nm (for protein) and 495 nm (for the dye).
-
Expected Results & Performance Benchmarking
Based on the linkers' properties, we can project the outcomes of the model experiment. These projections are summarized below and form the basis for linker selection.
| Performance Metric | Propargyl Amine (Linker A) | This compound | Alkyne-PEG4-Amine (Linker B) |
| Reaction Efficiency | High | High | High |
| Conjugate Solubility | Lowest | Moderate | Highest |
| Risk of Aggregation | High | Low | Very Low |
| Final Conjugate Hydrophobicity | Highest | Moderate | Lowest |
Discussion of Expected Outcomes:
-
Reaction Efficiency: The CuAAC reaction is famously robust.[11][15] As the terminal alkyne is sterically accessible in all three linkers, the reaction kinetics and final conjugation efficiency are expected to be high and comparable across the board.
-
Solubility and Aggregation: This is where the differences will be most pronounced. The conjugate made with Propargyl Amine is most likely to show signs of aggregation, especially at higher DARs, due to the increased surface hydrophobicity. The conjugate using Alkyne-PEG4-Amine will be the most soluble, benefiting from the long, hydrophilic PEG chain.[8] This compound will provide a significant improvement in solubility over the simple propargyl group, mitigating aggregation risk without adding substantial bulk.
Conclusion and Recommendations
The choice of a terminal alkyne linker is a critical decision in the design of bioconjugates. While all three benchmarked linkers can effectively participate in CuAAC reactions, their impact on the final product's physicochemical properties varies significantly.
-
Choose Propargyl Amine when the payload is already hydrophilic, and the goal is to create the smallest possible linkage.
-
Choose Alkyne-PEG4-Amine when conjugating highly hydrophobic payloads or when maximizing the solubility and circulation half-life of the final product is the primary objective.[7]
-
Choose this compound for a balanced approach. It is the ideal choice for moderately hydrophobic payloads where a tangible increase in hydrophilicity is needed to prevent aggregation, but the addition of a long PEG chain is undesirable due to concerns about size, potential immunogenicity, or altered biodistribution.
By understanding the interplay between linker structure and conjugate performance, researchers can make informed decisions, accelerating the development of more effective and reliable bioconjugate therapeutics and diagnostics.
References
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
JoVE. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Chemical Biology. Retrieved from [Link]
-
ResearchGate. (2022). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
American Chemical Society. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. Retrieved from [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). An Insight Into Click Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. MAbs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Controlled Release. Retrieved from [Link]
Sources
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. interchim.fr [interchim.fr]
A Senior Application Scientist's Guide to 3-(2-Methoxyethoxy)prop-1-yne in Advanced Bioconjugation
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and biological research, the precise and efficient conjugation of molecules is paramount. The choice of a chemical linker can dramatically influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical comparison of 3-(2-Methoxyethoxy)prop-1-yne, a short-chain polyethylene glycol (PEG) linker, with other common alternatives, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to not only present data but to explain the underlying principles that guide experimental design, enabling you to make informed decisions in your research.
Introduction: The Critical Role of the Linker
The linker in a bioconjugate is not merely a spacer; it is a critical component that dictates many of the final molecule's properties. An ideal linker should be stable in circulation, yet allow for the efficient release of a payload where intended. It should also impart favorable physicochemical properties, such as hydrophilicity, to the conjugate.
This compound is a monofunctional, discrete PEG (dPEG) linker featuring a terminal alkyne group. This structure immediately suggests its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] The short ethylene glycol unit enhances water solubility, a crucial factor when working with often hydrophobic drug molecules.[5]
This guide will delve into case studies where the principles of using short, hydrophilic linkers like this compound are demonstrated, and compare its expected performance with longer PEG chains and hydrophobic linkers.
Comparative Analysis of Linker Performance
The selection of a linker is a multi-faceted decision that involves a trade-off between stability, solubility, and steric hindrance. Here, we compare the anticipated performance of this compound with other common linker classes.
Hydrophilicity and its Impact on Solubility and Stability
One of the primary advantages of PEG linkers is their hydrophilicity, which can counteract the hydrophobicity of many cytotoxic payloads used in ADCs and small molecule inhibitors in PROTACs.[6][7] Increased hydrophilicity generally leads to reduced aggregation, improved stability in aqueous media, and better pharmacokinetic profiles.[5]
While direct comparative studies for this compound are not abundant in the readily available literature, the principles of PEGylation are well-established. A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from no PEG to a 10 kDa PEG resulted in an 11.2-fold increase in in-vivo half-life.[8] However, this came at the cost of a 22.5-fold decrease in immediate in-vitro cytotoxicity, likely due to steric hindrance.[9]
This highlights a key consideration for this compound. Its short PEG chain offers a balance: it provides a degree of hydrophilicity to improve solubility without the significant steric bulk of longer PEG chains that might impede binding to the target protein.
Table 1: Comparison of Linker Properties and Their Expected Impact
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound | Short, hydrophilic (dPEG), terminal alkyne | Enhances solubility, minimal steric hindrance, suitable for click chemistry | May not provide sufficient spacing for some applications, less impact on half-life extension compared to long PEGs |
| Long-Chain PEG Linkers (e.g., PEG12, PEG24) | Highly hydrophilic, flexible, long spacer arm | Significantly improves solubility and in-vivo half-life, reduces immunogenicity | Can cause steric hindrance, potentially reducing binding affinity and in-vitro potency |
| Hydrophobic Linkers (e.g., SMCC, MC) | Rigid, non-polar | Well-established in approved ADCs, can be stable | Can lead to aggregation, especially with hydrophobic payloads, may result in faster clearance |
| Cleavable Linkers (e.g., Val-Cit) | Contain a specific cleavage site (e.g., for cathepsin B) | Allows for targeted payload release in the tumor microenvironment | Can be unstable in circulation, leading to premature payload release and off-target toxicity |
Case Study: The Influence of PEG Linker Length on ADC Efficacy
A study on affibody-drug conjugates provides valuable insights into the effects of PEG linker length on pharmacokinetic parameters and cytotoxicity. While this study does not use this compound specifically, it compares a non-PEGylated conjugate with conjugates containing 4 kDa and 10 kDa PEG linkers.
Table 2: Impact of PEG Linker Length on Pharmacokinetics and Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Linker Length | In Vivo Half-Life Extension (compared to no PEG) | In Vitro Cytotoxicity Reduction (compared to no PEG) |
| HM | None | - | - |
| HP4KM | 4 kDa | 2.5-fold | 6.5-fold |
| HP10KM | 10 kDa | 11.2-fold | 22.5-fold |
Data adapted from a study on affibody-based drug conjugates.[9]
These data quantitatively demonstrate the trade-off between extending half-life and maintaining in-vitro potency. The choice of a short linker like this compound would be expected to result in a pharmacokinetic and cytotoxicity profile closer to the non-PEGylated conjugate but with improved solubility and handling properties.
Applications and Experimental Protocols
The terminal alkyne group of this compound makes it an ideal reagent for CuAAC click chemistry. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for bioconjugation.[2][3][4]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Protein
This protocol provides a general framework for conjugating this compound to an azide-modified protein. Optimization will be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent, most commonly sodium ascorbate
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMSO, water)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the azide-modified protein to the desired concentration in the reaction buffer. In a separate tube, prepare a stock solution of this compound in DMSO.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄ and the stabilizing ligand (e.g., THPTA) in water.
-
Reaction Initiation: To the stirred solution of the azide-modified protein, add the this compound solution. Then, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable method, such as LC-MS or SDS-PAGE.
-
Work-up: Once the reaction is complete, the protein conjugate can be purified using standard protein purification techniques, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
dot
Caption: Experimental workflow for CuAAC.
Application in PROTAC Synthesis
In PROTAC design, the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. A short, hydrophilic linker like this compound can be advantageous in cases where the protein of interest and the E3 ligase have binding pockets that are in close proximity. The use of click chemistry allows for the modular synthesis of PROTAC libraries with different linker lengths to empirically determine the optimal spacer.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates / Journal of Medicinal Chemistry, 2011 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(2-Methoxyethoxy)prop-1-yne
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. 3-(2-Methoxyethoxy)prop-1-yne is a valuable reagent, but its ether and terminal alkyne functionalities necessitate a rigorous and informed approach to waste management. This guide provides the procedural framework and scientific rationale to ensure this compound is handled safely from the moment it enters your lab to its final disposal, safeguarding both personnel and the environment. Our goal is to empower you with the knowledge to manage chemical waste with the same precision you apply to your experiments.
Hazard Assessment: Understanding the Risks
Proper disposal begins with a thorough understanding of the inherent hazards. The molecular structure of this compound—containing an ether linkage—is the primary determinant of its risk profile.
Causality of Hazard : Ethers, when exposed to oxygen and light, can undergo auto-oxidation. This process involves the formation of a radical on the carbon atom adjacent to the ether oxygen, which then reacts with molecular oxygen to form hydroperoxides. Over time, these hydroperoxides can concentrate and form dangerously explosive peroxide crystals, especially if the solvent evaporates.[1][2][3] A shock, such as the friction from twisting a container cap, can be sufficient to detonate these crystals.[4] Therefore, time-sensitive management is critical for this class of compounds.[1][2][5]
Hazard Summary Table
| Hazard Class | Description | Rationale & Regulatory Context |
|---|---|---|
| Flammable Liquid | While specific flashpoint data for this compound is not readily available, its ether structure strongly suggests it is a flammable liquid. It should be handled in accordance with OSHA and NFPA standards for flammable liquids.[6][7][8] | Ethers like diethyl ether are classified by OSHA as Category 1 flammable liquids, the most hazardous category.[8][9] All handling and storage must occur away from ignition sources.[5][7][10] |
| Peroxide Former | High risk of forming explosive peroxides upon exposure to air and light.[1][2][3] | Containers must be dated upon receipt and opening.[1][3][5] Opened containers should ideally be disposed of within 6 months.[1][3] |
| Chemical Reactivity | The terminal alkyne can be reactive, but the primary disposal hazards are flammability and peroxide formation. | Incompatible materials (e.g., strong oxidizing agents, acids, bases) must be segregated during waste collection.[6][11] |
| Toxicity | Assumed to be a hazardous chemical waste. Specific toxicological data is limited, but related ethers may cause central nervous system effects or reproductive harm.[12][13] | All waste, including contaminated personal protective equipment (PPE) and spill cleanup materials, must be disposed of as hazardous waste.[1][14] |
Pre-Disposal Management: A Proactive Approach
Effective disposal is the final step in a chain of proper chemical management that begins upon receipt.
Protocol 1: Chemical Receipt and Storage
-
Date All Containers: Upon receipt, immediately write the date on the container. When the container is first opened, write that date as well.[1][3][5] This is the single most important step in preventing the accumulation of dangerous peroxides.
-
Store Appropriately: Store the container in a designated flammable liquids cabinet, away from heat, direct sunlight, and ignition sources.[5][7] Ensure the cap is tightly sealed to minimize air exposure.[5]
-
Inventory Management: Keep quantities to a minimum for your experimental needs.[5] Do not accumulate bulk quantities in the laboratory.[5]
Protocol 2: Peroxide Detection
For any container of this compound that has been open for more than three months or is near its expiration date, testing for peroxides is mandatory before use or disposal.[3]
-
Don Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[3]
-
Use Test Strips: Utilize commercially available peroxide test strips, which provide a simple colorimetric indication of peroxide concentration.
-
Perform the Test: In a fume hood, dispense a small aliquot (approx. 1 mL) of the ether into a test tube. Dip the test strip into the liquid and observe the color change according to the manufacturer's instructions.
-
Interpret Results:
-
Negative/Low Peroxides: If the test is negative or indicates a low concentration (per the manufacturer's scale), the chemical may be used or consolidated into a hazardous waste container.
-
Positive/High Peroxides: If the test is positive, especially if you observe any crystal formation or a viscous liquid layer, consider the material highly dangerous. DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER .[3] Contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal.[1][2]
-
Disposal Decision Workflow
The proper disposal path depends on the chemical's condition and history. This workflow provides a logical sequence for making a safe and compliant decision.
Caption: Disposal decision workflow for this compound.
Waste Collection and Final Disposal
Under no circumstances should this compound or solutions containing it be disposed of down the drain.[2][4][15] This practice is illegal and poses a significant fire hazard as flammable vapors can accumulate in plumbing.[4]
Protocol 3: Liquid Hazardous Waste Accumulation
-
Select an Appropriate Container: Use a designated hazardous waste container that is compatible with flammable organic solvents. Glass or high-density polyethylene (HDPE) containers are suitable.[4][6][16] The container must have a secure, sealing cap.
-
Label the Container: Attach a hazardous waste label provided by your institution's EHS department.[2][11][16] Clearly list all chemical constituents by their full names, including "this compound," and their approximate percentages.[2][16]
-
Transfer the Waste: In a chemical fume hood, carefully pour the waste into the collection container. Avoid mixing incompatible waste streams.[6]
-
Secure and Store: Tightly seal the container immediately after adding waste.[2][16] Store the container in a designated Satellite Accumulation Area, within secondary containment (such as a chemical-resistant tray), and away from ignition sources.[2]
-
Arrange for Pickup: Once the container is full (do not exceed 90% capacity), or as per your institution's policy, request a waste pickup from EHS.[2][11]
Disposal of Contaminated Solids and Spill Debris
All materials used to clean up spills of this compound, such as absorbent pads, vermiculite, and contaminated gloves, must be treated as hazardous waste.[1][14]
-
Place all contaminated solid materials into a heavy-duty plastic bag or a designated solid hazardous waste container (e.g., a lined pail).[2]
-
Label the container as "Solid Hazardous Waste" and list the chemical contaminants.
-
Arrange for pickup by EHS along with your liquid hazardous waste.
Emergency Procedures: Spill Response
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (<1 L):
-
Evacuate all non-essential personnel from the immediate area.[14]
-
If you are trained and it is safe to do so, contain the spill using an appropriate spill kit with absorbent materials like sand or vermiculite.[3][14]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[13]
-
-
Large Spills (>1 L):
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and regulatory compliance, ensuring that the integrity of your research is matched by the integrity of your laboratory practices.
References
-
Hazardous Waste Disposal. (n.d.). Columbia University Department of Chemistry. Retrieved from [Link]
-
Highly Hazardous Chemicals and Chemical Spills. (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]
-
Laboratory Waste. (n.d.). University of Florida Environmental Health & Safety. Retrieved from [Link]
-
How to Dispose of Petroleum Ether? (2024, December 4). Environmental Marketing Services. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]
-
School Chemistry Labs - Waste & Debris Fact Sheets. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]
-
Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University. Retrieved from [Link]
-
How to Handle and Store Ethyl Ether. (n.d.). Justrite. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Flammable Liquid Storage: Essential OSHA Guidelines. (n.d.). Frontline Data Solutions. Retrieved from [Link]
-
Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
OSHA Flammable Storage Requirements. (2024, May 6). U.S. Chemical Storage. Retrieved from [Link]
-
EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. justrite.com [justrite.com]
- 7. eagle.justrite.com [eagle.justrite.com]
- 8. osha.gov [osha.gov]
- 9. ishn.com [ishn.com]
- 10. fldata.com [fldata.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. solvent-recyclers.com [solvent-recyclers.com]
- 15. ashp.org [ashp.org]
- 16. Laboratory Waste – UF | EHS [ehs.ufl.edu]
Understanding the Risks: Hazard Profile of 3-(2-Methoxyethoxy)prop-1-yne
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-(2-Methoxyethoxy)prop-1-yne. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical safely and effectively, ensuring both personal safety and experimental integrity.
This compound is a flammable liquid that requires careful handling to mitigate risks.[1] While a specific detailed safety data sheet for this exact compound is not universally available, data from structurally similar compounds and supplier information indicate its primary hazards. It is classified as a flammable liquid, and it is prudent to handle it as a potential reproductive toxin and a substance that may cause drowsiness or dizziness.
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Flammable Liquid, Category 3 | 🔥 | Danger | H226: Flammable liquid and vapour. |
| Reproductive Toxicity, Category 1B | kesehatan | Danger | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | ! | Warning | H336: May cause drowsiness or dizziness. |
This data is based on a safety data sheet for a closely related compound and should be treated as indicative of the potential hazards of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[2][3][4]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[2] A face shield should also be used to offer full facial protection against splashes.[5]
-
Hand Protection : Double gloving is required.[5] Wear chemical-resistant gloves, such as nitrile or neoprene, ensuring they are disposable, latex-free, and powder-free.[4][5] Gloves should be changed every 30 minutes or immediately if they are damaged.[5]
-
Body Protection : A long-sleeved, seamless, disposable gown that closes in the back is required.[5] The gown should have tight-fitting elastic or knit-closed cuffs.[5] For tasks with a higher risk of splashing, consider a chemical-resistant apron over the gown.
-
Respiratory Protection : Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If the concentration of vapors is unknown or exceeds exposure limits, a full-face respirator with appropriate organic vapor cartridges is necessary.[2]
-
Footwear : Wear closed-toe shoes made of a chemically resistant material.[3] For added protection, especially when handling larger quantities, chemical-resistant shoe covers are recommended.[5]
Safe Handling and Storage: Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound. Have a chemical spill kit readily accessible.
-
Engineering Controls : All work must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Grounding : To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.
-
Dispensing : Use only non-sparking tools when opening and dispensing the chemical.
-
Avoid Inhalation and Contact : Do not inhale vapors or allow the chemical to come into contact with skin, eyes, or clothing.
-
Post-Handling : After handling, wash hands thoroughly. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage Guidelines:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other sources of ignition. No smoking in the storage area.
-
The recommended storage temperature is 4°C.[1]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Chemical Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation : Move the person to fresh air.[2]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with plenty of water.[2]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes.[2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[2]
In all cases of exposure, seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Classification and Collection:
-
This chemical should be disposed of as hazardous chemical waste.[6]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other incompatible chemicals.[6]
Disposal Protocol:
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed container labeled "Hazardous Waste: Flammable Organic Liquid."
-
Solid Waste : Dispose of any contaminated solid materials, such as gloves, paper towels, and pipette tips, in a labeled, puncture-resistant container.[7]
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, deface the original labels before disposal or recycling.[7]
-
Contact EHS : Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible handling of chemical reagents.
References
-
LookChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
AFG Scientific. 3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne. [Link]
-
Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
